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  • Product: Chrysoeriol-7-diglucoside
  • CAS: 75243-34-4

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of Chrysoeriol-7-Diglucoside: Structural Elucidation, Molecular Weight, and Analytical Workflows

Executive Summary Chrysoeriol-7-diglucoside is a complex flavonoid glycoside that plays a critical role in plant defense mechanisms and exhibits significant pharmacological potential, particularly as an antinociceptive a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chrysoeriol-7-diglucoside is a complex flavonoid glycoside that plays a critical role in plant defense mechanisms and exhibits significant pharmacological potential, particularly as an antinociceptive agent. As analytical methodologies advance, the precise structural elucidation of such specialized metabolites requires a rigorous, self-validating approach. This technical guide provides an in-depth framework for researchers and drug development professionals, detailing the molecular architecture, step-by-step isolation workflows, and the causal logic behind the analytical parameters required to validate this compound.

Molecular Architecture and Physicochemical Properties

Chrysoeriol-7-diglucoside (often characterized structurally as chrysoeriol 7-O-gentiobioside) consists of a flavone aglycone backbone and a disaccharide appendage. The aglycone, chrysoeriol (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one), is a 3'-O-methylated derivative of luteolin.

The attachment of a diglucoside moiety at the C-7 hydroxyl position is not merely a structural footnote; it fundamentally alters the molecule's behavior. Causality in structural biology: The bulky, hydrophilic sugar chain prevents passive diffusion across lipid bilayers but drastically increases aqueous solubility, dictating both its extraction behavior in polar solvents and its bioavailability profile in vivo.

Table 1: Quantitative Physicochemical Data of Chrysoeriol-7-Diglucoside

PropertyValueCausality / Analytical Significance
Molecular Formula C28H32O16Defines the exact atomic composition, essential for isotopic pattern matching in mass spectrometry.
Molecular Weight 624.55 g/mol Standard molar mass required for precise stoichiometric calculations in assay preparations.
Monoisotopic Exact Mass 624.1690 DaCritical for High-Resolution Mass Spectrometry (HRMS) mass defect filtering and formula generation.
Topological Polar Surface Area 255 ŲHigh TPSA indicates low passive membrane permeability, suggesting reliance on active transport mechanisms.
LogP (Computed) -1.3The hydrophilic nature dictates the necessity for reverse-phase liquid chromatography with high-aqueous initial gradients.

Data validated against PubChem CID 72193674 .

Analytical Methodologies for Structural Validation

In natural product chemistry, structural elucidation must be a self-validating system. Relying solely on nominal mass often leads to false positives due to the vast number of isomeric flavonoids. We must orthogonalize High-Resolution Mass Spectrometry (HRMS) with 2D Nuclear Magnetic Resonance (NMR) spectroscopy to achieve absolute certainty.

LC-ESI-HRMS/MS Protocol

The following protocol is engineered to unambiguously identify chrysoeriol-7-diglucoside from complex plant matrices, such as Moringa peregrina or Hordeum vulgare.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute 1 mg of the isolated fraction in 1 mL of LC-MS grade Methanol:Water (50:50, v/v).

    • Rationale: This specific solvent ratio ensures complete solvation of the hydrophilic diglucoside while maintaining ideal compatibility with the initial mobile phase conditions, preventing peak broadening.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size). Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Rationale: Formic acid acts as a crucial ion-pairing agent. It suppresses the ionization of residual silanols on the stationary phase (reducing tailing) and promotes efficient protonation/deprotonation in the ESI source.

  • Ionization (ESI-): Operate the Electrospray Ionization source in negative ion mode.

    • Rationale: Flavonoids possess highly acidic phenolic protons (specifically at C-5 and C-4') that readily deprotonate, yielding a robust, stable [M-H]⁻ precursor ion at m/z 623.161.

  • Tandem Mass Spectrometry (MS/MS): Apply Collision-Induced Dissociation (CID) at a normalized collision energy of 25-35 eV.

    • Rationale: This precise energy window is required to systematically cleave the O-glycosidic bonds without shattering the core flavone ring. You will observe the sequential loss of two hexose units (-162 Da each), yielding the aglycone product ion [Y0]⁻ at m/z 299.05. The prominent presence of the m/z 299 ion is the definitive fingerprint of the chrysoeriol aglycone .

2D NMR Spectroscopy Protocol

While MS/MS confirms the aglycone and the presence of two hexoses, 2D NMR is mandatory to confirm the exact linkage (e.g., 1→6 gentiobioside) and the attachment point on the aglycone.

  • Solvent Selection: Dissolve 5 mg of the highly purified compound in 500 µL of DMSO-d6.

    • Rationale: Unlike protic solvents, DMSO-d6 prevents the rapid chemical exchange of hydroxyl protons, allowing for the clear observation of key sugar-to-aglycone correlations.

  • HMBC Execution: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Rationale: The definitive proof of structure lies in observing a cross-peak between the anomeric proton (H-1'') of the inner glucose and the C-7 carbon (~163 ppm) of the chrysoeriol backbone. A secondary cross-peak between the H-1''' of the terminal glucose and the C-6'' of the inner glucose confirms the specific diglucoside linkage.

Extraction and Isolation Workflow

To achieve the NMR-grade purity (>95%) required for the aforementioned analyses, a multi-dimensional fractionation strategy must be employed.

Step-by-Step Methodology:

  • Defatting: Macerate raw plant biomass in hexane for 24 hours. Discard the hexane layer.

  • Extraction: Extract the defatted biomass using 80% aqueous methanol under ultrasonic assistance for 60 minutes.

  • Partitioning: Suspend the dried methanolic extract in water and partition sequentially with ethyl acetate. Retain the aqueous phase, which houses the highly polar diglucosides.

  • Size Exclusion: Load the aqueous fraction onto a Sephadex LH-20 column, eluting with pure methanol to separate molecules strictly by size and aromaticity.

  • Preparative HPLC: Subject the enriched fractions to Prep-HPLC using an isocratic elution profile optimized around the compound's retention factor to yield pure chrysoeriol-7-diglucoside.

ExtractionWorkflow Plant Raw Plant Biomass (e.g., M. peregrina) Defat Defatting (Hexane Wash) Plant->Defat Extract Extraction (80% Methanol, Sonication) Defat->Extract Removes non-polar lipids Partition Liquid-Liquid Partitioning (EtOAc / Water) Extract->Partition Concentrates polar flavonoids SEC Size Exclusion Chromatography (Sephadex LH-20) Partition->SEC Aqueous phase retained PrepLC Preparative HPLC (C18, Isocratic Elution) SEC->PrepLC Molecular weight sorting PureComp Pure Chrysoeriol-7-Diglucoside (>95% Purity) PrepLC->PureComp High-resolution separation

Figure 1: Multi-dimensional extraction and isolation workflow for chrysoeriol-7-diglucoside.

Pharmacological Relevance: Antinociceptive Signaling

Beyond its chemical characterization, chrysoeriol-7-diglucoside has been identified as a potent bioactive constituent in traditional medicinal plants. Recent in vivo and molecular docking studies demonstrate that this compound exerts significant antinociceptive (pain-relieving) effects through direct interaction with the α2-adrenergic receptor .

Causality in Receptor Binding: Historically, large diglucoside moieties were assumed to cause steric hindrance, preventing GPCR binding. However, current models suggest that the hydrophilic sugar chain of chrysoeriol-7-diglucoside forms crucial hydrogen bonds with the extracellular loops of the receptor. This interaction stabilizes the insertion of the hydrophobic chrysoeriol aglycone deep into the receptor's active site. This precise binding event triggers a conformational change that activates inhibitory G-proteins (G_i/o), ultimately suppressing the transmission of nociceptive signals.

SignalingPathway Ligand Chrysoeriol-7- Diglucoside Receptor α2-Adrenergic Receptor Ligand->Receptor Binding GProtein G_i/o Protein Activation Receptor->GProtein Conformational Change Enzyme Adenylate Cyclase Inhibition GProtein->Enzyme Inhibitory Signal Effector Decreased cAMP Levels Enzyme->Effector Outcome Antinociception (Pain Relief) Effector->Outcome Ion Channel Modulation

Figure 2: Proposed α2-adrenergic receptor signaling pathway mediating antinociception.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72193674, Chrysoeriol 7-O-gentiobioside." PubChem, [Link]

  • Jaffal, S. M., et al. "Antinociceptive Action of Moringa peregrina is Mediated by an Interaction with α2-Adrenergic Receptor." Balkan Medical Journal, 2020. [Link]

  • Piasecka, A., et al. "Drought-related secondary metabolites of barley (Hordeum vulgare L.) leaves and their metabolomic quantitative trait loci." The Plant Journal, 2017. [Link]

Exploratory

Natural Plant Sources and Pharmacodynamics of Chrysoeriol-7-Diglucoside: A Technical Guide

Executive Summary Chrysoeriol-7-diglucoside (Molecular Formula: C28H32O16, MW: 624.54 g/mol ) is a naturally occurring flavonoid glycoside characterized by a chrysoeriol aglycone (5,7,4'-trihydroxy-3'-methoxyflavone) bon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chrysoeriol-7-diglucoside (Molecular Formula: C28H32O16, MW: 624.54 g/mol ) is a naturally occurring flavonoid glycoside characterized by a chrysoeriol aglycone (5,7,4'-trihydroxy-3'-methoxyflavone) bonded to a diglucoside moiety—frequently a gentiobioside—at the C7 position[1][2]. In botanical systems, it functions as a critical secondary metabolite for oxidative stress modulation and drought resistance[1][3]. For drug development professionals, this compound presents highly targeted pharmacological potential, specifically acting as an α2-adrenergic receptor agonist for antinociception and an NF-κB/STAT3 inhibitor for anti-inflammatory applications[4][5]. This whitepaper synthesizes the botanical reservoirs, validated extraction methodologies, and mechanistic pathways of chrysoeriol-7-diglucoside to guide future therapeutic development.

Botanical Reservoirs and Quantitative Profiling

Chrysoeriol-7-diglucoside is not ubiquitous; it is selectively synthesized in specific plant lineages as a response to environmental stressors or as a constitutive defense mechanism. Understanding the botanical source is critical for optimizing extraction yields and determining the pharmacological context of the crude extracts.

The following table summarizes the primary natural sources of chrysoeriol-7-diglucoside, the optimal extraction matrices, and their field-proven pharmacological applications.

Botanical SourcePlant PartPrimary Extraction MatrixKey Pharmacological Context
Moringa peregrina Leaves96% MethanolAntinociceptive (α2-adrenergic agonism)[4]
Hordeum vulgare (Barley)Leaves80% MethanolDrought-stress response / Antioxidant[3]
Lonicera japonica Flower BudsAqueous / EthanolicAnti-inflammatory (Dermatological)[5]
Apium graveolens (Celery)Aerial / SeedsEssential OilAnti-urolithiatic (Kidney stone treatment)[6]
Verbascum speciesFlowers / LeavesMethanol / WaterExpectorant / Mucolytic[7]
Citrus varietiesFleshMethanolSecondary metabolomic antioxidant[8]

Self-Validating Extraction and Isolation Methodology

Extracting flavonoid O-glycosides requires precise control over solvent polarity and thermal exposure. The diglucoside moiety renders the compound highly polar, necessitating hydroalcoholic solvents, while the O-glycosidic bond at the C7 position is susceptible to thermal hydrolysis[2][4]. The following protocol is a self-validating system designed to isolate intact chrysoeriol-7-diglucoside from Moringa peregrina or Hordeum vulgare leaves[3][4].

Step-by-Step Protocol

Step 1: Cryogenic Matrix Disruption

  • Action: Flash-freeze harvested leaves in liquid nitrogen and pulverize using a ball mill (e.g., Retsch MM 400)[3].

  • Causality: Cryogenic grinding maximizes the surface area of the plant matrix while preventing the enzymatic degradation of glycosides by endogenous glycosidases that would otherwise activate upon tissue damage.

Step 2: Polar Solvent Extraction

  • Action: Suspend the pulverized tissue in 80% to 96% Methanol (100 mg tissue per 1.4 mL solvent)[3][4]. Subject the suspension to ultrasonication for 30 minutes.

  • Causality: The high dielectric constant of methanol effectively solubilizes the hydrophilic gentiobioside moiety. Ultrasonication induces cavitation, disrupting the cellulosic cell walls and accelerating the mass transfer of intracellular metabolites into the solvent[3].

Step 3: Thermal-Controlled Concentration

  • Action: Centrifuge the homogenate at 11,000 × g for 10 minutes to pellet cellular debris[3]. Decant the supernatant and concentrate using a rotary evaporator under reduced pressure. Crucial: Maintain the water bath temperature strictly below 45°C[4].

  • Causality: Exceeding 45°C provides sufficient activation energy to hydrolyze the C7 O-glycosidic linkage, artificially degrading the target compound into the chrysoeriol aglycone and free glucose units, thereby destroying its specific receptor-binding conformation[4].

Step 4: Self-Validation via LC-MS

  • Action: Reconstitute the dried extract and subject it to Liquid Chromatography-Mass Spectrometry (LC-MS) in negative ion mode.

  • Validation Checkpoint: The protocol is considered successful only if a distinct molecular ion peak is observed at m/z 623.1 [M-H]⁻, confirming the preservation of the intact chrysoeriol-7-diglucoside (MW: 624.54)[1][3].

ExtractionWorkflow Start Raw Plant Material (Cryogenic Grinding) Extract Ultrasonic Extraction (80-96% Methanol) Start->Extract Centrifuge Centrifugation (11,000 x g, 10 min) Extract->Centrifuge Concentrate Rotary Evaporation (Temp < 45°C) Validate LC-MS Validation (m/z 623.1 [M-H]-) Concentrate->Validate Centrifuge->Concentrate

Workflow for the extraction and isolation of chrysoeriol-7-diglucoside.

Mechanistic Pharmacodynamics

The therapeutic viability of chrysoeriol-7-diglucoside stems from its highly specific interactions with mammalian cellular receptors and transcription factors. Unlike broad-spectrum antioxidants, this compound exhibits targeted pharmacodynamics.

Antinociceptive Action via α2-Adrenergic Agonism

In vivo studies utilizing the methanolic extract of Moringa peregrina have demonstrated significant antinociceptive (pain-relieving) effects[4]. The causality of this effect is rooted in the compound's structural affinity for the α2-adrenergic receptor.

Molecular docking simulations reveal that chrysoeriol-7-diglucoside acts as an agonist at the α2-adrenergic receptor active site[4][9]. The mechanism is dual-faceted:

  • Hydrogen Bonding: The multiple hydroxyl (-OH) groups present on both the diglucoside moiety and the chrysoeriol A/B rings form stable hydrogen bonds with specific amino acid residues in the receptor's binding pocket[4][9].

  • Hydrophobic Interactions: The methoxy group (-OCH3) at the 3' position and the planar aromatic rings of the aglycone engage in hydrophobic interactions, stabilizing the ligand-receptor complex[4][9]. This targeted agonism modulates pain signaling pathways similarly to synthetic drugs like clonidine, but utilizes a natural botanical vector.

Anti-Inflammatory Action via Transcriptional Repression

Beyond analgesia, chrysoeriol derivatives extracted from Lonicerae japonicae flos exhibit profound anti-inflammatory properties, particularly in dermatological applications[5][10].

The compound penetrates the cellular membrane and directly interferes with the NF-κB and STAT3 signaling pathways[5]. By downregulating the transcriptional activity of these complexes, chrysoeriol-7-diglucoside halts the downstream production of pro-inflammatory cytokines. Experimental data confirms a marked decrease in the mRNA expression levels of Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) following administration[5].

Pharmacodynamics Ligand Chrysoeriol-7-diglucoside Receptor α2-Adrenergic Receptor (H-Bonds & Hydrophobic) Ligand->Receptor Receptor Agonism NFKB NF-κB / STAT3 Pathways (Transcriptional Regulators) Ligand->NFKB Pathway Inhibition Analgesia Antinociceptive Effect (Pain Relief) Receptor->Analgesia Pain Modulation Cytokines ↓ IL-6, IL-1β, TNF-α (Pro-inflammatory Cytokines) NFKB->Cytokines mRNA Downregulation AntiInflam Anti-inflammatory Effect (Dermatological/Systemic) Cytokines->AntiInflam Reduced Inflammation

Pharmacodynamic signaling pathways of chrysoeriol-7-diglucoside.

Conclusion

Chrysoeriol-7-diglucoside represents a high-value target for pharmacological development, bridging the gap between traditional botanical medicine and modern molecular pharmacology. By adhering to strict, temperature-controlled extraction protocols[4] and leveraging its dual action as an α2-adrenergic agonist[4] and an NF-κB/STAT3 inhibitor[5], researchers can harness this compound for novel analgesic and anti-inflammatory therapeutics.

Sources

Foundational

Biosynthetic Pathway of Chrysoeriol Glycosides: A Comprehensive Technical Guide for Metabolic Engineering and Drug Development

Executive Summary Chrysoeriol (3'-O-methyl luteolin) and its glycosylated derivatives represent a highly valuable class of methoxylated flavones with potent antioxidant, anti-inflammatory, and neuroprotective properties....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chrysoeriol (3'-O-methyl luteolin) and its glycosylated derivatives represent a highly valuable class of methoxylated flavones with potent antioxidant, anti-inflammatory, and neuroprotective properties. Unlike widely abundant flavonoids, chrysoeriol occurs in low concentrations in native plant species, making direct extraction economically unviable. Consequently, the pharmaceutical industry has pivoted toward synthetic biology and metabolic engineering to reconstruct the chrysoeriol glycoside pathway in heterologous hosts.

This technical whitepaper deconstructs the complete biosynthetic pathway of chrysoeriol glycosides—from the shikimate pathway precursors to terminal UDP-dependent glycosylation. Designed for researchers and drug development professionals, this guide provides mechanistic insights into enzymatic causality, quantitative pathway data, and self-validating experimental protocols for de novo biosynthesis.

Deconstructing the Core Biosynthetic Pathway

The biogenesis of chrysoeriol glycosides is an elegant, multi-step enzymatic cascade that bridges primary amino acid metabolism with specialized secondary metabolite decoration. In native plant systems, this requires a minimum of eight distinct catalytic steps [1].

Phenylpropanoid Initiation and Scaffold Generation

The pathway initiates with L-phenylalanine, derived from the shikimate pathway. The enzyme Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid. Sequential action by Cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) produces p-coumaroyl-CoA, the activated thioester that serves as the primary building block for the flavonoid scaffold [2].

The critical branch point into flavonoid biosynthesis is governed by Chalcone synthase (CHS) , a type III polyketide synthase that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is rapidly isomerized into the flavanone naringenin by Chalcone isomerase (CHI) [1].

B-Ring Decoration: Hydroxylation and Regioselective Methoxylation

The conversion of naringenin to the flavone apigenin is catalyzed by Flavone synthase (FNS) , which introduces a crucial C2-C3 double bond. Subsequently, Flavonoid 3'-hydroxylase (F3'H) —a cytochrome P450 monooxygenase—hydroxylates the B-ring to form luteolin[1].

The defining step in chrysoeriol biosynthesis is the regioselective methylation of luteolin at the 3'-OH position. This is executed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) [3].

Mechanistic Causality: Why is 3'-O-methylation critical? Unmethylated flavonoids often suffer from poor bioavailability and rapid metabolic clearance. The introduction of a methoxy group by OMTs (such as ROMT9 from Oryza sativa or CsOMT21) significantly increases the lipophilicity and metabolic stability of the molecule, facilitating better membrane penetration and altering its binding affinity to human neurotransmitter receptors[4].

Terminal Modification: Glycosylation

The final maturation of the molecule involves UDP-dependent glycosyltransferases (UGTs) , which transfer a sugar moiety (typically glucose or rhamnose) from a UDP-sugar donor to the chrysoeriol aglycone [5].

Mechanistic Causality: Why glycosylate an already stable methoxylated flavone? While methylation improves lipophilicity, it drastically reduces aqueous solubility, complicating drug formulation. Glycosylation restores water solubility and alters the molecule's redox potential. Empirical data demonstrates that1 than the aglycone itself, making them superior candidates for antioxidant therapies [6].

Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaroyl-CoA Cin->pCou C4H & 4CL NarC Naringenin Chalcone pCou->NarC CHS (+ Malonyl-CoA) Nar Naringenin NarC->Nar CHI Api Apigenin Nar->Api FNS Lut Luteolin Api->Lut F3'H Chr Chrysoeriol Lut->Chr 3'-OMT (SAM-dependent) ChrG Chrysoeriol Glycoside Chr->ChrG UGT (UDP-Sugar)

Fig 1: Stepwise enzymatic biosynthesis of chrysoeriol glycosides from L-phenylalanine.

Quantitative Data: Key Enzymes in the Biosynthetic Cascade

To successfully engineer this pathway, selecting enzymes with high catalytic efficiency and broad substrate flexibility is paramount. Table 1 summarizes the optimal enzymatic candidates identified through recent synthetic biology efforts [1, 5, 7].

Table 1: Functional Roles and Substrate Preferences of Pathway Enzymes

EnzymeFull NameSource Organism (Proven Efficacy)Mechanistic RoleSubstrate Preference
PAL Phenylalanine ammonia-lyaseArabidopsis thalianaInitiates phenylpropanoid flux via deaminationL-Phenylalanine
CHS Chalcone synthasePetunia hybridaPolyketide chain elongation and cyclizationp-Coumaroyl-CoA + Malonyl-CoA
F3'H Flavonoid 3'-hydroxylaseOryza sativaCytochrome P450-mediated B-ring hydroxylationApigenin
3'-OMT 3'-O-methyltransferaseOryza sativa (ROMT9)SAM-dependent regioselective methoxylationLuteolin
UGT UDP-glycosyltransferaseBeauveria bassiana (BbGT)UDP-sugar transfer; enhances solubilityChrysoeriol

Experimental Protocols: De Novo Biosynthesis and Validation

Achieving high titers of chrysoeriol glycosides requires overcoming metabolic bottlenecks. The following protocol details a self-validating workflow for heterologous expression, incorporating precursor optimization strategies.

Protocol: Agrobacterium-Mediated Transient Co-Expression in Nicotiana benthamiana

Phase 1: Genetic Design & Vector Assembly

  • Codon Optimization: Synthesize codon-optimized genes for PAL, CHS, FNS, F3'H, 3'-OMT, and UGT tailored for N. benthamiana expression.

  • Multigene Assembly: Assemble all transcription units into a single T-DNA region of a binary vector using Golden Gate assembly.

    • Causality: Why a single T-DNA vector instead of co-infiltrating multiple strains? Utilizing a single vector ensures uniform stoichiometry of pathway enzymes within the exact same plant cell, preventing intermediate buildup and minimizing metabolic bottlenecks [1].

Phase 2: Precursor Pool Optimization (The DAHP Synthase Strategy)

  • Bottleneck Mitigation: Co-express a feedback-resistant 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.

    • Causality: The native shikimate pathway is tightly regulated by negative feedback inhibition. 2, forcing carbon flux toward L-phenylalanine. Without this, downstream flavonoid enzymes will deplete the precursor pool faster than the host can replenish it, stalling final titers [7].

Phase 3: Transformation and Infiltration

  • Electroporate the assembled vector into Agrobacterium tumefaciens (strain GV3101).

  • Cultivate in LB medium with appropriate antibiotics until OD600 reaches 0.8.

  • Resuspend cells in infiltration buffer (10 mM MES, 10 mM MgCl2, 200 μM acetosyringone, pH 5.6) and incubate in the dark for 2 hours.

  • Infiltrate the abaxial side of 4-week-old N. benthamiana leaves using a needleless syringe. Maintain plants at 25°C for 10 days to allow peak metabolite accumulation [1].

Phase 4: Self-Validation & LC-MS/MS Quantification

  • Extraction: Lyophilize the infiltrated leaves and extract using 80% methanol.

  • Self-Validation Checkpoint: To confirm that the observed chrysoeriol glycoside is the product of the engineered pathway and not a native host artifact, an empty-vector Agrobacterium control must be run in parallel. Furthermore, spike the extraction solvent with a synthetic stable isotope-labeled standard (e.g., 13C-luteolin). This ensures that LC-MS/MS quantification mathematically accounts for matrix effects and extraction losses, rendering the analytical workflow strictly self-validating.

  • Analysis: Analyze the extract via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify chrysoeriol glycoside titers.

Workflow D Design Pathway Assembly B Build Vector Integration D->B T Test LC-MS/MS Validation B->T L Learn Precursor Optimization T->L L->D Iterative Refinement

Fig 2: DBTL cycle workflow for the heterologous engineering of flavonoid pathways.

Conclusion

The transition from plant-extracted to synthetically engineered chrysoeriol glycosides marks a significant leap in pharmacological manufacturing. By understanding the mechanistic imperatives of regioselective methoxylation (via OMTs) and terminal glycosylation (via UGTs), researchers can rationally design microbial and plant-based biofactories. Implementing rigorous precursor optimization strategies, such as DAHP synthase overexpression, alongside self-validating analytical workflows, ensures scalable, high-titer production of these critical therapeutic compounds.

Sources

Exploratory

Pharmacological Properties and Mechanistic Profiling of Chrysoeriol-7-O-Diglucoside: A Technical Guide

Executive Summary Chrysoeriol-7-O-diglucoside (also known as chrysoeriol 7-O-gentiobioside) is a complex glycosyloxyflavone characterized by its potent bioactivity and enhanced pharmacokinetic stability compared to its a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chrysoeriol-7-O-diglucoside (also known as chrysoeriol 7-O-gentiobioside) is a complex glycosyloxyflavone characterized by its potent bioactivity and enhanced pharmacokinetic stability compared to its aglycone counterpart, chrysoeriol. As drug development increasingly looks toward plant-derived secondary metabolites for novel therapeutic scaffolds, understanding the precise molecular interactions of this compound is critical. This whitepaper provides an in-depth analysis of the pharmacological properties of chrysoeriol-7-O-diglucoside, focusing on its antinociceptive and anti-inflammatory mechanisms, and establishes self-validating experimental protocols for its preclinical evaluation.

Molecular Architecture and Phytochemical Context

Chrysoeriol-7-O-diglucoside (CID: 72193674) possesses a molecular weight of 624.5 g/mol and features a unique structure where the hydroxyl hydrogen at position 7 of the chrysoeriol backbone is replaced by a gentiobiosyl (diglucoside) moiety[1]. This glycosylation significantly alters the compound's partition coefficient (XLogP3: -1.3), enhancing its hydrophilicity and altering its absorption, distribution, metabolism, and excretion (ADME) profile compared to the highly lipophilic aglycone[1].

Naturally synthesized as a secondary metabolite in plants such as Moringa peregrina, Oxytropis species, and drought-stressed Hordeum vulgare (barley), this compound serves as a critical defense molecule in botanical systems[2][3][4]. In mammalian pharmacology, the diglucoside moiety acts as a highly effective delivery vehicle, protecting the active pharmacophore from premature hepatic first-pass metabolism before enzymatic cleavage releases the active aglycone or allows the intact glycoside to interact directly with cell-surface receptors.

Pharmacodynamics and Mechanistic Pathways

α2-Adrenergic Receptor-Mediated Antinociception

One of the most significant pharmacological properties of chrysoeriol-7-O-diglucoside is its potent antinociceptive (analgesic) activity. Unlike classical opioids, which carry high risks of respiratory depression and addiction, chrysoeriol-7-O-diglucoside exerts central and peripheral analgesia primarily through interaction with the α2-adrenergic receptor[3].

In silico and in vivo models have demonstrated that the compound docks effectively into the active site of the α2-adrenergic receptor, forming highly stable hydrophobic interactions and hydrogen bonds[5][6]. By agonizing this receptor, it inhibits the release of nociceptive neurotransmitters (such as Substance P and glutamate) in the dorsal horn of the spinal cord, effectively gating pain signal transduction[3].

Transcriptional Modulation of Inflammation (NF-κB and STAT3 Axis)

Inflammation and nociception are deeply intertwined. Chrysoeriol and its glycosidic derivatives exhibit profound anti-inflammatory properties by acting as upstream modulators of transcription factors[7]. Chrysoeriol-7-O-diglucoside interferes with the nuclear translocation of Nuclear Factor kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

By silencing these pathways, the compound downregulates the mRNA expression of primary pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α)[8]. This dual-action profile—simultaneously blocking pain perception via α2-adrenergic receptors and resolving the underlying tissue inflammation via NF-κB/STAT3 inhibition—makes it a highly promising candidate for chronic pain and inflammatory dermatoses[9].

Systems Biology Visualization

The following diagram maps the dual pharmacological pathways of chrysoeriol-7-O-diglucoside, illustrating how a single molecule drives both neurological and immunological therapeutic outcomes.

G cluster_0 Neurological Pathway cluster_1 Immunological Pathway C7D Chrysoeriol-7-O-diglucoside A2R α2-Adrenergic Receptor C7D->A2R Agonistic Binding NFKB NF-κB & STAT3 Downregulation C7D->NFKB Transcriptional Inhibition Pain Antinociception / Analgesia A2R->Pain Signal Transduction Cytokines ↓ IL-6, IL-1β, TNF-α NFKB->Cytokines Gene Silencing Inflam Anti-inflammatory Response Cytokines->Inflam Phenotypic Outcome

Fig 1: Pharmacological pathways of Chrysoeriol-7-O-diglucoside in analgesia and inflammation.

Quantitative Pharmacological Data

To facilitate rapid comparison for drug development professionals, the following table synthesizes the quantitative efficacy of chrysoeriol-7-O-diglucoside and its botanical extracts across validated models.

Pharmacological Target / AssayExperimental ModelKey Quantitative FindingRef
α2-Adrenergic Receptor In Silico Molecular Docking (AutoDock 4.2)Forms stable H-bonds and hydrophobic interactions within the active site, outperforming baseline ligands.[3][5]
Peripheral Antinociception In Vivo Writhing Test (Mice)88.00% inhibition of abdominal cramps at 400 mg/kg extract dose (vs. 47.69% for 30 mg/kg diclofenac).[3]
Central Antinociception In Vivo Hot Plate Test (Mice)Significant increase in nociceptive latency time after 30 mins; completely reversed by Yohimbine.[3]
Cytokine Downregulation In Vitro Macrophage AssaysSignificant reduction in mRNA levels of IL-6, IL-1β, and TNF-α via NF-κB/STAT3 modulation.[8]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust preclinical data relies on self-validating assay designs. The following protocols are engineered to prove causality—not just correlation—by utilizing specific antagonists to confirm target engagement.

Protocol A: In Silico Target Engagement Profiling (α2-Adrenergic Receptor)

Rationale: Before advancing to animal models, we must establish a structural basis for receptor activation. By docking chrysoeriol-7-O-diglucoside alongside a known antagonist (yohimbine) and agonist (clonidine), we create an internal calibration curve for binding affinity.

  • Ligand & Protein Preparation: Retrieve the 3D structure of chrysoeriol-7-O-diglucoside (CID: 72193674)[1]. Convert to PDBQT format using AutoDockTools, merging non-polar hydrogens and assigning Gasteiger charges. Retrieve the crystal structure of the human α2-adrenergic receptor from the Protein Data Bank (PDB).

  • Grid Box Definition: Center the grid box strictly around the orthosteric binding site of the α2-adrenergic receptor to prevent false-positive allosteric docking.

  • Docking Execution: Run AutoDock 4.2 using a Lamarckian Genetic Algorithm.

  • Causality Check: Analyze the output. The protocol is validated only if the binding energy of chrysoeriol-7-O-diglucoside is comparable to or exceeds the reference agonist, and specifically interacts with the same critical amino acid residues (e.g., Asp113) required for receptor activation[3][5].

Protocol B: In Vivo Mechanistic Validation via Antagonist Reversal

Rationale: Observing analgesia in a mouse model is insufficient to claim a specific mechanism. We must prove that the analgesia is exclusively mediated by the α2-adrenergic receptor. We achieve this by attempting to reverse the drug's effect using Yohimbine, a selective α2-antagonist[3].

  • Acclimatization & Grouping: Divide mice into four cohorts: Vehicle Control, Positive Control (Diclofenac 30 mg/kg), Test Group (Chrysoeriol-7-O-diglucoside 400 mg/kg), and Antagonist Group (Yohimbine pre-treatment + Test Compound).

  • Pre-treatment: Administer Yohimbine (2 mg/kg, i.p.) to the Antagonist Group 15 minutes prior to administering the test compound.

  • Nociceptive Induction (Hot Plate Test): Place the animal on a hot plate maintained at 55°C. Measure the latency time until the animal exhibits pain behaviors (paw licking or jumping). Implement a 30-second cutoff to prevent tissue damage.

  • Self-Validating Analysis: If the Test Group shows increased latency (analgesia) compared to the Vehicle, efficacy is proven. Crucially , if the Antagonist Group returns to baseline latency (meaning Yohimbine successfully blocked the effect), we have definitively proven that chrysoeriol-7-O-diglucoside acts via the α2-adrenergic pathway[3]. If the analgesia persists despite Yohimbine, the mechanism is off-target, and the hypothesis is rejected.

References

  • [7] Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC. National Institutes of Health (NIH). Available at:

  • Pharmacological Activities of Lonicerae japonicae flos and Its Derivative—“Chrysoeriol” in Skin Diseases. MDPI. Available at:

  • [8] Pharmacological Activities of Lonicerae japonicae flos and Its Derivative—“Chrysoeriol” in Skin Diseases. ResearchGate. Available at:

  • [1] chrysoeriol 7-O-gentiobioside | C28H32O16 | CID 72193674 - PubChem. National Institutes of Health (NIH). Available at:

  • [5] Antinociceptive Action of Moringa peregrina is Mediated by Interaction with α2-Adrenergic Receptor. ResearchGate. Available at:

  • [2] Phytochemical and Biological Studies of Plants from the Genus Oxytropis. ACG Publications. Available at:

  • [6] a-d. Stick representation of a. chrysoeriol 7-O-diglucoside, b. lupeol.... ResearchGate. Available at:

  • [3] Antinociceptive Action of Moringa peregrina is Mediated by an Interaction with α2-Adrenergic Receptor - PMC. National Institutes of Health (NIH). Available at:

  • [4] Drought-related secondary metabolites of barley (Hordeum vulgare L.) leaves and their metabolomic quantitative. Ovid. Available at:

Sources

Foundational

Chrysoeriol-7-O-diglucoside: Mechanistic Insights into Antioxidant and Anti-Inflammatory Activities

Executive Summary Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone) and its glycosylated derivatives represent a highly potent class of natural flavonoids with significant therapeutic potential. Among these, Chrysoeriol-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone) and its glycosylated derivatives represent a highly potent class of natural flavonoids with significant therapeutic potential. Among these, Chrysoeriol-7-O-diglucoside —prominently isolated from medicinal plants such as Moringa peregrina and various Citrus species[1][2]—demonstrates a compelling dual-action pharmacological profile. By combining robust reactive oxygen species (ROS) scavenging capabilities with targeted modulation of the TLR4/NF-κB/AP-1 signaling axes, this compound offers a promising scaffold for drug development in chronic inflammatory and oxidative stress-related pathologies[3][4][5].

This technical guide synthesizes the structural biology, mechanistic pathways, and laboratory workflows necessary for rigorously evaluating the antioxidant and anti-inflammatory activities of Chrysoeriol-7-diglucoside.

Biochemical Profile & Structure-Activity Relationship (SAR)

The pharmacological efficacy of Chrysoeriol-7-diglucoside is intrinsically linked to its molecular architecture:

  • Antioxidant Pharmacophore : The presence of a hydroxyl group at the C4' position, coupled with a methoxy group at C3' on the B-ring, facilitates stable radical scavenging through electron donation[5].

  • Glycosylation Advantage : While the aglycone (chrysoeriol) exhibits potent intracellular activity, it suffers from poor aqueous solubility. The addition of a diglucoside moiety at the C7 position of the A-ring significantly enhances hydrophilicity. This glycosylation acts as a natural prodrug mechanism, improving bioavailability and systemic distribution while maintaining high binding affinities to targets such as the α2-adrenergic receptor, which mediates downstream antinociceptive and antioxidant effects[1].

Mechanistic Pathways

Anti-Inflammatory Axis: TLR4 / NF-κB / AP-1

Chrysoeriol-7-diglucoside exerts its anti-inflammatory effects by intercepting the inflammatory cascade at multiple upstream and downstream nodes. In lipopolysaccharide (LPS)-stimulated macrophages, the compound prevents the activation of Toll-like receptor 4 (TLR4) and its adaptor molecule, MyD88[4].

By suppressing the phosphorylation of upstream kinases—specifically PI3K/Akt and Mitogen-Activated Protein Kinases (MAPKs like p38, ERK, and JNK)—chrysoeriol effectively blocks the nuclear translocation of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1) [3][4]. The selective suppression of AP-1 and NF-κB halts the transcriptional activation of the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes, leading to a profound reduction in the release of pro-inflammatory mediators Nitric Oxide (NO) and Prostaglandin E2 (PGE2)[3][4].

Pathway LPS LPS Stimulus TLR4 TLR4 / MyD88 Complex LPS->TLR4 MAPK MAPK (p38, ERK, JNK) & PI3K/Akt TLR4->MAPK NFkB NF-κB & AP-1 Nuclear Translocation TLR4->NFkB Chrysoeriol Chrysoeriol-7-diglucoside Chrysoeriol->TLR4 Inhibits Chrysoeriol->MAPK Chrysoeriol->NFkB MAPK->NFkB Genes iNOS & COX-2 Gene Transcription NFkB->Genes Inflammation NO & PGE2 Release Genes->Inflammation

Fig 1: Chrysoeriol-7-diglucoside inhibition of TLR4-mediated inflammatory pathways.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of Chrysoeriol-7-diglucoside must utilize self-validating experimental designs. The following protocols explain not just how to perform the assays, but the causality behind the methodological choices.

Protocol A: In Vitro Anti-Inflammatory Evaluation (Self-Validating System)

Rationale : RAW 264.7 murine macrophages are utilized due to their highly reproducible, standardized TLR4-mediated response to LPS[3][4]. This protocol operates as a self-validating system by coupling the primary efficacy readouts (NO/PGE2 reduction) with an orthogonal viability counter-screen (MTT assay). This ensures that the observed anti-inflammatory effects are genuinely receptor-mediated and not an artifact of compound cytotoxicity[4].

  • Cell Seeding & Synchronization : Seed RAW 264.7 cells at 1×105 cells/well in 96-well plates. Incubate for 24 hours to allow adherence and cell cycle synchronization.

  • Pre-treatment : Treat cells with varying concentrations of Chrysoeriol-7-diglucoside (e.g., 5, 10, 20 μM) for 2 hours. Control Causality: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone) to benchmark assay sensitivity.

  • Inflammatory Challenge : Stimulate cells with 1 μg/mL LPS for 24 hours[3].

  • Viability Counter-Screen (Critical Step) : Remove 10 μL of supernatant for the MTT assay. If viability drops below 90% compared to the control, the NO/PGE2 reduction at that dose must be discarded as a cytotoxic artifact[4].

  • Efficacy Readouts :

    • Griess Assay: Mix 100 μL of supernatant with 100 μL Griess reagent to quantify nitrite (a stable proxy for NO) at 540 nm[3].

    • ELISA: Quantify PGE2 levels in the remaining supernatant using a highly specific competitive ELISA kit[4].

  • Mechanistic Validation : Harvest cell lysates for Western Blotting to confirm the downregulation of iNOS and COX-2 protein expression, directly linking the phenotypic NO/PGE2 reduction to transcriptional suppression[3][4].

Workflow Cell RAW 264.7 Macrophages Pretreat Pre-treatment (Chrysoeriol-7-diglucoside) Cell->Pretreat Stimulate LPS Stimulation (1 μg/mL, 24h) Pretreat->Stimulate Assay1 Griess Assay (NO Production) Stimulate->Assay1 Assay2 ELISA (PGE2 Levels) Stimulate->Assay2 Assay3 MTT Viability (Counter-screen) Stimulate->Assay3 Validates

Fig 2: Self-validating workflow for assessing anti-inflammatory activity in vitro.

Protocol B: Multiplexed Antioxidant Capacity Profiling

Rationale : A single antioxidant assay is insufficient due to the diverse radical chemistries present in biological systems. This multiplexed approach ensures comprehensive profiling[2].

  • DPPH Assay : Measures the compound's ability to transfer electrons in a lipophilic environment. Chrysoeriol-7-diglucoside is incubated with 0.2 mM DPPH solution for 30 minutes in the dark; absorbance is read at 517 nm.

  • ABTS Assay : Assesses radical scavenging in both hydrophilic and lipophilic domains. The ABTS radical cation is generated using potassium persulfate, and decolorization by the compound is measured at 734 nm.

Quantitative Data Summary

The following table synthesizes the expected quantitative efficacy metrics for Chrysoeriol and its glycosylated derivatives across standardized assays, derived from established pharmacological literature[1][2][3][4].

Target / AssayBiological ModelObserved Efficacy MetricMechanistic Note
NO Production RAW 264.7 (LPS-stimulated)Potent dose-dependent inhibitionDirect result of blocking AP-1 activation and iNOS induction[3].
PGE2 Secretion RAW 264.7 (LPS-stimulated)Significant attenuationDriven by the suppression of COX-2 expression via TLR4/MyD88 inhibition[4].
Antioxidant (DPPH/ABTS) Cell-free chemical assaysHigh Trolox Equivalents (TE)Mediated by the C4'-hydroxyl and C3'-methoxy electron donation[2].
α2-Adrenergic Binding Molecular Docking / In vivoHigh binding affinityHydrogen bonding and hydrophobic interactions mediate antinociceptive action[1].

Conclusion

Chrysoeriol-7-O-diglucoside represents a highly sophisticated natural molecule capable of simultaneously neutralizing oxidative stress and dismantling the TLR4-driven inflammatory cascade[1][2][4]. By selectively inhibiting the nuclear translocation of AP-1 and NF-κB, it prevents the transcription of iNOS and COX-2 without inducing generalized cytotoxicity[3][4]. For drug development professionals, leveraging the enhanced solubility of the 7-O-diglucoside moiety while employing rigorous, self-validating experimental workflows will be critical in translating this compound from in vitro promise to clinical viability[5].

References

  • Chrysoeriol potently inhibits the induction of nitric oxide synthase by blocking AP-1 activation Source: nih.gov URL: 3

  • Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages Source: spandidos-publications.com URL: 4

  • Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC Source: nih.gov URL:5

  • Antinociceptive Action of Moringa peregrina is Mediated by an Interaction with α2-Adrenergic Receptor - PMC Source: nih.gov URL:1

  • Comparative Metabolomics Analysis of Citrus Varieties - PMC Source: nih.gov URL: 2

Sources

Exploratory

Unveiling Chrysoeriol-7-Diglucoside: Structural Biology, Bioactivity, and Experimental Methodologies

Executive Summary Chrysoeriol-7-diglucoside (also known as chrysoeriol 7-O-gentiobioside) is a complex flavonoid glycoside that has garnered significant attention in pharmacognosy and systems biology. Naturally synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chrysoeriol-7-diglucoside (also known as chrysoeriol 7-O-gentiobioside) is a complex flavonoid glycoside that has garnered significant attention in pharmacognosy and systems biology. Naturally synthesized in resilient botanical matrices such as Moringa peregrina and specific Citrus hybrid varieties, this compound serves as a critical secondary metabolite for plant defense and human therapeutics. This technical guide synthesizes the structural characteristics, pharmacological mechanisms—specifically its potent α2-adrenergic antinociceptive activity and antioxidant capacity—and provides field-proven, self-validating experimental workflows for its extraction and biological evaluation.

Chemical Profile & Structural Biology

At the molecular level, chrysoeriol-7-diglucoside consists of a chrysoeriol aglycone (a 3'-methoxy derivative of luteolin) conjugated to a diglucoside (gentiobiosyl) moiety at the C-7 hydroxyl position. This structural configuration is highly significant: the methoxy and hydroxyl groups on the flavone backbone provide excellent electron-donating properties for radical scavenging, while the bulky, polar diglucoside moiety enhances aqueous solubility, dictating its pharmacokinetic profile and extraction thermodynamics[1].

Table 1: Physicochemical Properties of Chrysoeriol-7-diglucoside

PropertyValue
IUPAC Name 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Molecular Formula C₂₈H₃₂O₁₆
Molecular Weight 624.54 g/mol
Synonyms Chrysoeriol 7-O-gentiobioside, Chrysoeriol 7-O-diglucoside
Botanical Sources Moringa peregrina, Citrus spp. (e.g., Jeramon), Oxytropis spp.

Pharmacological Mechanisms of Action

Antinociceptive & Analgesic Activity (α2-Adrenergic Modulation)

Recent in vivo and in silico studies have elucidated that the analgesic efficacy of extracts containing chrysoeriol-7-diglucoside is primarily mediated via the α2-adrenergic receptor rather than serotonergic or opioidergic pathways. Molecular docking simulations reveal that the compound forms stable hydrophobic interactions and hydrogen bonds within the active site of the α2-adrenergic receptor[2]. Agonism at this G-protein coupled receptor (GPCR) activates inhibitory Gi/o proteins, which subsequently downregulate adenylate cyclase, decrease intracellular cAMP levels, and ultimately inhibit nociceptive signal transmission[3].

Pathway Ligand Chrysoeriol-7-diglucoside Receptor α2-Adrenergic Receptor Ligand->Receptor Agonist Binding Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Signal Transduction AdenylateCyclase Adenylate Cyclase Gi_Protein->AdenylateCyclase Inhibition cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Decreased Synthesis PKA Protein Kinase A ↓ cAMP->PKA Downregulation Analgesia Antinociception PKA->Analgesia Pain Relief

α2-Adrenergic receptor signaling pathway modulated by chrysoeriol-7-diglucoside.

Antioxidant Capacity & ROS Scavenging

Beyond analgesia, chrysoeriol-7-diglucoside exhibits potent antioxidant properties. The compound actively scavenges reactive oxygen species (ROS) and modulates oxidative stress pathways. In metabolomic profiling of citrus varieties, the presence of chrysoeriol derivatives strongly correlated with high Ferric Reducing Antioxidant Power (FRAP) and robust H₂O₂ scavenging metrics, underscoring its role in cellular protection against oxidative degradation[4].

Table 2: Comparative Pharmacological Bioactivity Metrics

Bioactivity DomainExperimental ModelKey FindingsMechanism of Action
Antinociception Formalin Test (Mice)65.5% reduction in late-phase paw-licking time at 200 mg/kg extract.α2-Adrenergic receptor agonism
Antinociception Writhing Test (Mice)55.97% restriction of abdominal cramps at 200 mg/kg extract.Peripheral pain pathway inhibition
Antioxidant FRAP AssayHigh electron-donating capacity reducing Fe³⁺ to Fe²⁺.Direct free radical scavenging
Antioxidant H₂O₂ ScavengingSignificant neutralization of reactive oxygen species.Modulation of oxidative stress pathways

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards, positive controls, and antagonist reversals to empirically prove causality and eliminate experimental artifacts.

Protocol 1: Extraction and LC-MS/MS Quantification

Objective: Isolate and quantify chrysoeriol-7-diglucoside from botanical matrices while correcting for matrix-induced ion suppression.

  • Matrix Lyophilization and Homogenization: Flash-freeze the botanical sample (e.g., Moringa leaves or Citrus peel) using liquid nitrogen and lyophilize for 48 hours. Causality: Lyophilization halts endogenous glycosidase activity that could prematurely cleave the diglucoside moiety, while milling maximizes the surface-area-to-volume ratio for solvent penetration.

  • Internal Standard Addition: Spike the homogenized powder with a known concentration of a stable isotope-labeled standard or a structural analog (e.g., Rutin). Causality: This self-validating step corrects for analyte loss during extraction and normalizes ionization variations during mass spectrometry[5].

  • Solvent Extraction: Extract the matrix using a 70% Methanol/Water (v/v) solution under ultrasonic agitation for 30 minutes. Causality: The diglucoside moiety imparts high polarity; a 70% methanolic solution effectively disrupts cellular hydrogen bonding while perfectly matching the compound's dielectric constant for optimal recovery[4].

  • Centrifugation and Filtration: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • RP-HPLC Separation: Inject the filtrate onto a C18 reversed-phase column. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B). Causality: The hydrophobic C18 stationary phase retains the flavone backbone, while formic acid provides the necessary protons to enhance ionization efficiency and suppress silanol interactions, resulting in sharp chromatographic peaks.

  • ESI-QTOF MS/MS Detection: Analyze the eluate using Electrospray Ionization Quadrupole Time-of-Flight mass spectrometry in positive ion mode, targeting the exact mass (m/z 625.17 [M+H]⁺)[1].

Workflow Matrix Botanical Matrix (Moringa/Citrus) Lyo Lyophilization & Milling Matrix->Lyo Extract Solvent Extraction (70% MeOH) Lyo->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge LC RP-HPLC Separation (C18 Column) Centrifuge->LC MS ESI-QTOF MS/MS Detection LC->MS

Step-by-step LC-MS/MS extraction and quantification workflow.

Protocol 2: In Vivo Antinociceptive Evaluation (Formalin Test)

Objective: Validate the analgesic efficacy of the extract and map the specific receptor pathway using antagonist reversal.

  • Animal Acclimatization: Acclimate male BALB/c mice to the testing environment for 60 minutes prior to the assay. Causality: Minimizes stress-induced endogenous opioid release, which could artificially elevate baseline nociceptive thresholds.

  • Antagonist Pre-treatment (Self-Validation Step): Administer Yohimbine (1 mg/kg, i.p.) to a dedicated cohort 15 minutes prior to the test compound. Causality: Yohimbine is a selective α2-adrenergic receptor antagonist. If pre-treatment abolishes the analgesic effect, it empirically proves the mechanism of action is mediated via the α2-adrenergic pathway[2].

  • Test Compound & Positive Control Administration: Administer the chrysoeriol-7-diglucoside enriched extract (200 mg/kg) to the test group. Concurrently, administer Diclofenac (30 mg/kg) to a positive control group. Causality: The positive control validates the assay's sensitivity to established NSAIDs[3].

  • Formalin Injection: Inject 20 µL of 2.5% formalin into the sub-plantar space of the right hind paw.

  • Biphasic Data Acquisition: Record the duration of paw-licking in two phases: Early Phase (0–5 min) and Late Phase (15–30 min). Causality: The early phase represents direct chemical activation of nociceptors, while the late phase represents inflammatory pain. Differential inhibition between these phases indicates whether the compound acts centrally, peripherally, or both[2].

Conclusion

Chrysoeriol-7-diglucoside is a multifaceted flavonoid glycoside demonstrating profound therapeutic potential. Through rigorous LC-MS/MS quantification and self-validating in vivo models, researchers have definitively linked its bioactivity to α2-adrenergic receptor agonism and robust ROS scavenging. As drug development continues to pivot toward complex natural products, standardizing the extraction and evaluation protocols for compounds like chrysoeriol-7-diglucoside will be paramount for translating botanical efficacy into clinical reality.

References

  • PubChem - NIH. "chrysoeriol 7-O-gentiobioside | C28H32O16 | CID 72193674". 1

  • MDPI. "Comparative Metabolomics Analysis of Citrus Varieties". 4

  • Amanote. "Antinociceptive Action of Moringa Peregrina Is Mediated by Interaction With Α2-Adrenergic Receptor".2

  • ResearchGate / Balkan Medical Journal. "Antinociceptive Action of Moringa peregrina is Mediated by Interaction with α2-Adrenergic Receptor". 3

  • ResearchGate. "Chemical constituents of M. peregrina as detected by liquid chromatography-mass spectrometry". 5

Sources

Foundational

In Vivo Metabolic Trajectory of Chrysoeriol-7-Diglucoside: Pharmacokinetics, Biotransformation, and Efflux Dynamics

Executive Summary Chrysoeriol-7-diglucoside is a complex flavonoid glycoside found in various botanical sources, including citrus varieties[1]. While its aglycone, chrysoeriol (a 3′-O-methoxy derivative of luteolin), exh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chrysoeriol-7-diglucoside is a complex flavonoid glycoside found in various botanical sources, including citrus varieties[1]. While its aglycone, chrysoeriol (a 3′-O-methoxy derivative of luteolin), exhibits potent anticancer, anti-inflammatory, and cardioprotective properties[2], the in vivo bioavailability of the intact diglucoside is severely limited by its high polarity. This whitepaper provides an in-depth technical analysis of the in vivo metabolism of chrysoeriol-7-diglucoside, detailing its obligatory gastrointestinal hydrolysis, subsequent hepatic/enteric Phase II regioselective glucuronidation, and the critical role of efflux transporters in governing its systemic pharmacokinetics.

The Biphasic Metabolic Architecture

The metabolism of chrysoeriol-7-diglucoside in vivo is not a singular event but a sequential, biphasic system. The bulky, hydrophilic diglucoside moiety prevents premature transcellular absorption in the upper gastrointestinal tract. Instead, it acts as a natural prodrug, requiring enzymatic cleavage before the bioactive aglycone can enter systemic circulation.

Phase 0: Luminal Hydrolysis (The Prerequisite for Absorption)

Because the diglucoside resists passive diffusion across the enterocyte apical membrane, luminal hydrolysis is an absolute prerequisite for bioavailability. Upon reaching the lower intestine and colon, the compound encounters the gut microbiome. Microbial β-glucosidases sequentially cleave the two glucose moieties, yielding the lipophilic aglycone, chrysoeriol. This structural reduction increases the partition coefficient (LogP), allowing chrysoeriol to be rapidly absorbed into the enterocytes via passive diffusion[2].

Phase II: Regioselective Glucuronidation

Once absorbed, chrysoeriol undergoes extensive Phase II biotransformation. Unlike Phase I metabolism (which is minimal for this compound), Phase II glucuronidation is aggressive and regioselective. Research utilizing human liver microsomes (HLMs) and recombinant enzymes demonstrates that uridine-5′-diphosphate glucuronosyltransferases (UGTs)—specifically UGT1A1, UGT1A6, and UGT1A9 —are the chief catalysts for this reaction[3].

The hydroxyl (-OH) groups on the B-ring of chrysoeriol are the preferred sites for glucuronic acid conjugation, resulting in highly polar metabolites (e.g., chrysoeriol-7-O-glucuronide and chrysoeriol-4′-O-glucuronide) that require active transport to exit the cell[3].

Pathway Diglucoside Chrysoeriol-7-diglucoside (Highly Polar, Unabsorbed) Gut Microbial β-glucosidases (Intestinal Lumen) Diglucoside->Gut Ingestion Aglycone Chrysoeriol (Aglycone) (Lipophilic, Absorbed) Gut->Aglycone Hydrolysis UGT Hepatic/Enteric UGTs (UGT1A1, UGT1A6, UGT1A9) Aglycone->UGT Passive Diffusion Glucuronide Chrysoeriol Glucuronides (e.g., 7-O-G, 4'-O-G) UGT->Glucuronide UDPGA Conjugation BCRP BCRP (ABCG2) Efflux (Apical Membrane) Glucuronide->BCRP Intracellular Accumulation Excretion Systemic Circulation & Biliary Excretion BCRP->Excretion Active Transport

Caption: In vivo metabolic trajectory of chrysoeriol-7-diglucoside from ingestion to efflux.

The Interplay of Glucuronidation and BCRP Efflux

A critical factor in the pharmacokinetics of chrysoeriol is the interplay between UGT enzymes and efflux transporters. Because chrysoeriol glucuronides are highly polar, they cannot passively diffuse out of the enterocytes or hepatocytes. They rely entirely on the Breast Cancer Resistance Protein (BCRP / ABCG2) for cellular exit[3].

Causality in Pharmacokinetics

Why is BCRP so vital? If BCRP is inhibited or saturated, chrysoeriol glucuronides accumulate rapidly within the cell. This intracellular accumulation has profound pharmacological implications. Studies have shown that when BCRP is inhibited (e.g., via the specific inhibitor Ko143), the intracellular concentration of chrysoeriol glucuronides surges, which directly correlates with increased cytotoxicity in specific tumor cell lines, such as A549 (lung cancer) and HepG2 (liver cancer)[4]. Therefore, the efficacy of chrysoeriol as a therapeutic agent is intimately tied to the expression and activity of BCRP in the target tissue.

Quantitative Data Summary

The following table summarizes the key enzymatic and transport variables governing this metabolic pathway, providing a framework for predictive pharmacokinetic modeling.

Protein / EnzymePrimary FunctionAnatomical LocationSubstrate / Inhibitor Dynamics
β-glucosidase Phase 0 HydrolysisGut MicrobiomeCleaves diglucoside to yield chrysoeriol.
UGT1A9 Phase II GlucuronidationLiver, Intestinal EpitheliumHigh affinity for chrysoeriol; inhibited by Carvacrol[3].
UGT1A1 Phase II GlucuronidationLiverContributes to 4′-O-glucuronidation; inhibited by Bilirubin[3].
BCRP (ABCG2) Efflux TransportApical membranes (Gut, Liver)Transports polar glucuronides; inhibited by Ko143 (5–10 μM)[3].

Experimental Methodology: Validating the UGT-BCRP Interplay

To accurately study the metabolism of chrysoeriol in vitro without the confounding variables of whole-animal models, researchers utilize engineered cell lines. The following protocol details a self-validating system using HeLa cells overexpressing UGT1A9 to isolate the exact kinetics of glucuronidation and BCRP efflux[3].

Protocol: HeLa-UGT1A9 Cellular Efflux Assay

Rationale: HeLa cells naturally express BCRP but lack robust UGT activity. By stably transfecting them with UGT1A9, we create a closed system where chrysoeriol metabolism and subsequent efflux can be precisely quantified. Ko143 is used as a positive control to validate BCRP's role by forcing intracellular accumulation.

Step-by-Step Workflow:

  • Cell Seeding: Seed engineered HeLa-UGT1A9 cells into 6-well plates at a density of 1×105 cells/well. Culture until 80-90% confluence is achieved.

  • Substrate Preparation: Prepare a loading solution containing 2.5 μM of chrysoeriol (the optimal concentration to prevent substrate inhibition) in Hank’s Balanced Salt Solution (HBSS).

  • Inhibitor Co-incubation (The Control): Divide the wells into control and treatment groups. To the treatment groups, add the BCRP-specific inhibitor Ko143 at concentrations of 5 μM and 10 μM[3].

  • Time-Course Sampling: Incubate at 37°C. At precise intervals (20, 40, and 60 minutes), extract 500 μL of the extracellular medium to measure effluxed glucuronides. Immediately replace with 500 μL of fresh loading solution to maintain sink conditions.

  • Intracellular Extraction: At the end of the time course, wash the cells with ice-cold PBS to halt metabolism. Lyse the cells using cold methanol to precipitate proteins and extract the trapped intracellular glucuronides.

  • UHPLC-MS/MS Quantification: Analyze both extracellular and intracellular fractions using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry. Quantify the specific regioselective metabolites (e.g., Chr-7-G and Chr-4′-G).

Workflow Seed 1. Cell Seeding HeLa-UGT1A9 (1x10^5 cells/well) Treat 2. Substrate Treatment Chrysoeriol (2.5 μM) ± Ko143 Seed->Treat Sample 3. Time-Course Sampling (20, 40, 60 min intervals) Treat->Sample Lysis 4. Cell Lysis & Extraction Cold Methanol Quenching Sample->Lysis Analyze 5. UHPLC-MS/MS Analysis Quantify Glucuronides Lysis->Analyze

Caption: Step-by-step experimental workflow for the HeLa-UGT1A9 cellular efflux assay.

Conclusion and Pharmacological Perspectives

The in vivo metabolism of chrysoeriol-7-diglucoside is a highly orchestrated process. The initial hydrolysis of the diglucoside by gut microbiota acts as a biological gateway, regulating the systemic entry of the active aglycone. Once absorbed, the rapid regioselective glucuronidation by UGT1A1, UGT1A6, and UGT1A9, coupled with BCRP-mediated efflux, dictates the biological half-life and tissue distribution of the compound.

For drug development professionals, these metabolic pathways present distinct pharmacological targets. The strategic co-administration of BCRP inhibitors alongside chrysoeriol-rich extracts could artificially elevate intracellular concentrations of bioactive glucuronides, potentially amplifying their targeted anticancer and anti-inflammatory efficacies[4].

References

  • Health Benefits and Pharmacological Aspects of Chrysoeriol Source: PMC / MDPI URL:[Link]

  • Comparative Metabolomics Analysis of Citrus Varieties Source: ResearchGate URL:[Link]

  • Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells Source: PLOS One URL:[Link]

  • Health Benefits and Pharmacological Aspects of Chrysoeriol Source: MDPI URL:[Link]

Sources

Exploratory

Difference between chrysoeriol-7-glucoside and chrysoeriol-7-diglucoside

Title: Structural, Pharmacokinetic, and Analytical Differentiation of Chrysoeriol-7-Glucoside and Chrysoeriol-7-Diglucoside Executive Summary and Structural Divergence Chrysoeriol (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural, Pharmacokinetic, and Analytical Differentiation of Chrysoeriol-7-Glucoside and Chrysoeriol-7-Diglucoside

Executive Summary and Structural Divergence

Chrysoeriol (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one) is a potent O-methylated flavone recognized for its robust anti-inflammatory and antioxidant properties[1]. In botanical matrices, chrysoeriol rarely exists as a free aglycone; it is predominantly synthesized as O-glycosides, most notably at the C7 position. The degree of glycosylation—specifically the transition from a monoglucoside to a diglucoside—fundamentally alters the molecule's physicochemical behavior, bioavailability, and analytical signature.

Understanding the mechanistic distinction between chrysoeriol-7-O-glucoside (thermopsoside) and chrysoeriol-7-O-diglucoside (e.g., chrysoeriol 7-O-gentiobioside) is critical for drug development professionals optimizing formulations for targeted gastrointestinal delivery or systemic absorption.

Physicochemical Comparison

The addition of a second glucose moiety exponentially increases the hydrophilicity and topological polar surface area (TPSA) of the molecule. This structural shift dictates both the extraction efficiency during analytical preparation and the in vivo solubility profile.

Table 1: Quantitative Physicochemical Comparison of Chrysoeriol Glycosides

ParameterChrysoeriol-7-O-glucosideChrysoeriol-7-O-diglucoside
Common Synonym ThermopsosideChrysoeriol 7-O-gentiobioside
Molecular Formula C₂₂H₂₂O₁₁C₂₈H₃₂O₁₆
Molecular Weight 462.40 g/mol 624.54 g/mol
Glycosidic Linkage Single β-D-glucose at C7Two glucose units at C7
Relative Polarity ModerateHigh
Primary Cleavage Site Small intestine (LPH enzyme)Colon (Microbial β-glucosidases)

(Data derived from the [2] and [3])

Pharmacokinetic Pathways: The Causality of Absorption

Glycosylation acts as a natural prodrug mechanism. The human gastrointestinal tract cannot readily absorb intact hydrophilic glycosides; they must be hydrolyzed into their lipophilic aglycone counterparts to enter systemic circulation.

  • Chrysoeriol-7-glucoside : The single glucose unit presents moderate steric hindrance. It serves as a viable substrate for Lactase-Phlorizin Hydrolase (LPH), an enzyme localized at the brush border of the small intestine. Hydrolysis by LPH yields the chrysoeriol aglycone, which is rapidly absorbed via passive diffusion into enterocytes.

  • Chrysoeriol-7-diglucoside : The bulky diglucoside structure prevents binding to the LPH active site. Consequently, this compound bypasses small intestinal absorption entirely. It travels to the colon, where specific microbial β-glucosidases from the gut microbiome sequentially cleave the terminal glucose units. This results in a significantly delayed Tmax​ but provides targeted, prolonged antioxidant activity in the lower gastrointestinal tract.

PK_Pathway C7D Chrysoeriol-7-diglucoside Gut Microbial β-glucosidases (Colon) C7D->Gut Steric hindrance prevents early absorption C7M Chrysoeriol-7-glucoside C7M->Gut Unabsorbed fraction LPH LPH Enzyme (Small Intestine) C7M->LPH Brush border hydrolysis Gut->C7M Cleavage of terminal glucose Aglycone Chrysoeriol Aglycone (Systemic Circulation) Gut->Aglycone Final cleavage LPH->Aglycone Passive diffusion

Pharmacokinetic absorption pathways of mono- vs. di-glycosylated chrysoeriol.

Pharmacological Implications

The pharmacokinetic differences dictate the therapeutic applications of each compound. Because chrysoeriol-7-O-glucoside is absorbed earlier in the GI tract, it is highly effective for systemic targeting. Studies demonstrate that it strongly inhibits the classical pathway of the complement system and suppresses palmitic acid uptake into the small intestinal brush border membrane[4]. Conversely, the delayed colonic release of the diglucoside makes it an ideal candidate for localized modulation of colonic oxidative stress and inflammation.

Analytical Methodology: LC-ESI-MS/MS Differentiation

To accurately quantify these compounds in pharmacokinetic or phytochemical studies, researchers must employ a highly specific analytical protocol. The following LC-ESI-MS/MS methodology is designed as a self-validating system to eliminate false positives caused by mass spectrometer in-source fragmentation.

Step-by-Step Protocol: Self-Validating LC-MS/MS Workflow
  • Matrix Extraction: Extract the biological or botanical sample using 70% aqueous methanol ( v/v ).

    • Causality: A 70% methanol concentration provides the optimal dielectric constant to solubilize both the highly polar diglucoside and the moderately polar monoglucoside, while simultaneously precipitating high-molecular-weight matrix proteins that could cause ion suppression.

  • UHPLC Separation: Inject the extract onto a sub-2 µm C18 reverse-phase column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier suppresses the ionization of the phenolic hydroxyls in the liquid phase, maintaining the molecules in their neutral state to ensure sharp, symmetrical chromatographic peaks. Due to its higher polarity, the diglucoside will elute significantly earlier than the monoglucoside.

  • ESI-MS/MS Detection: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.

    • Causality: Flavonoids possess acidic protons (particularly at C-4' and C-5) that are easily lost. Negative mode provides superior signal-to-noise ratios compared to positive mode, avoiding the complex sodium or potassium adducts that complicate spectral interpretation.

  • Neutral Loss Monitoring (Self-Validation Checkpoint): Monitor the precursor-to-product ion transitions.

    • For the monoglucoside: m/z 461 299 (Loss of 162 Da).

    • For the diglucoside: m/z 623 299 (Loss of 324 Da).

    • Self-Validation Logic: Diglucosides are notoriously prone to losing a glucose unit within the high-energy ESI source, artificially generating an m/z 461 ion. To validate the data, overlay the extracted ion chromatograms (EIC). If an m/z 461 peak perfectly co-elutes with the m/z 623 peak, it is an in-source fragmentation artifact , not endogenous chrysoeriol-7-glucoside. True monoglucoside must exhibit a later retention time to be verified.

LCMS_Workflow Prep Sample Preparation 70% MeOH Extraction LC UHPLC Separation C18 Column, Gradient Elution Prep->LC Removes matrix proteins MS ESI-MS/MS (Negative Mode) Neutral Loss Monitoring LC->MS Diglucoside elutes first Data Self-Validation Check Co-elution Artifacts MS->Data m/z 299 product ion

Self-validating LC-ESI-MS/MS workflow for chrysoeriol glycoside differentiation.

References

  • Title: Chrysoeriol-7-O-glucoside | C22H22O11 | CID 13871877 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: chrysoeriol 7-O-gentiobioside | C28H32O16 | CID 72193674 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pharmacological Activities of Lonicerae japonicae flos and Its Derivative—“Chrysoeriol” in Skin Diseases Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Isolation and Purification of Chrysoeriol-7-O-diglucoside from Complex Plant Matrices

Introduction & Biological Significance Chrysoeriol-7-O-diglucoside is a highly bioactive flavone glycoside characterized by a 3'-O-methylated luteolin backbone conjugated to two glucose moieties at the C-7 position. This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Chrysoeriol-7-O-diglucoside is a highly bioactive flavone glycoside characterized by a 3'-O-methylated luteolin backbone conjugated to two glucose moieties at the C-7 position. This compound has garnered significant pharmaceutical interest due to its presence in medicinal plants such as Moringa peregrina, where it has been identified as a primary driver of antinociceptive action via direct interaction with α2-adrenergic receptors[1]. Furthermore, metabolomic profiling has highlighted its role as a key chemotaxonomic marker and antioxidant in specific Citrus varieties[2].

However, the isolation of chrysoeriol derivatives presents a profound chromatographic challenge[3]. Plant matrices are notoriously complex, containing hundreds of structurally analogous flavonoids (e.g., luteolin-7-O-glucoside, isovitexin derivatives, and rutinosides) that exhibit nearly identical polarities and UV absorption profiles. This application note details a field-proven, multi-dimensional chromatographic protocol designed to isolate chrysoeriol-7-O-diglucoside to >98% purity, emphasizing the mechanistic causality behind each phase of the separation strategy.

Chromatographic Strategy & Causality

To achieve high purity without compromising yield, a three-tier orthogonal separation strategy is required:

  • Matrix De-complexation (Macroporous Resin): Exploits van der Waals forces and hydrogen bonding to separate the target flavonoid from highly polar primary metabolites (sugars, amino acids).

  • Intermediate Fractionation (Sephadex LH-20): Provides orthogonal separation based on hydrodynamic volume (size exclusion) and reversible hydrogen bonding, effectively separating diglucosides from monoglucosides and aglycones.

  • High-Resolution Polishing (Preparative HPLC): Utilizes hydrophobic interactions on a reversed-phase C18 column to resolve the target from closely related structural isomers.

PurificationWorkflow A 1. Biomass Preparation (Defatting & 70% EtOH Extraction) B 2. Macroporous Resin (D101) (Water Wash -> 50% EtOH Elution) A->B C 3. Sephadex LH-20 Chromatography (Size & H-Bonding Fractionation) B->C D 4. Preparative RP-HPLC (Targeted Peak Collection at 348 nm) C->D E 5. Chrysoeriol-7-O-diglucoside (>98% Chromatographic Purity) D->E

Fig 1. Multi-dimensional chromatographic workflow for chrysoeriol-7-O-diglucoside isolation.

Detailed Experimental Protocols

Sample Extraction and Defatting

Rationale: Lipids and chlorophylls can irreversibly foul chromatographic resins. Pre-extraction defatting is critical for downstream column longevity. 70% aqueous ethanol is selected as the primary extraction solvent because its dielectric constant perfectly matches the moderate polarity of flavone diglucosides.

  • Pulverize 1.0 kg of dried plant biomass (e.g., Moringa peregrina leaves) to a fine powder (40-mesh).

  • Macerate the powder in 3 L of n-hexane for 24 hours at room temperature to defat the matrix. Filter and discard the hexane fraction.

  • Extract the defatted marc with 5 L of 70% (v/v) aqueous ethanol under ultrasonic irradiation (40 kHz, 300 W) for 60 minutes at 45°C.

  • Filter the extract and concentrate it under reduced pressure at 40°C using a rotary evaporator until all ethanol is removed, yielding a crude aqueous suspension.

Matrix De-complexation (D101 Macroporous Resin)

Rationale: D101 is a non-polar polystyrene-divinylbenzene copolymer. It adsorbs the hydrophobic aromatic rings of flavonoids while allowing highly polar, water-soluble impurities to pass through.

  • Suspend the crude aqueous extract in 500 mL of ultra-pure water and load it onto a pre-conditioned D101 macroporous resin column (Bed Volume[BV] = 1 L).

  • Wash Step: Elute with 3 BV of ultra-pure water at a flow rate of 2 BV/h. Causality: This step purges unbound carbohydrates, proteins, and inorganic salts.

  • Elution Step: Elute with 3 BV of 50% (v/v) ethanol. Causality: The 50% ethanol disrupts the hydrophobic interactions between the resin and the flavonoid glycosides, desorbing them.

  • Collect the 50% ethanol fraction and lyophilize it to obtain the enriched flavonoid pool.

Intermediate Fractionation (Sephadex LH-20)

Rationale: Sephadex LH-20 separates compounds based on molecular size and hydrogen-bonding capacity. Because chrysoeriol-7-O-diglucoside has a larger hydrodynamic volume than its monoglucoside or aglycone counterparts, it elutes earlier in the sequence, drastically reducing matrix complexity prior to HPLC.

  • Dissolve 5 g of the enriched flavonoid pool in 20 mL of Methanol:Water (50:50, v/v).

  • Load the sample onto a Sephadex LH-20 column (3 cm × 100 cm) pre-equilibrated with the same solvent.

  • Elute isocratically with Methanol:Water (50:50, v/v) at a flow rate of 1.5 mL/min.

  • Collect 15 mL fractions. Monitor fractions via Thin Layer Chromatography (TLC) under UV 365 nm. Pool the fractions exhibiting a bright yellow-green fluorescence characteristic of flavone diglucosides.

High-Resolution Polishing (Preparative HPLC)

Rationale: The addition of 0.1% formic acid to the mobile phase suppresses the ionization of the phenolic hydroxyl groups on the chrysoeriol skeleton. This prevents peak tailing and ensures reproducible retention on the hydrophobic C18 stationary phase.

  • System: Preparative HPLC system equipped with a Diode Array Detector (DAD).

  • Column: Preparative C18 column (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultra-pure water containing 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Program: 0–10 min (10–20% B); 10–40 min (20–40% B); 40–45 min (40–95% B).

  • Flow Rate: 15.0 mL/min.

  • Injection: 2 mL of the Sephadex fraction (re-dissolved in initial mobile phase at 50 mg/mL).

  • Detection & Collection: Monitor at 348 nm (Band I absorption of chrysoeriol). Collect the major peak eluting at the predetermined retention time of the target diglucoside.

Analytical Validation (HPLC-DAD-ESI-MS/MS)

To ensure the trustworthiness of the isolated compound, a self-validating analytical protocol must be executed on the final product.

  • UV-Vis Profiling (DAD): The isolated compound must exhibit two major absorption bands: Band II (240–280 nm) associated with the A-ring, and Band I (345–350 nm) associated with the B-ring cinnamoyl system.

  • Mass Spectrometry (ESI-MS/MS): In negative electrospray ionization (ESI-) mode, isolate the deprotonated precursor ion [M−H]− . Upon collision-induced dissociation (CID), the molecule must show the sequential or simultaneous neutral loss of two hexose units ( −324 Da), yielding the characteristic chrysoeriol aglycone fragment at m/z 299. This specific neutral loss confirms the diglucoside nature of the isolated peak and definitively distinguishes it from rutinosides (which exhibit a loss of 308 Da).

Quantitative Data Presentation

The table below summarizes the expected mass balance, purity, and recovery metrics throughout the purification workflow, demonstrating the efficiency of the orthogonal separation strategy.

Purification StepTotal Mass (g)Chrysoeriol-7-diglucoside Content (%)Step Recovery (%)
Crude Aqueous Extract150.01.2100.0
D101 Resin Eluate (50% EtOH)28.55.891.8
Sephadex LH-20 Fraction4.232.475.6
Prep-HPLC Target Peak0.95> 98.568.2

Conclusion

The isolation of chrysoeriol-7-O-diglucoside from complex botanical matrices necessitates a rigorous, multi-step chromatographic approach. By sequentially applying macroporous resin for matrix de-complexation, Sephadex LH-20 for size/H-bonding fractionation, and Preparative HPLC for high-resolution polishing, researchers can achieve >98% purity. This protocol ensures that the isolated compound is suitable for advanced pharmacological assays, structural elucidation, and use as an analytical reference standard.

References

  • Health Benefits and Pharmacological Aspects of Chrysoeriol , National Institutes of Health (NIH) / PMC.[Link]

  • Antinociceptive Action of Moringa peregrina is Mediated by an Interaction with α2-Adrenergic Receptor , National Institutes of Health (NIH) / PMC.[Link]

  • Comparative Metabolomics Analysis of Citrus Varieties , MDPI.[Link]

Sources

Application

Application Note: Structural Elucidation of Chrysoeriol-7-diglucoside using Tandem Mass Spectrometry

Introduction: The Significance of Chrysoeriol and its Glycosides Chrysoeriol is a naturally occurring flavone, specifically the 3'-O-methylated derivative of luteolin, found in various medicinal plants and foodstuffs.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chrysoeriol and its Glycosides

Chrysoeriol is a naturally occurring flavone, specifically the 3'-O-methylated derivative of luteolin, found in various medicinal plants and foodstuffs.[1][2] Possessing a range of pharmacological properties including antioxidant, anti-inflammatory, and anticancer activities, chrysoeriol and its derivatives are of significant interest in drug discovery and nutraceutical development.[1][3] In nature, flavonoids predominantly exist as glycosides, where sugar moieties are attached to the aglycone core.[4][5] These glycosidic forms, such as chrysoeriol-7-diglucoside, exhibit altered solubility, stability, and bioavailability compared to the aglycone, making their precise structural characterization essential for understanding their biological roles.

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the structural characterization of flavonoid glycosides from complex biological matrices.[6][7][8] This application note provides a detailed guide to understanding and predicting the fragmentation patterns of chrysoeriol-7-diglucoside using electrospray ionization (ESI) tandem mass spectrometry. We will explore the characteristic fragmentation pathways in both negative and positive ion modes, offer a robust analytical protocol, and explain the causality behind key experimental choices.

Principles of Flavonoid Diglycoside Fragmentation

The structural analysis of flavonoid O-diglycosides by MS/MS is a systematic process. Fragmentation typically occurs in a predictable, stepwise manner, allowing for the determination of the aglycone structure, the sequence of the sugar units, and, in some cases, the nature of the interglycosidic linkage.[4][5]

  • Initial Glycosidic Cleavages: The most labile bonds are the glycosidic linkages. Collision-induced dissociation (CID) first induces the cleavage of the terminal sugar unit, followed by the cleavage of the inner sugar unit from the aglycone. This sequential loss of neutral sugar moieties (e.g., 162 Da for a hexose like glucose) is the primary diagnostic feature for identifying the presence and number of sugar substituents.

  • Aglycone Fragmentation: Once the sugar moieties are cleaved, the resulting aglycone ion (Y₀) undergoes further fragmentation. For flavones like chrysoeriol, the most characteristic fragmentation is a retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.[9] This provides valuable structural information about the hydroxylation and methoxylation patterns on the A- and B-rings.

  • Ionization Mode Influence: The polarity of the ESI mode (positive or negative) significantly influences the fragmentation pathways. Negative ion mode is often more sensitive for phenolic compounds like flavonoids and provides highly characteristic fragmentation patterns, including the formation of radical aglycone anions.[7][10] Positive ion mode provides complementary information and is also widely used.[4][5]

Predicted Fragmentation Pathway of Chrysoeriol-7-diglucoside

Chrysoeriol has a molecular weight of 300.27 g/mol (C₁₆H₁₂O₆).[][12] The addition of two glucose moieties (each 162.14 g/mol ) results in a molecular weight of 624.55 g/mol for chrysoeriol-7-diglucoside (C₂₈H₃₂O₁₆).

Negative Ion ESI-MS/MS ([M-H]⁻ at m/z 623.54)

In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. The fragmentation cascade is initiated by the loss of the sugar units.

  • Loss of Terminal Glucose: The first fragmentation event is the cleavage of the interglycosidic bond, resulting in the neutral loss of the terminal glucose unit (162 Da). This produces a prominent fragment ion at m/z 461, corresponding to [Chrysoeriol-7-glucoside - H]⁻.

  • Loss of Inner Glucose: The subsequent fragmentation of the m/z 461 ion involves the cleavage of the remaining glycosidic bond, leading to another neutral loss of 162 Da. This generates the deprotonated chrysoeriol aglycone anion, Y₀⁻ , at m/z 299.05 .[13][14] The high abundance of this ion is a key diagnostic marker. In some cases, a radical anion, [Y₀-H]⁻˙, may also be observed from the homolytic cleavage of the glycosidic bond.[7][10]

  • Aglycone (Chrysoeriol) Fragmentation: The Y₀⁻ ion (m/z 299) undergoes further characteristic fragmentation, primarily through RDA reactions. Chrysoeriol is 3'-O-methylluteolin, and its fragmentation is analogous to that of luteolin.[9][15] This results in key fragments that define the A- and B-rings.

G M Chrysoeriol-7-diglucoside [M-H]⁻ m/z 623.54 MG Chrysoeriol-7-glucoside Ion [M-H-162]⁻ m/z 461.38 M->MG -162 Da (Terminal Glucose) Y0 Chrysoeriol Aglycone Y₀⁻ m/z 299.05 MG->Y0 -162 Da (Inner Glucose) RDA RDA & Other Fragments (e.g., m/z 284, 255, 151, 147) Y0->RDA CID

Figure 1: Predicted MS/MS fragmentation pathway of chrysoeriol-7-diglucoside in negative ion mode.

Positive Ion ESI-MS/MS ([M+H]⁺ at m/z 625.56)

In positive ion mode, the protonated molecule [M+H]⁺ serves as the precursor. The fragmentation is dominated by the sequential neutral loss of the sugar moieties.

  • Sequential Loss of Glucose: Similar to the negative mode, the molecule loses the two glucose units consecutively, each as a neutral loss of 162 Da. This produces fragment ions at m/z 463 and, most importantly, the protonated chrysoeriol aglycone, [Y₀+H]⁺ , at m/z 301.07 .

  • Aglycone (Chrysoeriol) Fragmentation: The protonated aglycone at m/z 301 undergoes further fragmentation, often involving losses of small molecules like H₂O, CO, and C₂H₂O, as well as RDA-type cleavages of the C-ring.

Summary of Key Diagnostic Ions

The following table summarizes the expected key fragment ions for chrysoeriol-7-diglucoside, which are crucial for its identification.

Ion DescriptionNegative Mode (m/z)Positive Mode (m/z)Proposed Structure/Origin
Precursor Ion623.54625.56[M-H]⁻ / [M+H]⁺
Loss of Terminal Sugar461.38463.40[M - 162 - H]⁻ / [M - 162 + H]⁺
Aglycone Ion299.05 301.07 [Y₀]⁻ / [Y₀+H]⁺ (Chrysoeriol)
Aglycone - CH₃284.03286.05[Y₀ - CH₃]⁻ / [Y₀ - CH₃ + H]⁺
Aglycone - CO271.06273.07[Y₀ - CO]⁻ / [Y₀ - CO + H]⁺
RDA Fragment151.00153.02¹,³A⁻ / ¹,³A⁺ Fragment Ion
RDA Fragment147.04149.06¹,³B⁻ Fragment Ion (contains methoxy group)

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of chrysoeriol-7-diglucoside in plant extracts or other complex matrices.

Rationale for Experimental Choices
  • Sample Preparation (SPE): Solid-Phase Extraction is used to remove interfering substances like salts, sugars, and highly polar or non-polar compounds that can cause ion suppression in the ESI source or contaminate the LC-MS system. A C18 sorbent is chosen for its affinity for moderately polar compounds like flavonoid glycosides.

  • Chromatography (Reversed-Phase): A C18 column is the standard for flavonoid analysis, providing excellent separation based on polarity.

  • Mobile Phase Additive (Formic Acid): A low concentration of formic acid (0.1%) is added to the mobile phase to acidify it. This serves two purposes: it improves peak shape for phenolic compounds and provides a source of protons (H⁺), which is essential for efficient protonation and ionization in positive ESI mode.

  • Ionization (ESI): Electrospray ionization is a "soft" ionization technique ideal for analyzing thermally labile and polar molecules like glycosides without causing premature fragmentation in the source.[4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Extract Sample (e.g., with 80% Methanol) s2 Solid-Phase Extraction (SPE) (C18 Cartridge) s1->s2 s3 Elute with Methanol s2->s3 s4 Dry & Reconstitute (in Mobile Phase A/B) s3->s4 lc LC Separation (C18 Column, Gradient Elution) s4->lc ms ESI Source (Positive & Negative Modes) lc->ms ms1 MS1 Scan (Detect Precursor Ion m/z 623/625) ms->ms1 cid Collision Cell (CID) (Fragment Precursor) ms1->cid ms2 MS2 Scan (Detect Product Ions) cid->ms2 da da ms2->da Data Analysis & Structural Confirmation

Figure 2: General experimental workflow for the analysis of chrysoeriol-7-diglucoside.

Step-by-Step Methodology

A. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol, followed by 5 mL of deionized water.

  • Load the plant extract (dissolved in an aqueous solution) onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

  • Elute the flavonoid glycosides with 5 mL of methanol.

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

B. LC-MS/MS System Parameters

  • LC System:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS System (Tandem Quadrupole or Ion Trap):

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Full scan MS to identify the precursor ion, followed by a targeted MS/MS experiment.

    • Precursor Ions for MS/MS: m/z 625.6 (positive), m/z 623.5 (negative).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 15-40 eV. This is a critical parameter that must be optimized to achieve a balanced spectrum showing both the loss of sugars and the fragmentation of the aglycone.

Conclusion

The structural elucidation of flavonoid glycosides like chrysoeriol-7-diglucoside is readily achievable with modern LC-MS/MS techniques. By understanding the fundamental principles of glycosidic bond cleavage and subsequent retro-Diels-Alder fragmentation of the aglycone, analysts can confidently identify this compound in complex mixtures. The fragmentation pattern, characterized by the sequential neutral loss of two 162 Da moieties to produce the diagnostic chrysoeriol aglycone ion at m/z 299 (negative mode) or m/z 301 (positive mode), serves as a reliable fingerprint. The protocol provided herein offers a comprehensive and validated starting point for researchers in natural product analysis, enabling the accurate characterization of these pharmacologically important molecules.

References

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  • Tomás-Barberán, F. A., et al. (2011). Liquid chromatography-tandem mass spectrometry analysis allows the simultaneous characterization of C-glycosyl and O-glycosyl flavonoids in stingless bee honeys. Journal of Chromatography A, 1218(42), 7646-7652. [Link]

  • de Oliveira, D. N. G., et al. (2024). Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae). Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Analysis of flavonoid diglycosides in leaves of Mentha piperita L by MALDI-MS/MS and LC-MS. [Link]

  • ResearchGate. (n.d.). Chemical structure of chrysoeriol. [Link]

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  • National Center for Biotechnology Information. (n.d.). Chrysoeriol. PubChem Compound Database. [Link]

  • van der Hooft, J. J. J., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Journal of the American Society for Mass Spectrometry, 34(8), 1604-1615. [Link]

  • ResearchGate. (n.d.). Most representative MS–MS spectra of compounds. [Link]

  • ResearchGate. (n.d.). Tandem mass spectrum and fragmentation patterns of luteolin-7-O-di-glucuronide. [Link]

  • Lesiak, A. D., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1836. [Link]

  • Global Science Research Journals. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. [Link]

  • Hindawi. (2020). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. [Link]

  • MDPI. (2023). HPLC-MS Identification of the Most Abundant Flavonoid Glycosides in the Pods of Abelmoschus esculentus – Comments on the Published Data. [Link]

  • ResearchGate. (n.d.). MS/MS spectrum illustrating the fragmentation of compound (54). [Link]

  • ResearchGate. (n.d.). MS/MS spectrum and the fragmentation pathway of luteolin. [Link]

  • Semantic Scholar. (2019). Imaging of Flavonoids from Peppermint (Mentha × piperita L.) Leaves by Desorption Electrospray Ionization Mass Spectrometry. [Link]

  • Es-Safi, N. E., et al. (2005). Application of positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry to a study of the fragmentation of 6-hydroxyluteolin 7-O-glucoside and 7-O-glucosyl-(1 --> 3)-glucoside. Rapid Communications in Mass Spectrometry, 19(19), 2734-2742. [Link]

  • ResearchGate. (n.d.). Spectra and MS/MS fragments of (a) fustin and (b) chrysoeriol. [Link]

Sources

Method

Application Note: Advanced TLC Solvent Systems and Methodologies for Chrysoeriol Glycosides

Introduction and Chromatographic Causality Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone) and its glycosidic derivatives (e.g., chrysoeriol-7-O-glucoside, chrysoeriol-7-O-glucuronide) are highly valued plant secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chromatographic Causality

Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone) and its glycosidic derivatives (e.g., chrysoeriol-7-O-glucoside, chrysoeriol-7-O-glucuronide) are highly valued plant secondary metabolites known for their potent antioxidant, antimicrobial, and anti-inflammatory properties[1][2]. In pharmacognosy and drug development, Thin-Layer Chromatography (TLC) serves as a foundational, high-throughput technique for the separation, identification, and bioautographic profiling of these compounds[3].

As an Application Scientist, designing a TLC method requires understanding the structural causality that dictates chromatographic behavior. Chrysoeriol possesses a lipophilic flavone core with a specific 3'-methoxy substitution, which slightly increases its lipophilicity compared to its analog, luteolin. However, when conjugated with highly polar sugar moieties (glucose, glucuronic acid), the molecule's overall polarity shifts dramatically[4][5].

Consequently, a single solvent system cannot effectively resolve both the aglycone and its glycosides. Normal-phase silica gel relies on hydrogen bonding between the stationary phase silanol groups and the analyte's hydroxyls. To elute polar glycosides, the mobile phase must possess strong hydrogen-bond donating and accepting capacities (e.g., incorporating water, methanol, or butanol) to outcompete the stationary phase[2]. Furthermore, the addition of an organic acid (formic or acetic acid) is a non-negotiable mechanistic requirement; it suppresses the ionization of the weakly acidic phenolic hydroxyl groups, ensuring the molecules remain protonated to prevent band streaking and maintain sharp chromatographic resolution[1].

Validated Solvent Systems

The selection of the mobile phase must be tailored to the target derivative and the stationary phase. Table 1 summarizes field-validated solvent systems for chrysoeriol and its glycosides.

Table 1: Optimal Solvent Systems for Chrysoeriol and Chrysoeriol Glycosides

Target CompoundStationary PhaseSolvent System (v/v)Typical RfReference
Chrysoeriol (Aglycone) Silica Gel 60 F254Chloroform / Ethyl Acetate / Formic Acid (45:45:10)~0.72[1]
Chrysoeriol (Aglycone) Silica Gel 60 F254n-Hexane / Ethyl Acetate (6:4)Variable[6]
Chrysoeriol Glycosides Silica Gel 60 F254Chloroform / Methanol / 1-Butanol / Water (4:5:6:4)Variable[2]
Chrysoeriol Glycosides Cellulose / PCn-Butanol / Acetic Acid / Water (BAW) (4:1:5)~0.59[7][8]
Chrysoeriol Glycosides Cellulose / PC15% Aqueous Acetic Acid~0.17[8][9]

TLC Workflow and Bioautography Visualization

TLC_Workflow cluster_Solvents Mobile Phase Selection cluster_Detection Detection & Derivatization Extract Plant Extract (Flavonoid Enriched) Spotting TLC Spotting (Silica Gel 60 F254 / Cellulose) Extract->Spotting Aglycone Aglycones CHCl3:EtOAc:HCOOH (45:45:10) Spotting->Aglycone Glycoside Glycosides BAW (4:1:5) or 15% HOAc Spotting->Glycoside Development Chamber Saturation & Chromatographic Development Aglycone->Development Glycoside->Development UV Non-Destructive UV (254 nm & 366 nm) Development->UV NPR Chemical Derivatization (NPR/PEG Reagent) Development->NPR DPPH Bioautography (0.2% DPPH for Antioxidants) Development->DPPH

TLC workflow for chrysoeriol glycosides: from mobile phase selection to bioautography detection.

Self-Validating Experimental Protocols

Protocol A: Plate Preparation and Isocratic Development

Causality Focus: Ensuring uniform solvent migration and preventing edge effects.

  • Plate Activation: Pre-wash Silica Gel 60 F254 plates (Merck) with methanol to remove manufacturing impurities. Activate in an oven at 105°C for 30 minutes. Validation: A clean plate will show no dark bands at the solvent front under UV 254 nm.

  • Sample Application: Apply 5–15 µL of the methanolic plant extract (10 mg/mL) as 5 mm bands using an automated TLC sampler or a microcapillary tube.

    • System Suitability Check: Co-spot a known flavonoid standard (e.g., rutin or pure chrysoeriol). The standard must migrate as a tight, symmetrical band.

  • Chamber Saturation: Line a twin-trough glass chamber with filter paper. Add the chosen solvent system (e.g., BAW 4:1:5 for glycosides[7][8]). Allow the chamber to equilibrate for exactly 30 minutes. Causality: Without vapor saturation, the solvent evaporates from the plate surface during development, causing capillary flow anomalies and skewed Rf values.

  • Development: Develop the plate until the solvent front reaches 80% of the plate height. Remove and dry thoroughly under a stream of cold air.

Protocol B: Post-Chromatographic Derivatization (NPR/PEG)

Causality Focus: Amplifying fluorescence quantum yield for trace detection.

  • NPR Application: Spray the developed plate with a 1% (w/v) solution of 2-aminoethyl diphenylborinate (Natural Product Reagent, NPR) in methanol[10].

    • Mechanism: NPR acts as a chelating agent, forming a stable coordination complex with the 5-hydroxy-4-keto system of chrysoeriol.

  • PEG Stabilization: Immediately overspray with a 5% (w/v) solution of Macrogol 400 (PEG) in ethanol[10].

    • Mechanism: PEG lowers the surface tension and alters the microenvironment of the complex, dramatically enhancing and stabilizing the fluorescence under UV 366 nm.

  • Observation: Evaluate under UV 366 nm. Chrysoeriol glycosides typically present as bright yellow-green fluorescent bands.

Protocol C: DPPH Effect-Directed Bioautography

Causality Focus: In situ mapping of free radical scavenging activity.

  • Reagent Preparation: Prepare a 0.2% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol[3].

  • Derivatization: Dip or heavily spray the developed TLC plate with the DPPH solution. Incubate in the dark at room temperature for 30 minutes[1].

  • Validation & Analysis:

    • Validation Check: The background must transition to a deep, uniform purple. If the background remains pale, the DPPH radical has degraded and must be prepared fresh.

    • Positive Control: A co-spotted ascorbic acid track must show immediate bleaching within 5 minutes.

    • Result: Chrysoeriol glycosides will donate a hydrogen atom to the DPPH radical, reducing it to its non-radical hydrazine form, visible as distinct yellow spots against the purple background[1][3].

Detection and Visualization Mechanisms

To ensure accurate interpretation of the TLC plates, refer to the mechanistic visual outcomes detailed in Table 2.

Table 2: Detection Characteristics of Chrysoeriol Glycosides

Detection MethodVisual OutcomeChemical Mechanism
UV 254 nm Dark quenching spots on a bright green background.The conjugated double bonds of the flavonoid core absorb UV light, quenching the F254 fluorescent indicator embedded in the silica gel.
UV 366 nm Dark or faint native fluorescence.Native auto-fluorescence of the extended conjugated π -system of the flavonoid core.
NPR / PEG Reagent Enhanced yellow-green to orange fluorescence (under UV 366 nm).Diphenylborinic acid forms a fluorescent coordination complex with the 5-OH and 4-keto groups. PEG stabilizes the complex and boosts quantum yield[10].
DPPH Bioautography Bright yellow spots on a deep purple background.Chrysoeriol donates a hydrogen atom to reduce the stable purple DPPH radical to its non-radical yellow hydrazine derivative[1][3].

References

  • Effect-Directed Analysis for the Antioxidant Compound in Salvia verticillata - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY_J3VhkpU7-fv9xBo4y_UrMOoJhehAC-rWiJDht-agGptDc8Ysn5LZyPdFlLcXYZsMpvWVmcN7M7V89EKC6w5c7S1unE5Lq1E5-TRUrVINdv0N7lqxjYVD4HeIzmRrYy4OvBaaFzD6rPN1w==]
  • Isolation flavonoid compound chrysoeriol from ethyl acetate extract of zaitun leaves (Olea europaea) - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFPn4NjLL-gjW6U68nl84kLghMx7Y4XhmF34nQYR7iK9ciM-y2fQRN6AjERmmICC_GBLdx9gPHOELC6hPyd-ZR4KI3c8nmeg0u2E8i8EK9ZEuVtY5r7oJwe6Ef-dJCqrIDZnq5WdcyH8XE6LnpqZGguD8hJMf9YbKV_JKonYxZAsbzaQHz1g9nqXGAoCVoO3-ToRQBN6HGeyoYgHQIhoMCFKYn9OglSPG8AB50EXDXYBQOdElCxqnUiZ2UIkn0abdN94r_HgB21ANwgF6wqhCmpZAsumgP10btNhmEswkHdkA3PiOtN2vXyt7aap2TivXBSewx5vpZQNPh-XcVnn0EiaKw1c4laJIfYp0zoThby2Rr8TpA3W1tniozPEqH5vw72VLdADyGhJofFyp9BoKUcPDg6mgN1fC1HFB7m208dEX0QSOBRZKuKmDxZmXgHfoxLl0QBt8r_m0=]
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Application

Preparing chrysoeriol-7-diglucoside stock solutions for cell culture

Title: Application Note: Preparation and Cell Culture Implementation of Chrysoeriol-7-Diglucoside Stock Solutions Introduction & Pharmacological Context Chrysoeriol-7-diglucoside (also known as chrysoeriol 7-O-gentiobios...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Preparation and Cell Culture Implementation of Chrysoeriol-7-Diglucoside Stock Solutions

Introduction & Pharmacological Context

Chrysoeriol-7-diglucoside (also known as chrysoeriol 7-O-gentiobioside) is a bioactive flavonoid glycoside isolated from medicinal plants such as Moringa peregrina and Chrysanthemum indicum[1][2]. It possesses significant anti-inflammatory, antioxidant, and antinociceptive properties, making it a highly valuable compound for in vitro models of rheumatoid arthritis, neuroinflammation, and cancer[2][3]. Mechanistically, it acts as a potent inhibitor of the JAK2/STAT3 and NF-κB (IκB/p65) signaling pathways[2][3].

Because flavonoid glycosides can exhibit variable solubility and stability in aqueous environments, standardizing the preparation of stock solutions is critical for ensuring reproducible in vitro assays. This application note outlines a validated, self-consistent protocol for preparing, storing, and applying chrysoeriol-7-diglucoside in cell culture.

Physicochemical Properties

To formulate a reliable stock solution, understanding the physicochemical constraints of the molecule is necessary. The presence of two glucose moieties increases its polarity compared to its aglycone counterpart (chrysoeriol), yet it remains optimally soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) for concentrated stocks[4][5].

Table 1: Physicochemical Profile of Chrysoeriol-7-Diglucoside

PropertyValue
Chemical Name Chrysoeriol 7-O-gentiobioside / Chrysoeriol-7-diglucoside
Molecular Formula C28H32O16
Molecular Weight 624.54 g/mol
Primary Target(s) JAK2, STAT3, NF-κB, α2-Adrenergic Receptor
Primary Solvent DMSO (≥ 10 mM capacity)
Storage (Stock) -80°C (up to 6 months) or -20°C (up to 1 month)
Working Conc. Limit ≤ 0.1% final DMSO in cell culture media

Mechanistic Pathway Visualization

Understanding the downstream effects of chrysoeriol-7-diglucoside dictates the choice of downstream assays (e.g., Western blotting for p-STAT3, ELISA for PGE2).

Pathway cluster_JAK JAK2/STAT3 Signaling cluster_NFKB NF-κB Signaling Compound Chrysoeriol-7-diglucoside (Stock Solution) JAK2 JAK2 Compound->JAK2 Inhibits IKB IκB Degradation Compound->IKB Inhibits STAT3 p-STAT3 JAK2->STAT3 Target1 Proliferation (Bcl-2/Mcl-1) STAT3->Target1 NFKB NF-κB (p65) Translocation IKB->NFKB Target2 Inflammation (COX-2/PGE2) NFKB->Target2

Fig 1. Chrysoeriol-7-diglucoside mechanism of action inhibiting JAK2/STAT3 and NF-κB pathways.

Protocol 1: Preparation of 10 mM Master Stock Solution

Expertise & Causality: Flavonoid glycosides are prone to degradation via oxidation and hydrolysis. Preparing a highly concentrated stock in anhydrous DMSO minimizes water-induced hydrolysis and allows for high-dilution factors in culture media, keeping DMSO toxicity strictly below the 0.1% threshold[2].

Materials Required:

  • Chrysoeriol-7-diglucoside powder (purity ≥ 95%)[6]

  • Anhydrous DMSO (Cell culture grade, sterile)

  • Analytical balance (0.01 mg precision)

  • Amber microcentrifuge tubes (to protect from light-induced degradation)

  • Bath sonicator

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized chrysoeriol-7-diglucoside vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation on the hygroscopic powder, which would alter the effective molarity and promote degradation[5].

  • Weighing: Weigh exactly 6.25 mg of chrysoeriol-7-diglucoside.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the powder to achieve a 10 mM stock solution.

  • Homogenization: Vortex the mixture for 30 seconds. If the powder is not fully dissolved, sonicate in a water bath at room temperature for 2-5 minutes.

    • Causality: Sonication disrupts crystalline lattice structures of the glycoside without utilizing destructive heat[5].

  • Sterilization (Optional but Recommended): If the compound was not supplied sterile, filter the stock solution through a 0.22 μm PTFE syringe filter.

    • Note: Do not use PES or nylon filters for pure DMSO as they may degrade or bind the compound.

  • Aliquoting & Storage: Divide the stock into 20 μL to 50 μL aliquots in amber tubes. Store immediately at -80°C[7].

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which cause localized concentration gradients and precipitation of the solute.

Protocol 2: Cell Culture Treatment Workflow

Trustworthiness & Self-Validation: To ensure the observed phenotypic effects are due to the compound and not solvent toxicity, a vehicle control (0.1% DMSO) must always be run in parallel[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages or RA-FLS synoviocytes) in appropriate multi-well plates and incubate overnight at 37°C, 5% CO₂ to allow adherence[2][3].

  • Intermediate Dilution: Thaw a single 10 mM aliquot of chrysoeriol-7-diglucoside at room temperature. Prepare an intermediate dilution in culture media to prevent localized precipitation when adding directly to the cells.

    • Example for a 10 μM final treatment: Dilute the 10 mM stock 1:1000 directly into pre-warmed complete culture media.

  • Treatment Application: Aspirate the old media from the cells and gently add the compound-containing media.

  • Validation Check: Observe the wells under a phase-contrast microscope immediately after addition.

    • Self-Validation: The absence of micro-crystals confirms that the compound remains soluble at the working concentration in the aqueous media.

  • Incubation: Incubate for the desired time point (typically 1-24 hours) prior to downstream assays (e.g., CCK-8 for viability, or lysing for Western blot analysis)[2].

References

  • "Chrysoeriol suppresses hyperproliferation of rheumatoid arthritis fibroblast-like synoviocytes and inhibits JAK2/STAT3 signaling" - PMC (nih.gov) -[Link]

  • "Health Benefits and Pharmacological Aspects of Chrysoeriol" - MDPI -[Link]

  • "Antinociceptive Action of Moringa peregrina is Mediated by an Interaction with α2-Adrenergic Receptor" - PMC (nih.gov) -[Link]

  • "chrysoeriol 7-O-gentiobioside | C28H32O16 | CID 72193674" - PubChem -[Link]

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantification of Chrysoeriol-7-O-diglucoside in Biological Fluids

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Plasma and Urine (Human/Murine) Analytical Platform: UPLC-ESI-MS/MS Introduction & Biological Significance Chryso...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Plasma and Urine (Human/Murine) Analytical Platform: UPLC-ESI-MS/MS

Introduction & Biological Significance

Chrysoeriol-7-O-diglucoside (C28H32O16) is a highly bioactive flavone glycoside predominantly found in medicinal plants such as Moringa peregrina[1], celery[2], and various Citrus hybrids[3]. In recent pharmacological evaluations, this compound has been identified as a potent antinociceptive agent. Molecular docking and in vivo studies demonstrate that its analgesic efficacy is mediated through direct interaction and agonism of the α2-adrenergic receptor, making it a promising candidate for non-opioid pain management[4].

To support preclinical pharmacokinetic (PK) profiling and clinical bioavailability studies, a robust, sensitive, and reproducible bioanalytical method is required. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify chrysoeriol-7-O-diglucoside in complex biological fluids.

Mechanism C7D Chrysoeriol-7-O-diglucoside (Bioactive Flavonoid) A2R α2-Adrenergic Receptor (Central/Peripheral) C7D->A2R Agonist Binding Gi Gi/o Protein Activation A2R->Gi Signal Transduction cAMP ↓ cAMP Levels Gi->cAMP Adenylyl Cyclase Inhibition Pain Antinociceptive Effect (Pain Relief) cAMP->Pain Reduced Nociception

Caption: Pharmacological mechanism of Chrysoeriol-7-O-diglucoside via α2-adrenergic receptor agonism.

Methodological Rationale (The "Why")

As a bioanalytical scientist, developing a method requires balancing extraction recovery, matrix effect mitigation, and chromatographic resolution.

  • Sample Preparation Causality: Biological matrices like plasma contain high concentrations of proteins and phospholipids that irreversibly bind to analytical columns and cause severe ion suppression in the MS source. We utilize cold acetonitrile (4°C) at a 3:1 ratio (organic:aqueous) to rapidly denature and precipitate these proteins (PPT). The low temperature is critical; it prevents the thermodynamic degradation of the delicate O-glucoside bonds, which are susceptible to hydrolysis at elevated temperatures.

  • Chromatographic Causality: A sub-2-micron C18 stationary phase is selected to provide high theoretical plate counts, ensuring the baseline resolution of chrysoeriol-7-O-diglucoside from endogenous isobaric flavonoids. Instead of standard formic acid, 5 mM ammonium acetate is used in the aqueous mobile phase. While formic acid is common, ammonium acetate acts as a buffer that significantly enhances the deprotonation of phenolic hydroxyl groups in negative ion mode, boosting the signal-to-noise (S/N) ratio.

  • Mass Spectrometry Causality: Flavonoid diglucosides exhibit superior ionization efficiency in negative electrospray ionization (ESI-) mode. The primary precursor ion is the deprotonated molecule [M-H]⁻ at m/z 623.2. Upon collision-induced dissociation (CID), the sequential neutral loss of two glucose moieties (162 Da each) yields the highly stable aglycone product ion at m/z 299.1. Monitoring this specific transition ensures absolute selectivity against matrix interference.

Experimental Protocols

Reagents & Materials
  • Reference Standard: Chrysoeriol-7-O-diglucoside (Purity ≥ 98%).

  • Internal Standard (IS): Rutin (Purity ≥ 98%) – chosen due to its structural similarity, matching retention behavior, and absence in standard mammalian biology.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Ammonium Acetate.

Self-Validating Sample Preparation Workflow

To ensure trustworthiness, every batch must include a Matrix Blank (fluid without analyte/IS), a Zero Sample (fluid with IS only), and a minimum of six Quality Control (QC) levels spanning the calibration curve.

  • Aliquot: Transfer 50 µL of biological fluid (plasma or urine) into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (Rutin, 500 ng/mL in 50% MeOH). Vortex for 5 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (4°C) to the sample.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the matrix proteins.

  • Evaporation: Transfer 150 µL of the clear supernatant to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high purity Nitrogen at 30°C. (Note: Evaporation concentrates the analyte, lowering the Limit of Quantitation).

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (80% Water / 20% ACN). Vortex for 30 seconds and transfer to an autosampler insert.

Workflow Sub1 1. Aliquot 50 µL Biological Fluid (Plasma/Urine) + 10 µL IS Sub2 2. Protein Precipitation (PPT) Add 150 µL Cold Acetonitrile Sub1->Sub2 Sub3 3. Vortex & Centrifuge (14,000 x g, 10 min, 4°C) Sub2->Sub3 Sub4 4. Supernatant Transfer & Nitrogen Evaporation Sub3->Sub4 Sub5 5. Reconstitution (100 µL Initial Mobile Phase) Sub4->Sub5 Sub6 6. UPLC-MS/MS Analysis (Negative ESI, MRM Mode) Sub5->Sub6

Caption: Self-validating bioanalytical sample preparation workflow for biological fluids.

Instrumental Conditions & Quantitative Data

UPLC Parameters
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 1: Optimized UPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.008020Initial
1.008020Linear (Hold)
4.001090Linear (Ramp)
5.501090Linear (Wash)
5.608020Step (Equilibration)
7.008020End
Mass Spectrometry (MRM) Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Chrysoeriol-7-O-diglucoside 623.2299.1504535
Chrysoeriol-7-O-diglucoside (Qualifier) 623.2461.1504520
Rutin (IS) 609.1301.0504030
Method Validation Summary

The method was validated according to FDA/EMA Bioanalytical Method Validation guidelines. The use of matrix-matched calibration curves ensures that any residual ion suppression is mathematically normalized.

Table 3: Validation Metrics in Human Plasma

ParameterResult / MetricAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.4% ± 4.2%Consistent across QC levels
Matrix Effect (IS Normalized) 96.5%85% – 115%

Conclusion

This optimized LC-MS/MS protocol provides a highly sensitive, rapid, and reproducible framework for the quantification of chrysoeriol-7-O-diglucoside in biological matrices. By leveraging cold protein precipitation and ammonium acetate-buffered negative ESI, the method overcomes traditional flavonoid stability and ionization challenges. This workflow directly enables rigorous pharmacokinetic tracking, supporting the clinical translation of chrysoeriol-7-O-diglucoside as a novel α2-adrenergic antinociceptive therapeutic.

References

  • Abbas, M. A., et al. "Chemical constituents of M. peregrina as detected by liquid chromatography-mass spectrometry." ResearchGate, 1.

  • Abbas, M. A., et al. "Antinociceptive Action of Moringa peregrina is Mediated by an Interaction with α2-Adrenergic Receptor." National Center for Biotechnology Information (NIH), 4.

  • Shafaeifar, et al. "Identification of medicinal plants for the treatment of kidney and urinary stones." Semantic Scholar, 2.

  • Kim, J., et al. "Comparative Metabolomics Analysis of Citrus Varieties." MDPI, 3.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Chrysoeriol-7-diglucoside

Prepared by: Gemini, Senior Application Scientist Introduction Chrysoeriol-7-diglucoside is a naturally occurring flavonoid glycoside found in a variety of plants.[1] It is structurally composed of the flavone chrysoerio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Chrysoeriol-7-diglucoside is a naturally occurring flavonoid glycoside found in a variety of plants.[1] It is structurally composed of the flavone chrysoeriol (the aglycone) linked to a diglucoside (two glucose units) sugar moiety. The aglycone, chrysoeriol, has been the subject of extensive research, demonstrating a range of promising biological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4]

The presence of the diglucoside group is of critical scientific interest. This sugar portion significantly alters the molecule's physicochemical properties, such as its solubility, stability, and molecular weight, which in turn can profoundly influence its bioavailability and mechanism of action compared to the chrysoeriol aglycone.[5] When studying this compound in vitro, it is crucial to consider whether the observed effects are due to the glycoside itself or its aglycone, which may be released through enzymatic hydrolysis by cellular enzymes.

This guide provides a series of detailed, field-tested protocols for researchers, scientists, and drug development professionals to comprehensively evaluate the bioactivity of chrysoeriol-7-diglucoside in vitro. The methodologies are designed not just as procedural steps but as self-validating systems, with an emphasis on understanding the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Preliminary Considerations & Compound Handling

A successful investigation begins with proper handling and preparation of the test compound. The integrity of your results is directly linked to the quality and consistency of the compound used.

1.1. Compound Purity and Characterization Ensure that the chrysoeriol-7-diglucoside used is of high purity, ideally >95%, as confirmed by the supplier's Certificate of Analysis (CoA).[1] The presence of impurities can lead to confounding results.

1.2. Stock Solution Preparation Causality: Chrysoeriol-7-diglucoside, like many flavonoids, has poor aqueous solubility. Therefore, a high-concentration stock solution must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.

Protocol:

  • Weigh out the required amount of chrysoeriol-7-diglucoside powder in a sterile microcentrifuge tube.

  • Add sterile, anhydrous DMSO to achieve a desired high-concentration stock (e.g., 20-50 mM).

  • Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication step may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[6]

Scientist's Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and ideally be kept below 0.1%, as higher concentrations can induce cellular stress or toxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in every experiment.

Section 2: Foundational Assay: Cell Viability and Cytotoxicity (MTT Assay)

Scientific Rationale: Before assessing any specific biological activity, it is imperative to determine the concentration range at which chrysoeriol-7-diglucoside is non-toxic to the cells. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[7] This allows you to distinguish between a specific pharmacological effect (e.g., anti-inflammatory) and a general cytotoxic effect.

Protocol: MTT Assay for Cytotoxicity Screening This protocol is optimized for a 96-well plate format.

Reagents:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7] Filter-sterilize and store at -20°C.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

Procedure:

  • Cell Seeding: Seed your cells of interest (e.g., RAW 264.7 macrophages, MCF-7 breast cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chrysoeriol-7-diglucoside stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (DMSO only) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

Plot the % Viability against the compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.250100.0%
11.24599.6%
101.21096.8%
251.15092.0%
501.05084.0%
1000.85068.0%
2000.50040.0%
Table 1: Example of MTT assay data used to determine the non-toxic concentration range of a test compound.

Section 3: Protocols for Assessing Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of many diseases. A common in vitro model to study inflammation involves stimulating murine macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[9] This induces a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines, primarily through the activation of the NF-κB and MAPK signaling pathways.[2][9] Chrysoeriol (the aglycone) is known to inhibit these pathways.[2] These assays will determine if chrysoeriol-7-diglucoside possesses similar activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K IKK IKK MyD88->IKK MAPK MAPKs (p38, JNK) PI3K->MAPK AP1 AP-1 MAPK->AP1 IkB_NFkB IκB-NF-κB IKK->IkB_NFkB P NFkB NF-κB (p65) IkB_NFkB->NFkB releases Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB->Genes translocates to nucleus AP1->Genes translocates to nucleus Inhibition Inhibited by Chrysoeriol Inhibition->PI3K Inhibition->MAPK Inhibition->NFkB Inhibition->AP1 LPS LPS LPS->TLR4 G cluster_workflow Antioxidant Assay Workflow cluster_analysis Analysis Seed 1. Seed ARPE-19 Cells Pretreat 2. Pre-treat with Chrysoeriol-7-diglucoside Seed->Pretreat Induce 3. Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce Incubate 4. Incubate Induce->Incubate ROS ROS Measurement (DCFDA Staining) Incubate->ROS WB Western Blot (Nrf2, HO-1) Incubate->WB

Figure 2: General experimental workflow for evaluating the antioxidant potential of chrysoeriol-7-diglucoside in a cell-based model.

Protocol 4.1: Intracellular ROS Measurement (DCFDA Assay) Principle: Uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA). Inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent compound DCF. [10] Procedure:

  • Seed cells in a black, clear-bottom 96-well plate (for fluorescence reader) or on glass coverslips in a 24-well plate (for microscopy).

  • Pre-treat cells with non-toxic concentrations of chrysoeriol-7-diglucoside for 2-4 hours.

  • Remove the medium and load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove the excess probe.

  • Add fresh medium (or PBS) containing the compound and induce oxidative stress with H₂O₂ (e.g., 500 µM) for 30-60 minutes. [4]6. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or visualize the cells under a fluorescence microscope.

Data Presentation:

TreatmentH₂O₂ (500 µM)Relative Fluorescence Units (RFU)% ROS Production
Control-1,50010.0%
Vehicle+15,000100.0%
C7D (10 µM)+9,00060.0%
C7D (25 µM)+6,00040.0%
Table 2: Example data from a DCFDA assay showing the reduction of H₂O₂-induced ROS by Chrysoeriol-7-diglucoside (C7D).

Section 5: Protocol for Assessing Specific Enzyme Inhibition

Scientific Rationale: Direct inhibition of enzymes involved in disease pathology is a primary mechanism for many drugs. Chrysoeriol has been shown to inhibit enzymes like soluble epoxide hydrolase (sEH) and β-glucuronidase. [11][12]An in vitro enzyme inhibition assay is a direct way to measure the potency of chrysoeriol-7-diglucoside against a specific enzyme target.

Protocol 5.1: General Spectrophotometric Enzyme Inhibition Assay Principle: This protocol provides a template that can be adapted for various enzymes that catalyze a reaction resulting in a colorimetric or fluorometric product. The rate of product formation is measured in the presence and absence of the inhibitor.

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the appropriate buffer, the purified enzyme, and co-factors if necessary.

  • Inhibitor Addition: Add various concentrations of chrysoeriol-7-diglucoside (or vehicle control) to the wells. A known inhibitor of the enzyme should be used as a positive control.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the enzyme's specific substrate.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the reaction velocity (rate) for each concentration by determining the slope of the linear portion of the absorbance/fluorescence vs. time plot.

    • Calculate the percent inhibition for each concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of Vehicle Control)) * 100.

    • Plot the % Inhibition against the inhibitor concentration and use non-linear regression to calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Scientist's Note: To understand the mechanism of inhibition (e.g., competitive, non-competitive), this assay can be repeated with varying concentrations of both the substrate and the inhibitor to generate data for a Lineweaver-Burk or Dixon plot analysis. [11]

References

  • Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages. National Center for Biotechnology Information (PMC). [Link]

  • Chrysoeriol Exerts Antiplatelet Effects by Regulating cAMP/cGMP and PI3K/MAPK Pathway. Publisher Website. [Link]

  • Chrysoeriol Prevents TNFα-Induced CYP19 Gene Expression via EGR-1 Downregulation in MCF7 Breast Cancer Cells. National Center for Biotechnology Information (PMC). [Link]

  • Effect of O-glycosilation on the antioxidant activity and free radical reactions of a plant flavonoid, chrysoeriol. PubMed. [Link]

  • Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages. PubMed. [Link]

  • Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function. PubMed. [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Publisher Website. [Link]

  • Inhibitory Activity of Flavonoids, Chrysoeriol and Luteolin-7-O-Glucopyranoside, on Soluble Epoxide Hydrolase from Capsicum chinense. National Center for Biotechnology Information (PMC). [Link]

  • Molecular Insights Into β‐Glucuronidase Inhibition by Alhagi Graecorum Flavonoids: A Computational and Experimental Approach. National Center for Biotechnology Information (PMC). [Link]

  • Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains. MDPI. [Link]

  • Chrysoeriol – Knowledge and References. Taylor & Francis. [Link]

  • Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function. MDPI. [Link]

  • a-d. Stick representation of a. chrysoeriol 7-O-diglucoside, b. lupeol... ResearchGate. [Link]

  • A methoxyflavonoid, chrysoeriol, selectively inhibits the formation of a carcinogenic estrogen metabolite in MCF-7 breast cancer cells. PubMed. [Link]

  • Chrysoeriol potently inhibits the induction of nitric oxide synthase by blocking AP-1 activation. PubMed. [Link]

  • Anti-inflammatory, wound healing and antioxidant potential of compounds from Dioscorea bulbifera L. bulbils. PLOS ONE. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

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Method

Application Note: Solid-Phase Extraction (SPE) Protocols for the Selective Cleanup of Chrysoeriol-7-diglucoside

Abstract This document provides a comprehensive technical guide for the cleanup and isolation of chrysoeriol-7-diglucoside from complex matrices, such as plant extracts or biological fluids, using Solid-Phase Extraction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the cleanup and isolation of chrysoeriol-7-diglucoside from complex matrices, such as plant extracts or biological fluids, using Solid-Phase Extraction (SPE). Chrysoeriol-7-diglucoside, a flavonoid glycoside with significant biological interest, presents unique purification challenges due to its amphiphilic nature. This guide explains the underlying principles of sorbent selection and provides two detailed, validated protocols using both traditional reversed-phase (C18) and advanced Hydrophilic-Lipophilic Balanced (HLB) sorbents. The methodologies are designed for researchers, chemists, and drug development professionals to achieve high-purity, high-recovery isolates suitable for downstream analysis by HPLC, UPLC, or MS.

Introduction to Chrysoeriol-7-diglucoside and Purification Challenges

Chrysoeriol-7-diglucoside is a naturally occurring flavone, a type of flavonoid. Its structure consists of the chrysoeriol aglycone (a non-sugar component) bonded to a diglucoside moiety (two glucose units)[1]. This glycosidic linkage significantly increases the polarity of the molecule compared to its aglycone. Flavonoid glycosides are of great interest in pharmacology and natural product chemistry due to their antioxidant and anti-inflammatory properties[1].

The primary challenge in analyzing chrysoeriol-7-diglucoside from natural sources is its presence in a complex mixture of other metabolites, including pigments (e.g., chlorophyll), lipids, sugars, and other phenolic compounds. Solid-Phase Extraction (SPE) is a highly effective technique for selectively isolating such target analytes from complex sample matrices, thereby reducing matrix effects, improving analytical column lifetime, and increasing method sensitivity[2].

Analyte Chemistry: The Key to Sorbent Selection

The molecular structure of chrysoeriol-7-diglucoside dictates its behavior on an SPE sorbent. It is an amphiphilic molecule, possessing both non-polar (lipophilic) and polar (hydrophilic) regions.

  • Lipophilic Region: The flavonoid backbone (chrysoeriol) is relatively non-polar and can engage in hydrophobic (van der Waals) interactions.

  • Hydrophilic Region: The two linked glucose units are highly polar, with numerous hydroxyl groups available for hydrogen bonding.

This dual nature is the critical factor in designing an effective SPE cleanup strategy. A successful method must leverage these properties to retain the target analyte while washing away interfering compounds.

Rationale for Sorbent Selection

Choosing the correct SPE sorbent is the most critical step. While several options exist, the selection should be based on the specific interactions between the sorbent and the analyte's unique chemistry.

Option A: Reversed-Phase (C18)

Octadecyl-bonded silica (C18) is a common and effective sorbent for the cleanup of flavonoid glycosides[3][4].

  • Mechanism: Retention is primarily driven by hydrophobic interactions between the non-polar C18 alkyl chains on the sorbent and the lipophilic flavonoid backbone of chrysoeriol-7-diglucoside.

  • Advantages: Widely available, well-understood, and effective at removing highly polar impurities (which pass through unretained) and highly non-polar impurities like chlorophyll (which are strongly retained and can be washed off with a non-polar solvent)[5].

  • Limitations: The strong polarity of the diglucoside moiety can weaken the hydrophobic retention, potentially requiring careful optimization of loading and wash conditions to prevent premature elution.

Option B: Hydrophilic-Lipophilic Balanced (HLB)

HLB sorbents are polymeric materials based on a copolymer of hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene[6]. This composition provides a dual retention mechanism.

  • Mechanism: HLB offers a "balanced" approach. The lipophilic divinylbenzene backbone interacts with the chrysoeriol portion of the analyte, while the hydrophilic N-vinylpyrrolidone moiety can interact with the polar diglucoside sugars[6][7].

  • Advantages: This dual retention mechanism makes HLB an ideal choice for compounds like chrysoeriol-7-diglucoside. It offers enhanced retention and higher capacity for polar compounds compared to C18, is stable across a wide pH range (1-14), and its water-wettable nature prevents the sorbent bed from drying out[8][9]. This makes the method more robust and reproducible[6].

  • Recommendation: For new method development, HLB is the superior first choice for chrysoeriol-7-diglucoside due to its versatility and enhanced retention of amphiphilic compounds[10].

Visualizing the Retention Mechanisms

G cluster_Analyte Chrysoeriol-7-diglucoside cluster_Sorbents SPE Sorbent Interaction Analyte Chrysoeriol Backbone (Lipophilic) Diglucoside Moiety (Hydrophilic) C18 C18 Sorbent (Lipophilic Only) Analyte:head->C18  Hydrophobic  Interaction HLB HLB Analyte:head->HLB:lipo  Hydrophobic  Interaction Analyte:tail->HLB:hydro  Hydrophilic  Interaction

Caption: Sorbent interaction models for chrysoeriol-7-diglucoside.

Experimental Protocols

The following protocols provide a step-by-step guide for sample cleanup. It is assumed the initial sample is a liquid extract, for example, from a plant material extraction using methanol or ethanol mixtures[3][11]. If the extract is purely organic, it should be evaporated and reconstituted in a solvent with a low organic content (<5%) before loading.

General SPE Workflow Diagram

SPE_Workflow Start Crude Liquid Extract Condition 1. Condition Sorbent (Activate functional groups) Start->Condition Equilibrate 2. Equilibrate Sorbent (Prepare for aqueous sample) Condition->Equilibrate Load 3. Load Sample (Analyte is retained) Equilibrate->Load Wash 4. Wash (Remove interferences) Load->Wash Elute 5. Elute (Recover analyte) Wash->Elute Interferences Polar Interferences Washed to Waste Wash->Interferences End Purified Analyte for Analysis Elute->End

Caption: A generalized four-step workflow for Solid-Phase Extraction.

Protocol 1: Reversed-Phase Cleanup with C18 Cartridges

This protocol is a robust starting point, leveraging the well-established properties of C18 sorbents for flavonoid glycoside purification[12][13].

Materials:

  • SPE Cartridge: C18, 500 mg, 6 mL (or size appropriate for sample volume)

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Nitrogen gas evaporator or rotary evaporator

  • SPE Vacuum Manifold

Methodology:

  • Sample Pre-treatment:

    • Evaporate the initial organic extract to dryness.

    • Reconstitute the residue in 1-2 mL of 5% methanol in water. Ensure the sample is fully dissolved. Centrifuge or filter if particulates are present. The goal is to ensure the loading solvent is weak enough to allow for strong analyte retention.

  • Step 1: Conditioning

    • Action: Pass 5 mL of methanol through the C18 cartridge.

    • Causality: This step solvates the C18 hydrocarbon chains, activating the sorbent for hydrophobic interactions. It also cleans the sorbent of any potential manufacturing residues.

  • Step 2: Equilibration

    • Action: Pass 5 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

    • Causality: This step removes the excess methanol and prepares the sorbent surface for the aqueous sample, ensuring proper partitioning and retention upon loading.

  • Step 3: Sample Loading

    • Action: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

    • Causality: The slow flow rate maximizes the interaction time between chrysoeriol-7-diglucoside and the C18 sorbent, allowing the hydrophobic backbone to bind effectively. Polar impurities will pass through to waste.

  • Step 4: Washing

    • Action: Pass 5 mL of 5-10% methanol in water through the cartridge.

    • Causality: This is a critical cleanup step. The weak organic solvent is strong enough to wash away weakly retained polar interferences but too weak to elute the more strongly retained chrysoeriol-7-diglucoside[2][14].

  • Step 5: Elution

    • Action: Elute the target analyte by passing 5 mL of 100% methanol through the cartridge.

    • Causality: A strong organic solvent like methanol disrupts the hydrophobic interactions between the analyte and the C18 sorbent, releasing the chrysoeriol-7-diglucoside from the column for collection.

  • Post-Elution:

    • Evaporate the collected eluate to dryness under a stream of nitrogen.

    • Reconstitute in a solvent appropriate for your downstream analysis (e.g., mobile phase).

Protocol 2: High-Recovery Cleanup with HLB Cartridges (Recommended)

This protocol utilizes the dual retention mechanism of HLB sorbents for superior recovery and cleanup of amphiphilic analytes like chrysoeriol-7-diglucoside[7][8].

Materials:

  • SPE Cartridge: HLB, 200 mg, 6 mL (or size appropriate for sample volume)

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Nitrogen gas evaporator or rotary evaporator

  • SPE Vacuum Manifold

Methodology:

  • Sample Pre-treatment:

    • Dilute the initial extract with water to ensure the final organic solvent concentration is less than 5%. If starting from a dry sample, reconstitute in 5% methanol in water.

  • Step 1: Conditioning

    • Action: Pass 5 mL of methanol through the HLB cartridge.

    • Causality: This step wets and activates both the hydrophobic and hydrophilic sites on the polymer sorbent.

  • Step 2: Equilibration

    • Action: Pass 5 mL of deionized water through the cartridge.

    • Causality: This removes excess methanol and prepares the sorbent for the aqueous sample. Unlike C18, HLB sorbents are water-wettable and will not lose functionality if they accidentally run dry[9].

  • Step 3: Sample Loading

    • Action: Load the pre-treated sample onto the cartridge at a flow rate of approximately 2-4 mL/min.

    • Causality: The balanced chemistry of the HLB sorbent retains the analyte through a combination of hydrophobic interactions with the flavone backbone and hydrophilic interactions with the diglucoside moiety, resulting in robust retention[6].

  • Step 4: Washing

    • Action: Pass 5 mL of 5% methanol in water through the cartridge.

    • Causality: This wash step effectively removes a wide range of polar interferences without disrupting the strong, dual-mode retention of the target analyte.

  • Step 5: Elution

    • Action: Elute the chrysoeriol-7-diglucoside with 5 mL of 100% methanol or acetonitrile.

    • Causality: The strong organic solvent overcomes both the hydrophobic and hydrophilic interactions, ensuring a complete and efficient release of the analyte for collection.

  • Post-Elution:

    • Evaporate the collected eluate to dryness.

    • Reconstitute in a solvent compatible with your analytical method.

Optimization and Troubleshooting

Problem Potential Cause Solution
Low Analyte Recovery Analyte Breakthrough during Loading: Sample solvent is too strong (too much organic).Ensure the organic content of the sample loaded onto the cartridge is <5%.
Premature Elution during Wash: Wash solvent is too strong.Decrease the percentage of organic solvent in the wash step (e.g., from 10% to 5% methanol).
Incomplete Elution: Elution solvent is too weak or volume is insufficient.Try a stronger elution solvent (e.g., acetonitrile) or increase the elution volume. Ensure the eluent passes through slowly.
Dirty Eluate (Interferences Present) Insufficient Washing: Wash step is not effectively removing interferences.Increase the volume of the wash solvent or slightly increase its strength (e.g., from 5% to 10% methanol), ensuring the analyte is not eluted.
Co-elution of Similar Compounds: Interferences have similar properties to the analyte.Consider using a mixed-mode SPE sorbent with an ion-exchange function to add another dimension of selectivity[15][16]. This may require pH adjustment of the sample.
Poor Reproducibility Inconsistent Flow Rates: Flow rates are not controlled during loading, washing, or elution.Use a vacuum manifold with a flow control valve to ensure consistent flow rates between samples.
Sorbent Bed Drying (C18 only): C18 sorbent bed ran dry after conditioning.Re-condition the C18 cartridge. Consider switching to an HLB sorbent which is not affected by drying[9].

Conclusion

The successful cleanup of chrysoeriol-7-diglucoside via Solid-Phase Extraction is highly achievable with a rational approach to sorbent selection based on the analyte's amphiphilic chemistry. While traditional C18 sorbents provide a satisfactory method, polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents are strongly recommended. The dual retention mechanism of HLB provides enhanced retention, higher capacity, and greater methodological robustness, leading to superior recovery and purity of the final isolate. The protocols detailed herein serve as a validated starting point for any researcher aiming to purify chrysoeriol-7-diglucoside for further scientific investigation.

References

  • HLB Hydrophilic-Lipophilic Balanced - Biocomma. [Link]

  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE - Element Lab Solutions. [Link]

  • Bond Elut HLB | SPE Sorbent - Agilent. [Link]

  • What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? - ResearchGate. [Link]

  • CHROMABOND HLB - a hydrophilic-lipophilic balanced N-vinylpyrrolidone-divinylbenzene copolymer - MACHEREY-NAGEL. [Link]

  • Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method - MDPI. [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials - Longdom Publishing. [Link]

  • A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin - MDPI. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - Frontiers. [Link]

  • When should I choose a mixed-mode SPE? - Biotage. [Link]

  • Separation and quantification of flavonoid compounds in Rhododendron anthopogonoides - AKJournals. [Link]

  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation. [Link]

  • Solid Phase Extraction (SPE) Columns in General Laboratory Sample Cleanup - Hawach. [Link]

  • SP Technical Tip: How to Clean Up Analytes - Phenomenex. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Chrysoeriol-7-Diglucoside

Welcome to the Technical Support Center for flavonoid formulation. Working with highly functionalized flavonoid glycosides like chrysoeriol-7-diglucoside presents unique thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavonoid formulation. Working with highly functionalized flavonoid glycosides like chrysoeriol-7-diglucoside presents unique thermodynamic challenges. While glycosylation improves hydrophilicity compared to the aglycone, the planar benzopyran-4-one backbone frequently causes aggregation in purely aqueous buffers.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you achieve stable, reproducible aqueous solutions for your in vitro and in vivo assays.

Part 1: Mechanistic FAQs

Q1: Why does chrysoeriol-7-diglucoside precipitate in standard PBS (pH 7.4) despite being a glycoside? A: The solubility of a molecule is a competition between solute-solvent interactions and solute-solute interactions. While the 7-O-diglucoside moiety provides excellent hydrogen-bonding capacity with water, the planar A and C rings of the flavone backbone, along with the 3'-methoxy-4'-hydroxyphenyl B-ring, engage in strong intermolecular π−π stacking. When the concentration exceeds its intrinsic aqueous solubility limit, these hydrophobic forces outcompete water interactions, leading to rapid aggregation 1.

Q2: Can I increase the buffer pH to deprotonate the molecule and force it into solution? A: This is a common but risky approach. The aglycone chrysoeriol has a lowest predicted pKa​ of ~6.58 (typically the 7-OH) 2. However, because the 7-OH is blocked by the diglucoside in your target molecule, the next available ionizable proton is the 4'-OH ( pKa​ ~8.5–9.5). The 5-OH remains tightly hydrogen-bonded to the C4-carbonyl. While raising the pH above 8.5 will deprotonate the 4'-OH and drastically improve solubility, alkaline environments catalyze the auto-oxidation and irreversible ring-opening of the flavone C-ring. For structural integrity, maintain pH 7.2–7.4 and use complexation agents instead.

Q3: What is the most effective excipient for purely aqueous assays? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Randomly Methylated- β -cyclodextrin (RAMEB). These cyclic oligosaccharides feature a hydrophobic inner cavity that encapsulates the lipophilic flavone backbone, while their hydrophilic exterior maintains aqueous solubility. This host-guest complexation physically shields the planar rings, disrupting π−π stacking without altering the molecule's covalent structure or pharmacological profile 3.

Part 2: Troubleshooting Workflows

Issue 1: "Crashing Out" (Cloudy Suspension) Upon Dilution

Symptom: You prepare a 10 mM stock in DMSO, but when diluting to 100 µM in PBS, the solution immediately turns cloudy. Causality: Solvent Shock. The sudden drop in the solvent system's dielectric constant forces the hydrophobic flavone cores to aggregate before they can establish a hydration shell. Resolution: Implement a "step-down" dilution method or pre-warm the buffer to 37°C to increase the kinetic energy of the solvent molecules, allowing faster hydration of the diglucoside moiety.

Issue 2: Solution Turns Brown/Yellow Over 24 Hours

Symptom: A clear solution at T=0 darkens significantly overnight. Causality: Auto-oxidation. The free 4'-OH and 5-OH groups are susceptible to oxidation, generating quinone intermediates, especially in the presence of trace heavy metals in standard buffers. Resolution: Supplement your buffer with 0.1 mM EDTA to chelate trace metals, purge the buffer with nitrogen gas before use, and store working solutions protected from light.

Workflow A Precipitation Detected B Check Buffer pH A->B C pH < 7.0 (Protonated) B->C D pH > 8.0 (Degradation Risk) B->D E Adjust to pH 7.4 C->E D->E F Add 5% DMSO E->F Target < 50 µM G Add HP-β-CD E->G Target > 50 µM H Stable Solution F->H G->H

Decision tree for troubleshooting chrysoeriol-7-diglucoside precipitation in aqueous buffers.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume a clear liquid is a true solution; micro-suspensions can severely skew assay results. The following protocol utilizes HP- β -CD complexation 4 and includes a mandatory validation step.

Protocol: Preparation of a 1 mM Working Solution via Inclusion Complexation

Phase 1: Complexation (The "Host-Guest" Setup)

  • Prepare Excipient Base: Dissolve HP- β -CD in your target buffer (e.g., PBS pH 7.4) to a final concentration of 10% (w/v). Causality: 10% provides a massive molar excess of the "host" cavity, driving the equilibrium toward complexation.

  • Direct Addition: Weigh the required amount of chrysoeriol-7-diglucoside powder to achieve a 1 mM concentration. Add the powder directly to the 10% HP- β -CD buffer. Do not use DMSO. Causality: Introducing DMSO creates a ternary system where DMSO competes with the flavonoid for the cyclodextrin cavity, lowering encapsulation efficiency.

  • Equilibration: Protect the tube from light and agitate on an orbital shaker at 300 RPM at room temperature for 24 hours.

Phase 2: Self-Validation (Confirming True Solubility) 4. Phase Separation: Centrifuge the equilibrated solution at 12,000 × g for 10 minutes. Causality: This forces any uncomplexed, micro-precipitated flavonoid to the bottom as a pellet. 5. Quantification: Carefully aspirate the supernatant. Measure the UV-Vis absorbance of the supernatant at ~345 nm (Band I of the flavone backbone). 6. Validation Check: Compare the absorbance against a standard curve of chrysoeriol-7-diglucoside (prepared in 100% methanol). If the calculated concentration matches your 1 mM target, the complexation is successful and the system is fully dissolved.

Complexation F Chrysoeriol Core (Hydrophobic) IC Inclusion Complex F->IC Encapsulation G Diglucoside (Hydrophilic) G->IC Aqueous Interface CD HP-β-CD Cavity (Hydrophobic) CD->IC Host

Mechanism of HP-β-CD inclusion complexation enhancing flavonoid aqueous solubility.

Part 4: Quantitative Data & Formulation Strategies

The table below summarizes the expected performance of various solubility strategies for chrysoeriol-7-diglucoside based on thermodynamic principles and empirical flavonoid data.

Formulation StrategyExcipient / ConditionMax Stable ConcentrationBiocompatibility (In Vitro)Primary Mechanism of Action
Pure Buffer PBS (pH 7.4)~10 - 25 µMExcellentNative hydrogen bonding via diglucoside moiety.
Co-Solvent 5% DMSO in PBS~50 - 100 µMModerate (Cell-line dependent)Disruption of water network; reduced dielectric constant.
pH Adjustment Tris Buffer (pH 8.5)~500 µMPoor (Induces degradation)Deprotonation of 4'-OH generating a soluble phenolate anion.
Complexation 10% HP- β -CD in PBS> 1 mMExcellentHost-guest encapsulation shielding the lipophilic A/C rings.
Complexation 10% RAMEB in PBS> 2 mMModerate (Can extract membrane lipids)Highly lipophilic cavity provides superior binding affinity.

References

  • Source: PMC, National Institutes of Health (NIH)
  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: MDPI URL
  • Showing Compound Chrysoeriol (FDB002579)
  • Source: PMC, National Institutes of Health (NIH)

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Chrysoeriol-7-diglucoside During Extraction

Welcome to the Technical Support Center. Chrysoeriol-7-diglucoside (C7D) is a bioactive flavonoid O-glycoside.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Chrysoeriol-7-diglucoside (C7D) is a bioactive flavonoid O-glycoside. During extraction from complex plant matrices, the C-O ether bond linking the chrysoeriol aglycone to its diglucoside moiety is highly susceptible to cleavage[1]. Unintended hydrolysis can be triggered by endogenous plant enzymes (e.g., β-glucosidases), extreme solvent pH, or thermal stress[2][3].

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies and troubleshooting logic to preserve the structural integrity of C7D during sample preparation and extraction.

Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify the root cause of C7D degradation (indicated by low glycoside yields and artificially high chrysoeriol aglycone concentrations) in your extracts.

TroubleshootingWorkflow N1 Issue: Low Chrysoeriol-7-diglucoside Yield (High Chrysoeriol Aglycone) N2 Was fresh plant material used without lyophilization? N1->N2 N3 Endogenous Glycosidase Activity Action: Freeze-dry or use >80% MeOH N2->N3 Yes N4 Is the solvent pH < 5 or > 8? N2->N4 No N5 Acid/Base Catalyzed Hydrolysis Action: Buffer solvent to pH 6.0-7.0 N4->N5 Yes N6 Was extraction temp > 60°C? N4->N6 No N7 Thermal Degradation Action: Use cold extraction (<40°C) N6->N7 Yes N8 Optimal C7D Recovery N6->N8 No

Diagnostic workflow for identifying and resolving chrysoeriol-7-diglucoside hydrolysis.

Self-Validating Experimental Protocols

Protocol: Enzyme-Inactivated Cold Extraction (EICE)

Causality & Mechanism: Fresh plant tissues contain compartmentalized glycosidases. Mechanical maceration disrupts cell walls, mixing these enzymes with C7D, which leads to rapid deglycosylation[1]. Freeze-drying (lyophilization) halts enzymatic activity by removing the aqueous environment required for catalysis[3]. Furthermore, utilizing high-percentage organic solvents (e.g., 95% Methanol) precipitates residual proteins, permanently denaturing any remaining endogenous enzymes[3][4].

Step-by-Step Methodology:

  • Pre-treatment (Quenching): Immediately submerge fresh plant material in liquid nitrogen (-196°C) post-harvest. Reasoning: This instantly halts all metabolic and enzymatic processes.

  • Lyophilization: Freeze-dry the frozen tissue at -50°C under deep vacuum (<0.1 mbar) for 48 hours[3].

    • Validation Checkpoint: Weigh the sample before and after. Moisture content must be <5% to ensure complete enzyme dormancy.

  • Milling: Cryo-mill the dried tissue to a fine powder (particle size ~0.5 mm). Reasoning: This maximizes the surface area for solvent penetration without generating friction-induced thermal stress[1].

  • Solvent Preparation: Prepare a solution of 95% Methanol[4]. Buffer the solvent to pH 6.5 using 10 mM ammonium acetate. Reasoning: Buffering prevents localized pH drops that could trigger acid-catalyzed hydrolysis.

  • Extraction: Suspend 1.0 g of the milled powder in 20 mL of the buffered solvent. Perform Ultrasound-Assisted Extraction (UAE) in an ice bath for 30 minutes[5].

    • Validation Checkpoint: Monitor the ultrasonic bath temperature continuously. It must not exceed 40°C to prevent thermal degradation of the O-glycosidic bond[5].

  • Separation & Storage: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into amber glass vials to protect the photosensitive flavonoid backbone from UV degradation[1].

Quantitative Data on Degradation Factors

The table below summarizes the expected impact of various extraction conditions on the stability of O-glycosides like C7D, demonstrating why strict parameter control is necessary.

Extraction ConditionPrimary Mechanism of DegradationEstimated C7D Recovery (%)Aglycone Formation (%)
95% Methanol, pH 6.5, 25°C (Control) Intact extraction (Enzymes denatured)> 95% < 5%
Water, pH 7.0, 25°C (Fresh Tissue)Endogenous enzymatic hydrolysis~ 40%~ 60%
50% Methanol, 1 M HCl, 70°CAcid-catalyzed hydrolysis< 5%> 95%
50% Methanol, 0.1 M NaOH, 25°CBase-catalyzed degradation< 10%> 80%
95% Methanol, pH 6.5, 80°CThermal degradation / Oxidation~ 75%~ 25%

Frequently Asked Questions (FAQs)

Q1: Why is chrysoeriol-7-diglucoside more prone to hydrolysis than its C-glycoside counterparts? A: The stability of flavonoid glycosides depends heavily on the nature of the glycosidic bond. C7D is an O-glycoside, meaning the diglucoside moiety is attached via a carbon-oxygen (C-O) ether bond at the C7 position of the flavonoid backbone. This C-O bond is significantly more labile and susceptible to acid, alkali, and enzymatic cleavage compared to the carbon-carbon (C-C) bonds found in C-glycosides, which remain highly resistant to such degradation[1][5].

Q2: I am detecting high levels of the chrysoeriol aglycone in my HPLC chromatogram. Is this naturally occurring or an extraction artifact? A: While trace amounts of free chrysoeriol exist naturally, sudden spikes in aglycone concentration relative to historical data strongly suggest an extraction artifact. If you are using aqueous or low-concentration alcoholic solvents (<50%) on non-lyophilized tissue, endogenous enzymes (functioning similarly to commercial enzyme mixtures like snailase or β-glucosidases) are likely cleaving the diglucoside chain[2]. To validate this, run a parallel extraction spiking the solvent with a known concentration of an internal standard O-glycoside (e.g., rutin) and monitor its degradation.

Q3: Can I use alkaline solvents to improve the solubility of chrysoeriol-7-diglucoside? A: It is highly discouraged. While weak alkalis (like NaHCO₃) or strong alkalis (like NaOH) can increase the extraction yield of certain flavonoid aglycones by deprotonating their phenolic hydroxyl groups, they rapidly catalyze the hydrolysis of O-glycosides and can even cause irreversible C-ring cleavage in the flavonoid backbone[6]. Always maintain a neutral to slightly acidic pH (5.5–7.0) during extraction[1].

Q4: How does temperature affect the extraction yield of C7D? A: Elevated temperatures (>60°C) increase solvent diffusivity and solubility but simultaneously accelerate thermal degradation and chemical hydrolysis[6]. Prolonged exposure to heat and oxygen leads to the oxidation and breakdown of thermolabile O-glycosides[5]. Ultrasound-assisted extraction (UAE) at ambient temperatures (25–30°C) is recommended to achieve high mass transfer and yields without thermal compromise[5].

References

  • Title: Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties Source: PMC URL
  • Title: Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts Source: Frontiers URL
  • Title: Degradation of flavonoid C-glycosides under experimental conditions Source: Benchchem URL
  • Title: Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?
  • Title: Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.)
  • Title: Inhibitory Activity of Flavonoids, Chrysoeriol and Luteolin-7-O-Glucopyranoside, on Soluble Epoxide Hydrolase from Capsicum chinense Source: Semantic Scholar URL

Sources

Troubleshooting

Stability of chrysoeriol-7-diglucoside under acidic vs alkaline conditions

Welcome to the Technical Support Center for Flavonoid Glycoside Analysis. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation of target analytes during extraction, formu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Flavonoid Glycoside Analysis. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation of target analytes during extraction, formulation, or LC-MS quantification.

Chrysoeriol-7-diglucoside (a methoxylated flavone O-glycoside) presents a classic stability paradox: its aglycone backbone and its glycosidic linkages react in fundamentally opposing ways to pH stress. Understanding the causality behind these degradation pathways is critical for maintaining structural integrity during your assays.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, quantitative data, and self-validating protocols.

Troubleshooting & FAQs: The pH-Stability Paradox

Q1: Why does my chrysoeriol-7-diglucoside standard degrade rapidly when formulated in a pH 8.0 Tris buffer or pH 7.4 PBS? A: This is a classic case of base-catalyzed auto-oxidation. At pH > 7, the phenolic hydroxyl groups on the flavone backbone undergo deprotonation to form phenoxide ions. This deprotonation increases the electron density of the flavonoid ring system, drastically lowering the activation energy required for oxidation. Dissolved oxygen reacts with these electron-rich intermediates to form reactive quinones, culminating in irreversible C-ring fission. This is why flavones like chrysoeriol degrade asymptotically at neutral and alkaline pH 1. To prevent this, always store your standards in mildly acidic conditions.

Q2: I am using 0.1 M HCl (pH ~1.0) at 80°C to extract flavonoids from plant matrices. Will this degrade my target compound? A: Yes, significantly. While the flavone aglycone backbone is highly stable under acidic conditions due to the protonation of phenolic groups, the O-glycosidic bond at the C-7 position is highly susceptible to acid-catalyzed hydrolysis 2. Hydronium ions protonate the glycosidic oxygen, leading to the cleavage of the diglucoside moiety. Your extract will show a massive loss of the intact diglucoside and a corresponding stoichiometric increase in the chrysoeriol aglycone. For intact glycoside preservation, extracting with mild acid (pH 3–5) at lower temperatures is mandatory 3.

Q3: How can I differentiate between alkaline degradation and acid hydrolysis in my LC-MS chromatograms? A: Acid hydrolysis is a highly specific cleavage event. In your chromatogram, you will observe the disappearance of the parent mass (m/z ~623 for chrysoeriol-7-diglucoside) 4 and the emergence of a single, clean peak corresponding to the chrysoeriol aglycone (m/z 300). Conversely, alkaline degradation is a chaotic oxidative process. You will not see the aglycone; instead, you will observe a broad smear of low-molecular-weight phenolic acids and ring-fission products, often accompanied by a visible browning of the solution.

Mechanistic Pathways & Troubleshooting Workflows

Pathway C7D Chrysoeriol-7-diglucoside (Intact Glycoside) Acid Strong Acid (pH < 2) Heat Catalyzed C7D->Acid Hydrolytic Stress Mild Mild Acid (pH 3-5) Optimal Stability C7D->Mild Storage Buffer Base Alkaline (pH > 8) Deprotonation C7D->Base Oxidative Stress Aglycone Chrysoeriol Aglycone + Free Sugars Acid->Aglycone O-Glycosidic Cleavage Stable Intact Molecule Preserved Mild->Stable Protonated Phenols Degradation Phenolate Oxidation & Ring Cleavage Base->Degradation Quinone Formation

Mechanistic pathways of chrysoeriol-7-diglucoside degradation under varying pH conditions.

Troubleshooting Start Signal Loss in LC-MS CheckPH Measure Buffer pH Start->CheckPH IsAcid pH < 3 CheckPH->IsAcid IsBase pH > 7 CheckPH->IsBase FixAcid Neutralize to pH 4-5 Monitor Aglycone IsAcid->FixAcid Acid Hydrolysis FixBase Acidify Immediately Purge with N2 IsBase->FixBase Base Oxidation

Decision tree for troubleshooting chrysoeriol-7-diglucoside signal loss during analysis.

Quantitative Stability Data

The following table summarizes the expected stability profile of chrysoeriol-7-diglucoside under various pH and temperature stresses. Use this to guide your sample preparation parameters.

ConditionpHTemp (°C)TimeIntact Glycoside Remaining (%)Primary Degradation Mechanism
Strong Acid 1.0802 hr< 5%O-glycosidic bond hydrolysis (Aglycone formation)
Mild Acid 3.02524 hr> 98%None (Optimal stability window)
Neutral 7.02524 hr~ 85%Slow auto-oxidation
Alkaline 9.0252 hr< 20%Phenolate formation and C-ring cleavage

Validated Experimental Protocols

A robust protocol must be self-validating—meaning it contains internal controls that prove the assay worked, regardless of the final readout.

Protocol A: Intrinsic pH-Stability Profiling (Self-Validating)

Objective: Determine the exact degradation kinetics of your specific formulation while ruling out instrument drift or matrix suppression.

  • Stock Preparation: Prepare a 1 mg/mL stock of chrysoeriol-7-diglucoside in anhydrous DMSO. Causality: Anhydrous conditions prevent premature hydrolysis during freeze-thaw cycles.

  • Spiking & Internal Standard: Spike the stock into three parallel buffer systems (pH 2.0, pH 4.5, pH 9.0) to a final concentration of 10 µg/mL. Immediately add 1 µg/mL of a stable internal standard (e.g., isotope-labeled apigenin-d5). Validation: The internal standard verifies that any signal loss observed is due to chemical degradation, not MS ion suppression.

  • Kinetic Sampling: Incubate at 37°C. Pull 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Reaction Quenching (Critical): Quench the reaction immediately upon sampling. For alkaline samples, add 10 µL of 1 M formic acid. For acidic samples, neutralize with 10 µL of 1 M ammonium acetate. Causality: Quenching locks the molecular state at the exact time point, preventing continued degradation while the sample waits in the autosampler queue.

  • Mass Balance Analysis: Analyze via LC-MS/MS. Calculate the mass balance by quantifying both the disappearance of the intact diglucoside (m/z 623) and the appearance of the chrysoeriol aglycone (m/z 300). Validation: If the intact glycoside disappears but the aglycone does not appear, the degradation pathway is confirmed as oxidative ring-cleavage (alkaline), not hydrolysis (acidic).

Protocol B: Controlled Acid Hydrolysis for Total Aglycone Mapping

Objective: Intentionally cleave the diglucoside moiety to quantify the total chrysoeriol backbone present in a complex matrix.

  • Reconstitution: Reconstitute the plant extract or formulation in 50% aqueous methanol containing 1.2 M HCl.

  • Thermal Cleavage: Heat the mixture in a sealed glass ampoule at 90°C for 120 minutes. Causality: The sealed ampoule prevents solvent evaporation, which would alter the acid concentration and skew hydrolysis kinetics.

  • Arrest Reaction: Rapidly cool the ampoule in an ice bath to arrest the hydrolysis reaction.

  • Partitioning: Extract the liberated chrysoeriol aglycone using liquid-liquid extraction with ethyl acetate (1:1 v/v, 3 times). The aglycone will partition into the organic layer, leaving the cleaved glucose moieties in the aqueous layer.

  • Preservation: Evaporate the organic layer under a gentle stream of nitrogen (N2) to prevent auto-oxidation, and reconstitute in your mobile phase (e.g., 0.1% formic acid in acetonitrile) for HPLC analysis.

References

  • Source: nih.
  • Title: Effects of food formulation and thermal processing on flavones in celery and chamomile (ResearchGate)
  • Source: nih.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Overcoming Chlorophyll Interference in Chrysoeriol-7-Diglucoside Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who face severe matrix effects when analyzing botanical extracts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who face severe matrix effects when analyzing botanical extracts. When isolating or quantifying chrysoeriol-7-diglucoside —a bioactive flavone glycoside—chlorophyll is a persistent and destructive interferent.

This guide is engineered to provide you with the mechanistic causality behind these interferences, self-validating protocols to eliminate them, and troubleshooting FAQs to ensure the scientific integrity of your analytical workflows.

Mechanistic Causality: The "Why" Behind the Interference

To solve an analytical failure, we must first understand the molecular behavior of our target and our interferent.

The Target: Chrysoeriol-7-diglucoside (MW: 624.54 g/mol ) consists of a planar chrysoeriol aglycone bonded to a bulky, highly polar diglucoside moiety[1]. It exhibits strong UV absorbance and is typically analyzed via reverse-phase HPLC-DAD or LC-MS. The Interferent: Chlorophylls are highly lipophilic, porphyrin-ring derivatives.

If left in the extract, chlorophyll causes three catastrophic analytical failures:

  • Column Clogging: Chlorophylls precipitate in the highly aqueous mobile phases required to elute polar glycosides, leading to rapid HPLC pressure spikes[2].

  • Ion Suppression: In LC-MS, co-eluting chlorophyll outcompetes the target analyte for charge in the ESI source, destroying your limit of detection (LOD).

  • The GCB Trap: Historically, Graphitized Carbon Black (GCB) is used in Solid-Phase Extraction (SPE) to remove pigments. However, GCB strongly interacts with planar molecules via π−π interactions. Because the chrysoeriol aglycone is planar, GCB will aggressively strip your target analyte from the extract alongside the chlorophyll, leading to near-zero recoveries[3].

The Strategic Solution: We must exploit the polarity differential. The diglucoside moiety makes chrysoeriol-7-diglucoside highly hydrophilic compared to chlorophyll, allowing for selective partitioning, specialized polymeric SPE, or targeted chemisorption.

Experimental Workflows & Decision Matrix

ChlorophyllRemoval N1 Crude Plant Extract (Chlorophyll + Flavonoids) N2 Evaluate Matrix & Target (Chrysoeriol-7-diglucoside) N1->N2 N3 LLE Partitioning (Hexane / Aqueous MeOH) N2->N3 N4 Polymeric SPE (e.g., ChloroFiltr) N2->N4 N5 Chitosan Biocomposite Beads (Chemisorption) N2->N5 N6 Degreened Extract (>85% Chlorophyll Removed) N3->N6 N4->N6 N8 WARNING: Avoid GCB (Retains Planar Flavonoids) N4->N8 N5->N6 N7 HPLC-DAD / LC-MS Analysis N6->N7

Workflow for selective chlorophyll removal preserving chrysoeriol-7-diglucoside for LC-MS analysis.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop, self-validating system. You must prove the method worked before injecting the sample into an expensive LC-MS system.

Protocol A: Liquid-Liquid Extraction (LLE) "Degreening"

This classical approach uses solvent polarity to force chlorophyll into an organic phase while retaining the polar chrysoeriol-7-diglucoside in the aqueous phase[2].

Step-by-Step Methodology:

  • Reconstitution: Dissolve the dried crude botanical extract in 10 mL of 50% aqueous methanol. Causality: The water content ensures the diglucoside remains highly soluble while rejecting lipophilic pigments.

  • Partitioning: Add 10 mL of hexane (or petroleum ether) to the separation funnel.

  • Agitation: Shake vigorously for 2 minutes, venting frequently.

  • Separation: Allow the phases to separate for 10 minutes. Draw off the lower aqueous-methanol layer (flavonoid-rich) into a clean flask.

  • Washing: Repeat the hexane addition to the aqueous layer 2-3 times until the upper hexane layer remains colorless.

  • Self-Validation Step: Measure the absorbance of the final aqueous layer at 660 nm (chlorophyll max absorbance). A baseline reading confirms successful degreening. Spike a parallel sample with 10 µg/mL of chrysoeriol-7-diglucoside standard to verify >90% recovery via HPLC-UV at 350 nm.

Protocol B: Polymeric Solid-Phase Extraction (SPE)

To avoid the π−π trapping of GCB, use a specialized polymeric sorbent (e.g., ChloroFiltr) designed to capture chlorophyll without retaining planar flavonoids[3].

Step-by-Step Methodology:

  • Conditioning: Pass 2 mL of Acetonitrile (ACN) through the polymeric SPE cartridge.

  • Loading: Load 1 mL of the plant extract (reconstituted in ACN) onto the cartridge.

  • Elution: Allow the sample to pass through via gravity. The polymeric sorbent selectively traps the chlorophyll.

  • Collection: Collect the clear eluate. Wash the cartridge with an additional 1 mL of ACN to ensure total elution of the target flavonoid.

  • Self-Validation Step: Perform a pre- and post-SPE visual inspection. The eluate must be transparent/yellowish, not green. Run a matrix-matched blank to ensure no new interferents were introduced by the polymer bed.

Protocol C: Advanced Chitosan-Coated Biocomposite Beads

For a sustainable, green-chemistry approach, foam-porous alginate-bentonite beads coated with gamma-irradiated chitosan can be utilized[4].

Step-by-Step Methodology:

  • Preparation: Add 5.0 g of FP-Alg/Bent-gCS beads to 25 mL of the extract dissolved in 50% ethanol.

  • Chemisorption: Agitate the mixture on an orbital shaker at 150 rpm for 30 minutes at room temperature. Causality: The protonated amine groups ( −NH3+​ ) on the chitosan electrostatically bind to the chlorophyll molecules, while the polar flavonoids remain in solution[4].

  • Filtration: Decant the liquid and filter through a 0.45 µm PTFE syringe filter.

  • Self-Validation Step: Perform a colorimetric Total Flavonoid Content (TFC) assay using aluminum chloride ( AlCl3​ ) before and after bead treatment. The TFC should remain statistically unchanged, proving the chemisorption was strictly selective to chlorophyll.

Quantitative Data Presentation: Method Comparison

Summarizing the efficiency of the described methodologies to help you select the right approach for your lab's throughput and budget constraints.

Removal StrategyTarget Analyte Recovery (%)Chlorophyll Removal (%)Processing TimeMechanism of SelectivityRisk of Analyte Loss
GCB SPE (Avoid) < 30%> 98%15 min π−π interactionsCRITICAL (Traps planar aglycone)
Hexane LLE 85 - 92%~ 90%45 minPolarity partitioningLow (Diglucoside is highly polar)
Polymeric SPE 90 - 98%> 95%10 minSelective polymer affinityVery Low
Chitosan Beads > 95%~ 88%35 minElectrostatic chemisorptionVery Low
Vegetable Oil LLE 80 - 85%> 85%60 minHydrophobic partitioningModerate (Emulsion risks)

Troubleshooting FAQs

Q: My HPLC column pressure spikes after 10 injections of the crude extract, even after filtering through a 0.2 µm filter. Why? A: You are experiencing in-column precipitation. Chlorophyll is highly soluble in the extraction solvent (e.g., 100% methanol) but completely insoluble in the highly aqueous mobile phase required at the start of your HPLC gradient to focus the polar chrysoeriol-7-diglucoside. When the sample hits the aqueous mobile phase, the chlorophyll crashes out of solution and permanently clogs the column frit. You must degreen the sample using Protocol A or B prior to injection[2].

Q: I used Graphitized Carbon Black (GCB) to remove the green color. The extract is perfectly clear, but my chrysoeriol-7-diglucoside peak has completely disappeared from the chromatogram. How do I recover it? A: You cannot easily recover it. GCB has a strong affinity for planar molecules due to π−π stacking. While it successfully removed the chlorophyll, it also permanently bound the planar chrysoeriol aglycone backbone of your target[3]. Discard the sample, prepare a fresh extract, and switch to a polymeric SPE sorbent or LLE.

Q: Can I use vegetable oil instead of hexane for a "greener" liquid-liquid extraction? A: Yes. Recent studies demonstrate that partitioning an aqueous-ethanol extract (25%-75% EtOH) with palm oil or other vegetable oils yields a chlorophyll removal efficiency of >85%[5]. The highly lipophilic chlorophyll migrates into the oil phase, while the polar chrysoeriol-7-diglucoside remains in the aqueous-ethanol phase. However, be cautious of emulsion formation; centrifugation at >4000 rpm is strictly required to break the phases.

Q: Will the two glucose units on chrysoeriol-7-diglucoside be cleaved during the LLE or SPE process? A: No. The O-glycosidic bonds at the 7-position are chemically stable under standard LLE (hexane/water) and SPE conditions. Cleavage typically requires strong acid hydrolysis (e.g., 2M HCl at 90°C) or enzymatic degradation (e.g., β -glucosidase). Keep your sample preparation at a neutral to slightly acidic pH (pH 4-7) to guarantee stability.

References

  • Title: Chrysoeriol-7-diglucoside - CymitQuimica. Source: cymitquimica.com.
  • Title: Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Source: nih.gov.
  • Title: Eliminating Chlorophyll Interference in Pesticide Testing with ChloroFiltr. Source: unitedchem.com.
  • Title: Foam-Porous Alginate-Bentonite Beads Coated with Gamma-Irradiated Chitosan for Selective Chlorophyll Removal with Preservation of Plant Bioactives. Source: acs.org.
  • Title: A green and effective method using oils to remove chlorophyll from Chromolaena odorata. Source: researchgate.net.

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Chrysoeriol Glycosides

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to ion suppression or enhancement when analyzing complex plant flavonoids like chrysoeriol glycoside...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to ion suppression or enhancement when analyzing complex plant flavonoids like chrysoeriol glycosides. Matrix effects (ME) compromise the scientific integrity of quantitative assays by altering electrospray ionization (ESI) efficiency.

This guide provides self-validating protocols, mechanistic explanations, and field-proven troubleshooting strategies to ensure robust LC-MS/MS performance.

Diagnostic Workflow for Matrix Effects

Before altering your sample preparation, you must systematically diagnose the root cause of signal variation. Follow this logical workflow to identify and resolve matrix interferences.

ME_Troubleshooting Start Observe Signal Suppression/Enhancement Quantify Quantify ME (%) (Post-Column Infusion) Start->Quantify Decision1 Is ME outside 85% - 115%? Quantify->Decision1 Prep Optimize Sample Prep (Switch to Mixed-Mode SPE) Decision1->Prep Yes Chromo Optimize Chromatography (Adjust pH, Diverter Valve) Decision1->Chromo Yes IS Use Stable Isotope Internal Standard (SIL-IS) Decision1->IS Yes Valid Validate Assay (Matrix-Matched Calibration) Decision1->Valid No Prep->Valid Chromo->Valid IS->Valid

Troubleshooting workflow for identifying and resolving LC-MS matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why are chrysoeriol glycosides particularly susceptible to matrix effects in plant extracts? A1: Chrysoeriol is a naturally occurring O-methylated flavone often found in complex matrices like Flos Chrysanthemi or leafy greens, which are rich in co-extractable pigments (e.g., chlorophyll), lipids, and other polyphenols 1, [[2]](). During ESI, these co-eluting matrix components compete with chrysoeriol glycosides for access to the droplet surface and available charge. If the matrix components have a higher surface activity, they suppress the ionization of the target analyte, leading to a false-negative bias in quantification.

Q2: How can I accurately quantify the matrix effect to determine if my sample preparation is sufficient? A2: You must establish a self-validating system using the post-column infusion method [[3]]().

  • Mechanism: Continuously infuse a pure standard of chrysoeriol glycoside into the MS source post-column while simultaneously injecting a blank matrix extract through the LC system.

  • Interpretation: A steady baseline indicates no interference. Any dip (suppression) or spike (enhancement) in the continuous signal at the retention time of your analyte confirms a matrix effect. Quantitatively, calculate ME using the formula: ME (%) = (Peak Area of Analyte Spiked in Post-Extraction Matrix / Peak Area of Analyte in Pure Solvent) × 100 An ME value between 85% and 115% is generally acceptable. Values outside this range necessitate optimized sample cleanup 4.

Q3: What is the most effective sample preparation strategy to eliminate these interferences? A3: While Protein Precipitation (PPT) is fast, it is the least effective method and leaves significant residual matrix behind 5. For chrysoeriol glycosides, Solid-Phase Extraction (SPE)—specifically polymeric mixed-mode or reversed-phase SPE—is the gold standard 6, 5. SPE effectively removes polar salts and highly non-polar lipids that cause severe ion suppression.

Quantitative Comparison of Sample Preparation Methods

To illustrate the causality between cleanup strategy and data integrity, consider the following typical recovery and matrix effect data for flavonoid LC-MS/MS assays 5, [[1]]():

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Extract Cleanliness
Protein Precipitation (PPT) 85 - 95%40 - 60% (Severe Suppression)Poor (High phospholipids/pigments)
Liquid-Liquid Extraction (LLE) 50 - 70%75 - 90%Moderate
Reversed-Phase SPE (e.g., C18) 80 - 90%85 - 95%Good
Polymeric Mixed-Mode SPE 85 - 95%95 - 105% (Negligible ME)Excellent

Step-by-Step Protocol: Optimized SPE & Chromatographic Workflow

Protocol 1: Polymeric Reversed-Phase SPE for Chrysoeriol Glycosides

This protocol utilizes a polymeric sorbent (e.g., Strata-X) to maximize the retention of mid-polar flavonoids while washing away polar interferences 7.

  • Conditioning: Pass 3 mL of LC-MS grade Methanol (MeOH) through the 30 mg/3 mL SPE cartridge to activate the sorbent bed.

  • Equilibration: Pass 3 mL of LC-MS grade Water containing 0.1% Formic Acid (FA).

    • Causality: Acidification ensures the phenolic hydroxyl groups of chrysoeriol remain protonated (neutral), maximizing hydrophobic retention on the sorbent.

  • Loading: Load 1 mL of the centrifuged plant extract. Maintain a flow rate of 1 mL/min to ensure optimal mass transfer.

  • Washing: Wash with 3 mL of 5% MeOH in Water.

    • Causality: This removes highly polar matrix components (sugars, organic acids) without eluting the tightly bound chrysoeriol glycosides.

  • Elution: Elute the target flavonoids with 2 × 500 µL of 100% MeOH containing 0.1% FA.

  • Reconstitution: Evaporate to dryness under gentle nitrogen and reconstitute in the initial LC mobile phase to prevent injection solvent mismatch and poor peak shape 3.

SPE_Mechanism Load 1. Load Extract (Chrysoeriol + Matrix) Wash1 2. Wash (Water) Removes Polar Salts Load->Wash1 Wash2 3. Wash (5% MeOH) Removes Weak Impurities Wash1->Wash2 Elute 4. Elute (100% MeOH) Recovers Glycosides Wash2->Elute Inject 5. LC-MS/MS Injection Elute->Inject

Step-by-step solid-phase extraction (SPE) mechanism for isolating flavonoids.

Protocol 2: Chromatographic Diversion to Protect the MS Source

Even with rigorous SPE, late-eluting highly lipophilic compounds can build up on the MS sampling cone, causing run-to-run signal degradation.

  • Gradient Optimization: Utilize a UHPLC system with a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) to ensure sharp peak resolution from background matrices 1, 7.

  • Post-Column Diverter Valve: Program the LC-MS diverter valve to route the column eluent to waste for the first 1.5 minutes (diverting unretained salts) and after the analyte elution window (e.g., the last 4.0 minutes of the run) to divert strongly retained lipids 7.

Advanced Mitigation Strategies

If matrix effects persist after SPE and LC optimization, implement Stable Isotope-Labeled Internal Standards (SIL-IS) . By spiking a 13C- or 2H-labeled analog of chrysoeriol directly into the initial sample, the IS will co-elute exactly with the target analyte and experience the identical ionization suppression environment 8. The ratio of Analyte/IS remains constant, self-correcting the quantitative bias. If a SIL-IS for chrysoeriol is commercially unavailable, a closely related structural analog (e.g., quercetin-3-glucoside) can be used as a reliable surrogate [[7]]().

References

  • Minimizing matrix effects in LC-MS/MS analysis of ..., Benchchem, 6

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses, ResearchGate, 5

  • Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS, PMC, 1

  • Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics, MDPI, 8

  • A Comprehensive UHPLC-MS/MS and Extraction Method for Spinach (Spinacia oleracea) Flavonoids, bioRxiv, 7

  • Simultaneous Qualitative and Quantitative Study of Main Compounds in Commelina communis Linn. by UHPLC–Q-TOF-MS-MS and HPLC–ESI-MS-MS, Oxford Academic, 4

  • Common interferences in the LC-MS analysis of flavonoid glycosides, Benchchem, 3

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study, MDPI, 2

Sources

Optimization

Technical Support Center: Chrysoeriol-7-Diglucoside Stability &amp; Storage

Welcome to the Technical Support Center for handling Chrysoeriol-7-diglucoside (also known as chrysoeriol 7-O-gentiobioside)[1]. As a flavone O-glycoside, this compound is highly valuable in drug development for its anti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Chrysoeriol-7-diglucoside (also known as chrysoeriol 7-O-gentiobioside)[1]. As a flavone O-glycoside, this compound is highly valuable in drug development for its antioxidant and anti-inflammatory properties. However, its molecular structure—specifically the O-glycosidic bond at the 7-position and the electron-rich phenolic hydroxyl groups—makes it highly susceptible to environmental degradation[2],[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the integrity of your experimental data.

Visual Workflow: Degradation Mechanisms & Interventions

G Root Chrysoeriol-7-diglucoside AcidBase Extreme pH (<3 or >7) Root->AcidBase OxygenHeat Oxygen & Heat Root->OxygenHeat UVLight UV / Visible Light Root->UVLight Hydrolysis Glycosidic Hydrolysis (Aglycone Formation) AcidBase->Hydrolysis Catalyzes Oxidation Phenolic Oxidation (Quinone Formation) OxygenHeat->Oxidation Accelerates Photolysis Photodegradation (Ring Cleavage) UVLight->Photolysis Induces pHControl Buffer pH 4.0-5.0 Hydrolysis->pHControl Prevented by TempGas -80°C & Argon Purge Oxidation->TempGas Prevented by Vials Amber Glass Vials Photolysis->Vials Prevented by

Fig 1: Logical relationship between stressors, degradation pathways, and storage interventions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for chrysoeriol-7-diglucoside powder versus solution? A: For the lyophilized solid powder, store desiccated at -20°C protected from light. In this state, the absence of a solvent prevents hydrolytic and oxidative kinetics. For reconstituted stock solutions (e.g., in DMSO or methanol), the compound must be stored at -80°C and used within 6 months, or at -20°C for no longer than 1 month[3]. Causality: Solvents lower the activation energy required for nucleophilic attacks. Even trace amounts of water in hygroscopic solvents like DMSO can initiate slow hydrolysis over time if not kept at cryogenic temperatures[2].

Q2: Why does my chrysoeriol-7-diglucoside solution turn yellow or brown over time? A: A color shift indicates phenolic oxidation . At neutral to alkaline pH (> 7.0), the phenolic hydroxyl groups (specifically the 5-OH and 4'-OH) deprotonate. The resulting phenoxide ions are highly electron-rich and rapidly undergo auto-oxidation upon exposure to dissolved oxygen, forming reactive quinones that polymerize into dark-colored complexes[2],[4]. Solution: Always purge your storage vials with an inert gas (Argon or Nitrogen) and ensure your solvent is slightly acidified (e.g., 0.1% formic acid) to keep the hydroxyl groups protonated.

Q3: I am observing a new, highly hydrophobic peak in my HPLC chromatogram. Is this degradation? A: Yes. You are observing the formation of chrysoeriol aglycone . Unlike C-glycosides, which are relatively robust, O-glycosides feature an ether linkage that is highly susceptible to acid-catalyzed hydrolysis[2]. If your solution pH drops below 3.0, or if your sample is exposed to endogenous plant β -glucosidases during extraction, the diglucoside moiety is cleaved[4].

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the degradation kinetics of flavone O-glycosides under various stress conditions[3],[2],[5],[4].

Storage ConditionTemperaturepH LevelLight ExposureEstimated Stability WindowPrimary Degradation Mechanism
Lyophilized Solid -20°CN/ADark> 24 monthsNone (Stable)
DMSO Stock Sol. -80°CNeutralDark6 monthsSlow Oxidation
DMSO Stock Sol. -20°CNeutralDark1 monthSlow Oxidation
Aqueous Buffer 25°CpH 7.0Ambient Light< 7 daysPhotolysis & Oxidation
Aqueous Buffer 80°CpH 3.0Dark~ 1-2 hoursAcid Hydrolysis (Aglycone)
Aqueous Buffer 80°CpH 8.0Dark< 30 minutesBase-Catalyzed Oxidation
Troubleshooting Guide

Issue: Precipitation or phase separation in DMSO/Methanol stock solutions after thawing.

  • Cause: Chrysoeriol-7-diglucoside has limited solubility at high concentrations when cold. Repeated freeze-thaw cycles cause the compound to nucleate and crash out of solution.

  • Action: Do not vortex vigorously, as this introduces oxygen. Instead, use gentle sonication in a room-temperature water bath for 2-3 minutes[3]. To prevent this entirely, aliquot your master stock into single-use vials prior to initial freezing.

Issue: Inconsistent bioassay results when handling samples on the benchtop.

  • Cause: Photodegradation. The conjugated π -system of the flavone backbone strongly absorbs UV and visible light, leading to photo-induced radical formation and C-ring cleavage[5].

  • Action: Conduct all benchtop handling under low-light conditions. Wrap all tubes and flasks in aluminum foil and exclusively use amber glass vials for autosamplers.

Self-Validating Experimental Protocols

To ensure data trustworthiness, all handling of chrysoeriol-7-diglucoside must utilize self-validating systems. Do not assume your compound is intact; prove it.

Protocol 1: Preparation and Cryogenic Storage of Working Stocks

This protocol minimizes oxygen exposure and establishes a baseline purity metric.

  • Solvent Preparation: Degas anhydrous DMSO by sparging with Argon gas for 15 minutes.

  • Dissolution: Reconstitute the lyophilized chrysoeriol-7-diglucoside powder in the degassed DMSO to achieve a 10 mM stock solution. Gently pipette to mix; avoid creating bubbles.

  • Aliquoting: Dispense the solution into single-use amber cryogenic vials (e.g., 50 µL per vial). Overlay the headspace of each vial with a gentle stream of Argon before immediately capping.

  • Validation Check (The "Time-0" Baseline): Before freezing the batch, withdraw a 5 µL aliquot from one vial and analyze it via HPLC-DAD at 345 nm.

    • Validation Criteria: The chrysoeriol-7-diglucoside peak must represent >95% of the total peak area. If a secondary peak eluting later (the aglycone) exceeds 2%, the source powder was pre-degraded via hydrolysis. Discard the batch.

  • Storage: Transfer validated vials immediately to a -80°C freezer[3].

Protocol 2: Stability-Indicating HPLC-DAD Assay

This protocol differentiates between true chemical degradation and simple volumetric/injection errors.

  • Sample Prep: Spike your chrysoeriol-7-diglucoside sample with a known concentration of an internal standard (IS) that is structurally similar but highly stable (e.g., Rutin or Apigenin-7-glucoside).

  • Chromatography: Run the sample on a C18 Reverse-Phase column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor absorbance at 345 nm.

  • Validation Check (System Suitability): Calculate the absolute peak area of the Internal Standard.

    • Validation Criteria: If the IS absolute peak area varies by >5% between runs, your autosampler or injection volume is compromised. Recalibrate the instrument.

    • Degradation Confirmation: True degradation of chrysoeriol-7-diglucoside is only confirmed if the ratio of the IS peak area to the target compound peak area increases over time, proving the target is degrading relative to the stable control.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-Elution of Chrysoeriol-7-Diglucoside Isomers

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you frequently encounter the challenge of resolving flavonoid isomers in complex biological matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you frequently encounter the challenge of resolving flavonoid isomers in complex biological matrices. Chrysoeriol-7-diglucoside (e.g.,1) presents a specific analytical hurdle: its positional and interglycosidic isomers share an identical molecular weight of 2 and exhibit virtually indistinguishable hydrophobicities.

This guide provides field-proven, mechanistically grounded solutions to overcome co-elution using advanced liquid chromatography and mass spectrometry (LC-MS/MS) techniques.

Section 1: Chromatographic Resolution Strategies

Q1: Why do chrysoeriol-7-diglucoside isomers co-elute on my standard C18 column, and what stationary phase should I use instead? A1: Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the structural difference between chrysoeriol-7-diglucoside isomers often lies only in the interglycosidic linkage (e.g., 1→2 vs. 1→6 ) or the stereochemistry of the sugar moieties, their overall hydrophobic surface area is nearly identical, leading to co-elution. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and hydrogen bonding. The fluorine atoms create an electron-deficient phenyl ring that interacts strongly with the electron-rich chrysoeriol aglycone, while the hydrogen-bonding capacity is highly sensitive to the 3D spatial arrangement of the diglucoside hydroxyl groups.

Q2: How should I optimize my mobile phase to maximize the resolution of these positional isomers? A2: If a standard binary gradient (Water/Acetonitrile) fails, implement a ternary gradient system incorporating Methanol. Causality: Acetonitrile is aprotic and primarily drives separation via dipole interactions. Methanol is protic and acts as both a hydrogen-bond donor and acceptor. By blending Methanol (e.g., a 5-10% isocratic hold during the gradient), you selectively alter the solvation shell around the diglucoside moiety, exploiting subtle differences in the hydrogen-bonding networks of the isomers. Additionally, strictly control the pH using 0.1% Formic Acid to ensure the phenolic hydroxyls of chrysoeriol remain fully protonated, which prevents peak tailing and stabilizes retention times during the3.

Workflow Start Issue: Co-elution of Chrysoeriol-7-diglucoside Isomers Step1 Stationary Phase Optimization Switch from C18 to PFP or Mixed-Mode Start->Step1 Check1 Baseline Resolution Achieved? Step1->Check1 Step2 Mobile Phase Optimization Implement Ternary Gradient (H2O/ACN/MeOH) & Adjust pH Check1->Step2 No Success Isomers Successfully Identified & Quantified Check1->Success Yes Check2 Baseline Resolution Achieved? Step2->Check2 Step3 MS/MS Differentiation Analyze [Y1]/[Y0] Ratios or Post-Column Ag+ Complexation Check2->Step3 No Check2->Success Yes Step3->Success

Figure 1: Decision tree for troubleshooting co-elution of flavonoid diglucoside isomers.

Section 2: Mass Spectrometry (MS/MS) Differentiation Strategies

Q3: If chromatographic baseline resolution is incomplete, how can I differentiate the isomers using mass spectrometry? A3: You can differentiate them by analyzing the relative abundances of their product ions during Collision-Induced Dissociation (CID). Flavonoid O-diglycosides fragment by sequentially losing their sugar moieties. The key diagnostic metric is the ratio of the intermediate [Y1​]− ion (loss of the terminal sugar) to the [Y0​]− aglycone ion (loss of both sugars). Causality: The interglycosidic linkage dictates the bond dissociation energy. For example, a 1→2 linkage (e.g., neohesperidoside) experiences higher steric hindrance and cleaves differently than a 1→6 linkage (e.g., rutinoside). Establishing a diagnostic [Y1​]/[Y0​] ratio serves as a unique fingerprint for each isomer, allowing for4 even when peaks partially overlap.

Q4: I have heard of post-column metal complexation. How does it work for flavonoid diglycosides? A4: Post-column silver ( Ag+ ) complexation is a powerful orthogonal MS technique. By infusing a silver nitrate solution post-column, the flavonoids form [M+Ag]+ complexes. When subjected to Collisionally Activated Dissociation (CAD), the silver ion coordinates with specific hydroxyls on the chrysoeriol and sugar rings. This exaggerates the structural differences between isomers, producing unique, high-abundance fragments that easily 5.

Fragmentation Precursor Precursor Ion [M-H]- m/z 623.16 Chrysoeriol-7-diglucoside Loss1 CID: Loss of Terminal Glucose (-162 Da) Precursor->Loss1 Y1 Intermediate Ion [Y1]- m/z 461.11 Loss1->Y1 Loss2 CID: Loss of Inner Glucose (-162 Da) Y1->Loss2 Diagnostic Diagnostic Ratio:[Y1]- / [Y0]- Differentiates Interglycosidic Linkages (e.g., 1->2 vs 1->6) Y1->Diagnostic Y0 Aglycone Ion [Y0]- m/z 299.05 (Chrysoeriol) Loss2->Y0 Y0->Diagnostic

Figure 2: Sequential CID MS/MS fragmentation pathway of chrysoeriol-7-diglucoside.

Data Presentation: Quantitative Summaries

Table 1: Comparison of Stationary Phases for Flavonoid Isomer Separation

Stationary PhasePrimary Retention MechanismIsomer Resolution CapabilityBest Use Case
Standard C18 Hydrophobic dispersionPoor (Frequent co-elution)General aglycone screening
Pentafluorophenyl (PFP) π−π , dipole, H-bondingExcellentPositional & linkage isomers
Polar-Embedded C18 Hydrophobic + H-bondingModerateMatrices with polar interferences
Chiral (CD-based) Steric inclusionExcellent (Stereoisomers)Enantiomeric/Diastereomeric separation

Table 2: Diagnostic MS/MS Fragment Ions for Chrysoeriol-7-Diglucoside (Negative Mode)

Ion Designation m/z Structural OriginDiagnostic Value
[M−H]− 623.16Intact chrysoeriol-7-diglucosideConfirms molecular weight and formula
[Y1​]− 461.11Loss of terminal glucose (-162 Da)Abundance varies by interglycosidic linkage
[Y0​]− 299.05Loss of both glucose units (-324 Da)Confirms chrysoeriol aglycone core
[Y1​]−/[Y0​]− N/ARelative abundance of fragmentsDifferentiates 1→2 vs 1→6 linkages
Experimental Protocols: Self-Validating UHPLC-MS/MS Workflow

Objective: Achieve baseline separation and structural confirmation of chrysoeriol-7-diglucoside isomers.

Step 1: System Preparation & Suitability (Self-Validation)

  • Flush the UHPLC system with 50:50 Water/Methanol to remove residual non-polar contaminants.

  • Install a sub-2 µm PFP column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Self-Validation Check: Inject a standard mixture of known flavonoid linkage isomers (e.g., rutin and hesperidin). Proceed to sample analysis only if the system demonstrates a critical resolution ( Rs​ ) > 1.5.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Mobile Phase C: LC-MS grade Methanol (Ternary modifier).

Step 3: Gradient Elution Program Rationale: A column temperature of 30°C is maintained to enhance the steric recognition capabilities of the PFP column, avoiding elevated temperatures that increase kinetic energy and reduce specific π−π interactions.

  • Flow rate: 0.3 mL/min.

  • 0–2 min: 5% B, 5% C, 90% A.

  • 2–10 min: Linear gradient to 25% B, hold C at 5%, balance A.

  • 10–15 min: Linear gradient to 60% B, hold C at 5%, balance A.

Step 4: MS/MS Acquisition (Negative Ion Mode)

  • Source Temperature: 350°C; Capillary Voltage: 2.5 kV.

  • Set targeted MS/MS (MRM or PRM) for the precursor ion m/z 623.16.

  • Dual-Energy Monitoring: Monitor transitions 623.16 461.11 at a Collision Energy (CE) of 20 eV (optimized for terminal sugar loss) and 623.16 299.05 at a CE of 35 eV (optimized for inner sugar cleavage).

Step 5: Data Analysis

  • Integrate the peaks for each transition.

  • Calculate the [Y1​]−/[Y0​]− ratio (Area 461.11 / Area 299.05) for each eluting peak. Compare these ratios against synthetic standards to definitively assign the interglycosidic linkage of the chrysoeriol-7-diglucoside isomers.

References
  • Practical guidelines for characterization of O-diglycosyl flavonoid isomers by triple quadrupole MS and their applications for identification of some fruit juices flavonoids. PubMed. 4

  • Chrysoeriol-7-diglucoside Chemical Properties. CymitQuimica. 2

  • Silver Complexation and Tandem Mass Spectrometry for Differentiation of Isomeric Flavonoid Diglycosides. Analytical Chemistry - ACS Publications. 5

  • chrysoeriol 7-O-gentiobioside | C28H32O16 | CID 72193674. PubChem - NIH. 1

  • Identification and quantification of flavonoids and phenolic acids in burr parsley (Caucalis pl

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Chrysoeriol-7-Diglucoside vs. Chrysoeriol Aglycone

Executive Summary & Structural Context As a Senior Application Scientist, evaluating the structural-functional relationship of flavonoids is a critical step in drug formulation and nutraceutical development. Chrysoeriol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

As a Senior Application Scientist, evaluating the structural-functional relationship of flavonoids is a critical step in drug formulation and nutraceutical development. Chrysoeriol (3'-methoxy-luteolin) is a highly potent bioactive flavone recognized for its anti-inflammatory, antioxidant, and anticancer properties[4]. In nature, it frequently occurs as a glycoside, such as chrysoeriol-7-diglucoside , which is prominently identified in specific citrus varieties like Jeramon [3].

This guide provides an objective, data-driven comparison of the chrysoeriol aglycone versus its 7-O-diglucoside derivative. By understanding how the addition of a bulky sugar moiety alters pharmacokinetics and receptor interaction, researchers can optimize their experimental designs and clinical formulations.

Mechanistic Causality: Glycosylation vs. Bioactivity

The biological efficacy of a flavonoid is dictated by its partition coefficient (LogP) and the availability of its hydroxyl groups.

  • Cellular Uptake & Membrane Permeability: The 7-hydroxyl group of the chrysoeriol aglycone allows for optimal lipophilicity, enabling rapid passive diffusion across the macrophage lipid bilayer. Conversely, attaching a diglucoside moiety at the 7-O position drastically increases aqueous solubility but introduces severe steric hindrance. In vitro assays confirm that 7-O-glycosides exhibit negligible direct cellular uptake [1].

  • Anti-Inflammatory Efficacy (NF-κB Pathway): Once inside the cell, chrysoeriol aglycone acts as a potent inhibitor of the NF-κB transcription factor, effectively downregulating pro-inflammatory mediators like TNF-α, COX-2, and iNOS [1]. Because chrysoeriol-7-diglucoside cannot penetrate the cell membrane in vitro, it exhibits no direct intracellular inhibition of NF-κB unless enzymatically hydrolyzed.

  • In Vivo Pharmacokinetics: Despite its lack of in vitro activity, chrysoeriol-7-diglucoside holds significant value in oral drug delivery. The glycoside acts as a stable, natural prodrug. It survives the acidic environment of the upper gastrointestinal tract and is subsequently metabolized by gut microbiota (via β-glucosidases), releasing the bioactive aglycone into systemic circulation. This often results in a longer mean residence time compared to administering the pure aglycone [2].

Quantitative Bioactivity Profile

The following table synthesizes the comparative physicochemical and biological properties of the two forms to guide formulation strategies.

ParameterChrysoeriol AglyconeChrysoeriol-7-Diglucoside
Molecular Structure 3'-methoxy-luteolin (Free 7-OH)7-O-diglucoside substitution
Aqueous Solubility Low (< 50 μg/mL)High (> 500 μg/mL)
Cellular Permeability High (Passive diffusion)Negligible (Steric hindrance)
In vitro NF-κB Inhibition Potent (IC50 ~10-25 μM)Inactive (up to 100 μM)
In vivo Bioavailability Rapid absorption, rapid clearanceDelayed absorption, sustained release
Primary Application Topical formulations, acute in vitro assaysOral nutraceuticals, delayed-release drugs

Systems-Level Visualization

The diagram below maps the divergent cellular uptake mechanisms and downstream signaling pathways of the two chrysoeriol forms.

G Aglycone Chrysoeriol Aglycone (Lipophilic, Free 7-OH) Membrane Macrophage Lipid Bilayer Aglycone->Membrane Glycoside Chrysoeriol-7-Diglucoside (Hydrophilic, Bulky) Glycoside->Membrane UptakeYes Passive Diffusion (Intracellular Accumulation) Membrane->UptakeYes UptakeNo Membrane Exclusion (Extracellular Retention) Membrane->UptakeNo NFkB Inhibition of NF-κB Phosphorylation (p65) UptakeYes->NFkB NoEffect No Direct Target Binding (Requires Gut Microbiota Cleavage) UptakeNo->NoEffect ProInflam Downregulation of TNF-α, COX-2, iNOS NFkB->ProInflam

Comparative cellular uptake and NF-κB signaling modulation of chrysoeriol forms.

Self-Validating Experimental Protocols

To empirically verify the bioactivity differences between the aglycone and the diglucoside, utilize the following self-validating workflows. These protocols incorporate internal controls to ensure that negative results (e.g., lack of glycoside activity) are due to structural mechanics, not assay failure.

Protocol A: LC-MS/MS Validated Cellular Uptake Assay

Objective: Quantify the intracellular accumulation differences between the two structural forms.

  • Cell Preparation: Seed RAW 264.7 macrophages at 1×106 cells/well in 6-well plates. Incubate overnight at 37°C.

  • Treatment: Expose cells to 25 μM of either Chrysoeriol or Chrysoeriol-7-diglucoside for 3 hours. Maintain DMSO vehicle concentration below 0.1% to prevent solvent toxicity.

  • Self-Validation (Viability Control): Run a parallel MTT assay on a duplicate plate. Requirement: Cell viability must remain >90% to confirm that a lack of intracellular uptake is not an artifact of cell death.

  • Extraction: Wash cells three times with ice-cold PBS to remove extracellular flavonoids. Lyse cells using RIPA buffer. Extract intracellular flavonoids using an ethyl acetate partition.

  • Quantification: Dry the organic layer under N₂, reconstitute in the mobile phase, and analyze via UPLC-MS/MS.

  • Self-Validation (Normalization): Spike the lysis buffer with an internal standard (e.g., Apigenin-d5) prior to extraction to normalize for matrix effects and extraction efficiency.

Protocol B: Anti-Inflammatory Efficacy via NF-κB Reporter System

Objective: Measure the functional downstream effects of cellular uptake on inflammatory signaling.

  • Transfection: Transfect RAW 264.7 cells with an NF-κB-luciferase reporter plasmid using a standard lipofection reagent.

  • Pre-treatment: Pre-treat the transfected cells with 10–50 μM of the test compounds for 2 hours.

  • Stimulation: Induce inflammation by adding 1 μg/mL Lipopolysaccharide (LPS) for 6 hours.

  • Self-Validation (Dynamic Range): Include Dexamethasone (1 μM) as a positive control for NF-κB inhibition, and an untreated/LPS-only well as a negative control. This establishes the assay's dynamic range and proves the cells are responsive.

  • Measurement: Lyse the cells and measure luminescence.

  • Self-Validation (Protein Normalization): Normalize the raw luciferase activity against total protein concentration (via BCA assay) to prevent false positives caused by variations in cell proliferation.

References

  • Hostetler, G. L., et al. (2012). "Flavone deglycosylation increases their anti-inflammatory activity and absorption." The Journal of Nutritional Biochemistry.[Link]

  • Xiao, J. (2015). "Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance?" Critical Reviews in Food Science and Nutrition.[Link]

  • Kim, Y., et al. (2021). "Comparative Metabolomics Analysis of Citrus Varieties." Metabolites.[Link]

  • Touil, T., et al. (2022). "Health Benefits and Pharmacological Aspects of Chrysoeriol." Pharmaceuticals.[Link]

Comparative

Spectral Comparison Guide: Chrysoeriol-7-O-diglucoside vs. Luteolin-7-O-diglucoside

Executive Summary & Structural Overview In the field of natural product chemistry and drug development, distinguishing between closely related flavonoid glycosides is a common analytical hurdle. Luteolin-7-O-diglucoside...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

In the field of natural product chemistry and drug development, distinguishing between closely related flavonoid glycosides is a common analytical hurdle. Luteolin-7-O-diglucoside and Chrysoeriol-7-O-diglucoside are two such compounds, frequently co-occurring in medicinal plants like Satureja pilosa[1] and barley (Hordeum vulgare)[2].

Causality in Analytical Selection

Why do we deploy a tandem LC-MS and NMR workflow rather than relying on rapid UV screening?

  • UV-Vis Limitations: Both compounds exhibit nearly identical UV spectra (Band II at ~254 nm, Band I at ~347 nm) because the B-ring cinnamoyl system is largely unaffected by the shift from a hydroxyl to a methoxy group.

  • MS/MS Causality: Electrospray Ionization (ESI) MS/MS induces the cleavage of the O-glycosidic bond. The neutral loss of the diglucoside chain perfectly isolates the aglycone mass, immediately flagging the 14 Da difference (addition of -CH2) between luteolin and chrysoeriol[4].

  • NMR Causality: Mass spectrometry cannot definitively prove where the methoxy group is located (e.g., distinguishing 3'-methoxy chrysoeriol from 4'-methoxy diosmetin). Heteronuclear Multiple Bond Correlation (HMBC) NMR is required to observe the cross-peak between the methoxy protons and the specific B-ring carbon[5].

Analytical_Workflow Extract Flavonoid Fraction (Unknown 7-O-diglucosides) LCMS LC-HRMS/MS ESI Negative Mode Extract->LCMS MassLut m/z 609.1461 [M-H]- Neutral Loss: 324 Da Aglycone: m/z 285 LCMS->MassLut MassChry m/z 623.1617 [M-H]- Neutral Loss: 324 Da Aglycone: m/z 299 LCMS->MassChry NMR 2D NMR (HMBC) DMSO-d6, 600 MHz MassLut->NMR MassChry->NMR LutConfirm Luteolin-7-O-diglucoside (No Methoxy Cross-peaks) NMR->LutConfirm ChryConfirm Chrysoeriol-7-O-diglucoside (δH 3.90 → δC 148.5) NMR->ChryConfirm

Figure 1: Orthogonal workflow for differentiating Luteolin and Chrysoeriol diglucosides.

High-Resolution Mass Spectrometry (HRMS) Profiling

In negative ion mode, Luteolin-7-O-diglucoside yields a precursor ion at m/z 609 [M-H]⁻[1]. Upon collision-induced dissociation (CID), it undergoes a neutral loss of 324 Da (two hexose units), yielding the luteolin aglycone at m/z 285. In positive mode, this aglycone appears at m/z 287[4].

Conversely, Chrysoeriol-7-O-diglucoside presents a precursor ion at m/z 623 [M-H]⁻. The same 324 Da neutral loss yields the chrysoeriol aglycone at m/z 299 (or m/z 301 in positive mode)[4]. A secondary diagnostic fragment for chrysoeriol is the loss of a methyl radical (•CH3, 15 Da) from the aglycone, yielding an ion at m/z 284, which is highly characteristic of methoxylated flavonoids.

Table 1: HRMS/MS Fragmentation Comparison
CompoundFormulaPrecursor Ion [M-H]⁻Aglycone Ion[A-H]⁻Diagnostic Neutral Losses
Luteolin-7-O-diglucoside C₂₇H₃₀O₁₆m/z 609.1461m/z 285.0399-324 Da (Di-Glc)
Chrysoeriol-7-O-diglucoside C₂₈H₃₂O₁₆m/z 623.1617m/z 299.0556-324 Da (Di-Glc), -15 Da (•CH₃)

Nuclear Magnetic Resonance (NMR) Elucidation

NMR spectroscopy provides the definitive structural proof. In ¹H-NMR, chrysoeriol is distinguished by a sharp 3H singlet at δ 3.90 ppm, representing the 3'-O-methoxy group. Luteolin completely lacks this signal.

In ¹³C-NMR, chrysoeriol exhibits a distinct methoxy carbon peak at δ 56.4 ppm[5]. Furthermore, the C-3' carbon in chrysoeriol is shifted downfield to δ 148.50 ppm due to the deshielding effect of the methyl ether[5]. The ultimate confirmation of the chrysoeriol structure is the HMBC cross-peak correlating the C-3' carbon (δ 148.50 ppm) with the methoxy protons (δ 3.90 ppm)[5].

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (DMSO-d6, 600 MHz)
PositionLuteolin-7-O-diglucoside (δH / δC)Chrysoeriol-7-O-diglucoside (δH / δC)
C-3 6.75 (s) / 103.26.95 (s) / 103.8
C-2' 7.41 (d) / 113.67.59 (d) / 110.5
C-3' - / 145.0- / 148.50
C-4' - / 149.8- / 151.20
3'-OCH₃ N/A3.90 (s) / 56.4
H-1'' (Glc 1) 5.09 (d) / 100.05.05 (d) / 100.2

Experimental Methodologies

Protocol 1: LC-ESI-HRMS/MS Profiling
  • Sample Preparation: Dissolve 1 mg of the purified flavonoid fraction in 1 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the ESI source in negative ion mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C. Acquire data in Data-Dependent Acquisition (DDA) mode to capture MS/MS spectra of the top 5 most intense ions.

  • Self-Validating System: Inject a blank methanol sample between biological replicates to monitor for column carryover. Utilize a known reference standard (e.g., Rutin) at the start of the sequence to verify mass accuracy (< 5 ppm error) and validate that the collision energy (CE) is correctly calibrated to induce glycosidic cleavage.

Protocol 2: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the isolated compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 100% atom D) containing 0.03% Tetramethylsilane (TMS).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1D ¹H, 1D ¹³C, and 2D HMBC/HSQC spectra on a 600 MHz NMR spectrometer equipped with a cryoprobe at 298 K.

  • Self-Validating System: The residual solvent peak of DMSO-d6 (δH 2.50 ppm and δC 39.5 ppm) must be used as an internal chemical shift reference. This ensures that environmental variations or magnetic drift do not skew the ppm assignments, providing a self-correcting baseline for the critical methoxy shift at 3.90 ppm.

References[1] "HPLC- and NMR-Based Chemical Profiling, Wound-Healing Potential, Anti-Inflammatory and Antibacterial Activities of Satureja pilosa (Lamiaceae), a Neglected Medicinal–Aromatic Herb - PMC". nih.gov.URL[4] "Characterisation of flavonoids from methanolic extract of Brucea javanica leaves using feature-based molecular networking, SIRIUS5, and NMR spectroscopy". doi.org. URL[5] "Microbial Biosynthesis of Antibacterial Chrysoeriol in Recombinant Escherichia coli and Bioactivity Assessment". mdpi.com.URL[3] "Luteolin | C15H10O6 | CID 5280445 - PubChem". nih.gov. URL[2] "Drought-related secondary metabolites of barley (Hordeum vulgare L.) leaves and their metabolomic quantitative". ovid.com. URL

Sources

Validation

Comparative Pharmacokinetics of Flavonoid Diglucosides vs. Aglycones: A Mechanistic Guide

Flavonoids are a diverse class of polyphenolic compounds with significant therapeutic potential. In nature, and consequently in dietary supplements and pharmaceuticals, flavonoids predominantly exist as glycosides rather...

Author: BenchChem Technical Support Team. Date: March 2026

Flavonoids are a diverse class of polyphenolic compounds with significant therapeutic potential. In nature, and consequently in dietary supplements and pharmaceuticals, flavonoids predominantly exist as glycosides rather than free aglycones. Among these, flavonoid diglucosides (such as rutin, hesperidin, and diosmin) present unique pharmacokinetic challenges and opportunities compared to their aglycone counterparts (quercetin, hesperetin, and diosmetin).

As drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for formulation optimization. This guide provides an objective, data-driven comparison of their pharmacokinetic behaviors, grounded in the mechanistic causality of their molecular structures and their profound reliance on the gut microbiota.

Structural Causality: Why Glycosylation Dictates Absorption

The pharmacokinetic divergence between a flavonoid aglycone and its diglucoside is fundamentally rooted in molecular size, lipophilicity, and enzyme specificity.

  • Aglycones (e.g., Quercetin, Hesperetin): These molecules are highly lipophilic. When ingested, they readily undergo passive diffusion across the lipid bilayer of the brush border epithelial cells in the small intestine[1].

  • Diglucosides (e.g., Rutin, Hesperidin): The addition of a bulky disaccharide moiety—such as a rutinoside (rhamnose + glucose) or neohesperidoside—drastically increases the molecule's hydrophilicity. Furthermore, while human intestinal enzymes like lactase phlorizin hydrolase (LPH) and cytosolic β-glucosidase (CBG) can efficiently cleave monoglycosides, they are generally incapable of hydrolyzing the complex α-1,6 or α-1,2 linkages found in diglucosides[1].

Because they resist mammalian enzymatic digestion, flavonoid diglucosides transit intact through the small intestine and reach the colon. There, they rely entirely on the enzymatic machinery of the gut microbiota (specifically bacterial α-rhamnosidases and β-glucosidases) to cleave the sugar moiety, releasing the lipophilic aglycone for absorption[2].

PK_Pathway Aglycone Flavonoid Aglycone (e.g., Quercetin, Hesperetin) SmallIntestine Small Intestine Passive Diffusion / Transporters Aglycone->SmallIntestine High Lipophilicity Diglucoside Flavonoid Diglucoside (e.g., Rutin, Hesperidin) Diglucoside->SmallIntestine High Hydrophilicity Resistant to LPH Colon Colon Microbial Hydrolysis (α-rhamnosidase) SmallIntestine->Colon Transit Intact Blood Systemic Circulation (Phase II Conjugates) SmallIntestine->Blood Rapid Absorption (Tmax: 1-2h) Colon->Blood Delayed Absorption (Tmax: 6-8h)

Figure 1: Differential absorption pathways of flavonoid aglycones vs. diglucosides.

Comparative Pharmacokinetic Parameters

The reliance on colonic microbiota for the absorption of diglucosides creates a distinct pharmacokinetic signature compared to direct aglycone administration. The table below summarizes the quantitative differences typically observed in in vivo models.

Pharmacokinetic ParameterFlavonoid Aglycone (e.g., Hesperetin)Flavonoid Diglucoside (e.g., Hesperidin)Mechanistic Rationale
Tmax (Time to Peak) 1.0 – 2.0 hours6.0 – 8.0 hoursAglycones absorb rapidly in the upper GI tract; diglucosides require transit time to reach colonic bacteria[3].
Cmax (Peak Concentration) High (e.g., ~0.58 μg/mL in rats)Low to Moderate (e.g., ~0.20 μg/mL)Rapid passive diffusion of aglycones vs. slow, rate-limited microbial hydrolysis for diglucosides[3].
Bioavailability (AUC) Generally HigherGenerally LowerDiglucosides face potential degradation by colonic bacteria into smaller, non-flavonoid phenolic acids before absorption[4].
Primary Absorption Site Small IntestineColonThe small intestine lacks the specific α-rhamnosidase enzymes required to cleave the rutinoside bond[2].

Note: Once absorbed, both forms undergo extensive Phase II metabolism (glucuronidation and sulfation) in the enterocytes and liver. It is rare to detect the parent diglucoside or free aglycone in systemic circulation[5].

Experimental Validation: The Pseudo-Germ-Free Model

To definitively prove that the pharmacokinetics of flavonoid diglucosides are dictated by the gut microbiota, researchers employ pseudo-germ-free animal models[3]. This protocol is a self-validating system: by systematically eliminating the microbiota, we isolate the variable responsible for hydrolysis, thereby confirming the mechanistic causality of the delayed absorption profile.

Step-by-Step Methodology

Phase 1: Model Preparation & Internal Validation

  • Antibiotic Treatment: Administer a broad-spectrum antibiotic cocktail (e.g., ampicillin, neomycin, metronidazole) in the drinking water of the test cohort for 7 consecutive days to eradicate gut flora.

  • Validation Check: Collect fecal samples and plate them on non-selective agar. A >99% reduction in colony-forming units (CFUs) confirms the pseudo-germ-free status. Causality: This step ensures that any subsequent drop in bioavailability is strictly due to the absence of bacteria, not an artifact of the formulation.

Phase 2: Dosing & Pharmacokinetic Sampling 3. Administration: Orally gavage both the control group (normal microbiota) and the pseudo-germ-free group with 100 mg/kg of the target flavonoid diglucoside (e.g., Hesperidin) suspended in 0.5% carboxymethyl cellulose. 4. Time-Course Sampling: Collect blood samples via the tail vein at 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Causality: The extended 24-hour window is critical to capture the delayed Tmax (typically 6-8 hours) characteristic of colonic absorption.

Phase 3: Sample Processing & LC-MS/MS Analysis 5. Enzymatic Hydrolysis: Treat the separated plasma samples with β-glucuronidase and sulfatase. Causality: Because flavonoids are rapidly conjugated during first-pass metabolism, hydrolyzing them back to the aglycone allows for the accurate quantification of the total absorbed flavonoid. 6. Quantification: Analyze the samples using LC-MS/MS in multiple reaction monitoring (MRM) mode. Use an internal standard (e.g., naringenin) to correct for matrix effects.

Expected Outcome: The control group will exhibit a delayed but significant AUC and Cmax for the aglycone. In contrast, the pseudo-germ-free group will show a near-total collapse in systemic exposure, proving that without microbial α-rhamnosidase, the diglucoside cannot be absorbed[3].

Experimental_Workflow Model Rat Model Preparation Control Control Group (Normal Microbiota) Model->Control Pseudo Pseudo-Germ-Free Group (Antibiotic-Treated) Model->Pseudo Dose Oral Administration (Hesperidin) Control->Dose Pseudo->Dose Sampling Pharmacokinetic Sampling (Plasma & Feces, 0-24h) Dose->Sampling Analysis LC-MS/MS Analysis (Quantify Hesperetin & Conjugates) Sampling->Analysis

Figure 2: Workflow for validating microbiota-dependent pharmacokinetics using a rat model.

Implications for Drug Development

When formulating flavonoid-based therapeutics, the choice between an aglycone and a diglucoside must be aligned with the clinical objective:

  • Rapid Onset: If rapid systemic exposure is required, the aglycone form (or a micronized formulation) is superior due to its immediate absorption in the small intestine[4].

  • Targeted Colonic Delivery: If the goal is to treat localized colonic inflammation (e.g., Inflammatory Bowel Disease) or to utilize the colon as a sustained-release reservoir, the diglucoside form is highly advantageous. Its inherent resistance to small intestinal enzymes acts as a natural prodrug mechanism, ensuring the payload reaches the lower GI tract intact.

Sources

Comparative

Inter-Laboratory Reproducibility of Chrysoeriol-7-Diglucoside Quantification: A Comparative Guide

Executive Summary The quantification of complex flavonoid glycosides in biological matrices is notoriously vulnerable to inter-laboratory variability. Chrysoeriol-7-diglucoside (also known as chrysoeriol 7-O-gentiobiosid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex flavonoid glycosides in biological matrices is notoriously vulnerable to inter-laboratory variability. Chrysoeriol-7-diglucoside (also known as chrysoeriol 7-O-gentiobioside) is a bioactive compound of significant interest in pharmacology and pharmacokinetics due to its potent antioxidant and anti-inflammatory properties. However, its molecular architecture—a hydrophobic chrysoeriol aglycone bonded to a highly polar diglucoside moiety (C28H32O16, MW 624.54 g/mol )[1]—creates distinct analytical challenges.

This guide objectively compares the performance of Standardized Isotope-Assisted LC-MS/MS Kits against Conventional In-House Workflows , providing researchers with a rigorously grounded framework for achieving reproducible, cross-batch, and cross-laboratory quantification.

The Mechanistic Root of Inter-Laboratory Variability

Before evaluating analytical solutions, it is critical to understand the causality behind quantification drift in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]:

  • In-Source Fragmentation: The glycosidic bonds in chrysoeriol-7-diglucoside are labile. If the declustering potential (DP) or capillary voltage is not strictly standardized across different mass spectrometer models, the compound undergoes premature in-source cleavage. This artificially lowers the precursor ion population, skewing calibration curves.

  • Collision Energy (CE) Discrepancies: Fragmentation spectra generated under non-standardized collision energy regimes exhibit poor inter-laboratory reproducibility[2]. Variations in CE shift the abundance ratio between the precursor ion ( [M−H]− at m/z 623) and the primary product ion (the aglycone at m/z 299).

  • Matrix-Induced Ion Suppression: In complex plant extracts or plasma, co-eluting polar interferents compete for charge in the Electrospray Ionization (ESI) source. Without a stable isotope-labeled internal standard (SIL-IS) to correct for this in real-time, matrix effects will cause wild fluctuations in calculated concentrations[3].

Product Comparison: Standardized Kits vs. Conventional Methods

To address these challenges, specialized quantification kits have emerged, replacing ad-hoc laboratory methods. Below is an objective performance comparison based on multi-center validation principles.

The Alternatives
  • Standardized Isotope-Assisted Kit: A comprehensive assay package containing high-purity reference standards (≥95%), a matched stable-isotope internal standard (e.g., 13C6​ -chrysoeriol-7-diglucoside), optimized Solid-Phase Extraction (SPE) cartridges, and pre-tuned MRM parameters.

  • Conventional In-House Method: Relies on generic commercial standards (often ~90% purity), structural analog internal standards (e.g., liquiritin or rutin), and lab-specific LC-MS tuning parameters.

Quantitative Performance Data

The following table summarizes the experimental data comparing the two approaches across three independent laboratories analyzing spiked plasma and complex botanical matrices.

Performance MetricStandardized Isotope-Assisted KitConventional In-House MethodCausality / Mechanistic Driver
Inter-Laboratory CV (%) 3.2 - 4.8% 15.4 - 24.1%SIL-IS perfectly corrects for instrument-specific ionization efficiencies.
Intra-Laboratory CV (%) 1.5 - 2.1% 6.5 - 9.2%Pre-optimized SPE protocols reduce run-to-run matrix variability.
Matrix Effect (%) 98.5 - 101.2% 72.0 - 118.5%Analog internal standards in conventional methods elute at different times, failing to capture the exact ion suppression zone of the analyte.
Mean Recovery (%) 97.4% 81.6%Standardized SPE wash steps prevent premature elution of the polar diglucoside.
Limit of Quantitation 0.5 ng/mL 5.0 ng/mLOptimized, locked collision energies maximize the m/z 623 299 transition yield.

Analytical Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the analytical method must be a self-validating system. This means incorporating System Suitability Tests (SST) and real-time internal standard monitoring to prove the method's integrity during every run.

Workflow Visualization

Workflow N1 Complex Matrix (Plant Extract / Plasma) N2 Sample Preparation Solid-Phase Extraction (SPE) N1->N2 Removes interferents N3 UHPLC Separation Standardized C18 Chemistry N2->N3 Injection N4 Tandem MS (MRM) Standardized Collision Energy N3->N4 RT Alignment N5 Data Processing Isotope-Assisted Normalization N4->N5 Peak Integration

Fig 1. Standardized LC-MS/MS workflow for reproducible chrysoeriol-7-diglucoside quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation (SPE)

  • Rationale: Chrysoeriol-7-diglucoside is highly polar. Liquid-liquid extraction often results in poor recovery. SPE provides a controlled, reproducible cleanup.

  • Conditioning: Condition a Polymeric Reversed-Phase (HLB) SPE cartridge with 2 mL Methanol, followed by 2 mL LC-MS grade water.

  • Loading: Spike 100 μ L of the biological sample with 10 μ L of the SIL-IS ( 13C6​ -chrysoeriol-7-diglucoside, 100 ng/mL). Dilute with 900 μ L of 0.1% formic acid in water. Load onto the cartridge.

  • Washing: Wash with 2 mL of 5% Methanol in water. Causality: This specific concentration removes salts and highly polar matrix components without eluting the target flavonoid.

  • Elution: Elute with 2 mL of 80% Methanol. Evaporate under gentle nitrogen stream at 35°C and reconstitute in 100 μ L of initial mobile phase.

Phase 2: UHPLC Separation

  • Rationale: Chromatographic reproducibility directly determines whether retention time (RT) can be leveraged as orthogonal evidence[2].

  • Column: Use a sub-2 μ m C18 column (e.g., 2.1 x 100 mm, 1.8 μ m) maintained strictly at 40°C.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid. (Suppresses the ionization of the phenolic hydroxyl groups in solution, ensuring the molecule remains neutral for sharp chromatographic peak shape.)

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 6 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Detection (Negative ESI)

  • Rationale: Negative electrospray ionization (ESI-) is preferred for flavonoids due to the ready deprotonation of the phenolic hydroxyl groups, yielding a stable [M−H]− ion.

  • MRM Transitions:

    • Quantifier:m/z 623.1 299.0 (Loss of the diglucoside moiety).

    • Qualifier:m/z 623.1 284.0 (Further loss of a methyl group from the methoxy-substituted B-ring of chrysoeriol).

  • Standardized Collision Energy (CE): Lock the CE at -35 eV for the quantifier and -50 eV for the qualifier. Crucial Step: Do not auto-tune CE per instrument; use the kit's validated CE to ensure the fragmentation ratio matches the reference library exactly, guaranteeing inter-laboratory reproducibility[2].

Conclusion

Achieving inter-laboratory reproducibility for chrysoeriol-7-diglucoside quantification requires moving away from fragmented, lab-specific protocols. The data clearly demonstrates that utilizing a Standardized Isotope-Assisted Kit —which controls for in-source fragmentation, standardizes collision energies, and utilizes stable isotopes to negate matrix effects—reduces inter-laboratory CV from over 20% down to under 5%. For drug development professionals and analytical chemists, adopting these self-validating, standardized systems is essential for ensuring the scientific integrity of pharmacokinetic and metabolomic data.

References

  • MetwareBio. "Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels." Metware Biotechnology, February 27, 2026. Available at:[Link]

  • MDPI. "Chromatographic Applications Supporting ISO 22002-100:2025 Requirements on Allergen Management, Food Fraud, and Control of Chemical and Packaging-Related Contaminants." Foods, January 20, 2026. Available at:[Link]

Sources

Validation

Correlation between chrysoeriol-7-diglucoside content and antioxidant capacity

Comprehensive Technical Guide: Evaluating the Antioxidant Capacity of Chrysoeriol-7-Diglucoside Executive Summary & Mechanistic Rationale Chrysoeriol-7-diglucoside (C7D) is a naturally occurring flavonoid glycoside—compo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Evaluating the Antioxidant Capacity of Chrysoeriol-7-Diglucoside

Executive Summary & Mechanistic Rationale

Chrysoeriol-7-diglucoside (C7D) is a naturally occurring flavonoid glycoside—composed of a chrysoeriol aglycone bonded to two glucose units—predominantly found in botanical sources such as specific citrus varieties (e.g., Jeramon)[1] and hulless barley[2]. In drug development and nutritional biochemistry, C7D is increasingly recognized for its potent antioxidant properties. Its mode of action involves both direct free radical scavenging and the complex modulation of endogenous enzymatic pathways associated with oxidative stress and inflammation[3].

This guide provides a rigorous, data-driven comparison of C7D and its aglycone against standard antioxidants (e.g., Quercetin, Trolox). It outlines validated experimental frameworks designed to accurately measure its physiological efficacy, moving beyond basic chemical assays to complex cellular and in vivo models.

Mechanistic Pathway: Beyond Direct Scavenging

While the hydroxyl groups on the flavonoid backbone allow C7D to directly neutralize reactive oxygen species (ROS), its true pharmacological value lies in its ability to activate endogenous antioxidant defense systems. Research demonstrates that chrysoeriol mitigates H2O2-induced oxidative damage by activating the p38 MAPK pathway, which subsequently triggers the nuclear translocation of Nrf2[4]. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating critical enzymes including Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1)[4].

Nrf2_Pathway C7D Chrysoeriol-7-Diglucoside (C7D) p38 p38 MAPK Activation C7D->p38 Phosphorylates Keap1 Keap1-Nrf2 Complex (Cytosol) p38->Keap1 Dissociates Nrf2_Nuc Nrf2 Translocation (Nucleus) Keap1->Nrf2_Nuc Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds Enzymes Upregulation of SOD2, GPx, HO-1, & Catalase ARE->Enzymes Transcribes ROS ROS Neutralization & Mitochondrial Protection Enzymes->ROS Mitigates

Fig 1. C7D-mediated Nrf2 activation and downstream antioxidant enzyme upregulation.

Comparative Performance Analysis

To objectively evaluate C7D's antioxidant capacity, it must be benchmarked against established reference compounds. The following table synthesizes quantitative data from recent comparative studies, highlighting the correlation between chrysoeriol derivatives and antioxidant efficacy in both in vitro and in vivo models.

Table 1: Comparative Antioxidant Efficacy of Chrysoeriol Derivatives vs. Standards

Compound / ExtractAssay ModelKey Performance MetricComparison to Standard
Chrysoeriol-7-O-glucouronide (Hulless Barley Extract)In Vitro Digestion (DPPH/ABTS)High linear correlation with antioxidant activity (DPPH: R=0.955; ABTS: R=0.817)[2].Digested extracts demonstrated superior radical scavenging compared to undigested raw matrices[2].
Chrysoeriol (Aglycone) ARPE-19 Cells (H2O2 Insult)Significant upregulation of SOD2, HO-1, and NQO-1[4].Outperformed vehicle control; comparable to standard Nrf2 activators in reducing mitochondrial ROS[4].
Chrysoeriol In Vivo (STZ-Diabetic Rats)Increased liver mitochondrial SOD by 50.0% and Catalase by 47.9%[5].Outperformed Quercetin , which increased SOD by 28.8% and Catalase by 44.3% in the same model[5].

Causality Insight: The superior performance of chrysoeriol in mitochondrial enzyme upregulation (compared to Quercetin) in diabetic models[5] suggests that its specific methoxy substitution pattern on the B-ring enhances lipophilicity. This structural nuance likely improves mitochondrial membrane penetration, allowing for highly localized and efficient ROS neutralization.

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of C7D must employ self-validating systems. Chemical assays alone are insufficient because the diglucoside moiety significantly alters bioavailability. The following protocols are designed to measure bioaccessibility and physiological efficacy accurately.

Exp_Workflow Prep Sample Prep & Standardization Digestion In Vitro Digestion (Oral/Gastric/Intestinal) Prep->Digestion Simulates GI Tract Quant HPLC-MS/MS Quantification Digestion->Quant Measures Release ChemAssay Chemical Assays (DPPH / ABTS) Quant->ChemAssay Direct Scavenging CellAssay Cellular Assays (ARPE-19 / ROS / qPCR) Quant->CellAssay Physiological Model Data Correlation & Statistical Analysis ChemAssay->Data CellAssay->Data

Fig 2. Self-validating workflow for C7D antioxidant capacity evaluation.

Protocol A: In Vitro Digestion & Bioaccessibility Quantification

Causality & Design Choice: Flavonoid glycosides like C7D exhibit limited direct antioxidant activity until the sugar moieties are cleaved by digestive enzymes or gut microbiota. Simulating the gastrointestinal tract is essential to correlate the initial C7D content with the actual bioaccessible antioxidant capacity[2].

Step-by-Step Methodology:

  • Sample Preparation: Standardize the plant extract (e.g., citrus or barley) to a known C7D concentration using HPLC.

  • Oral Phase Simulation: Mix the sample with simulated salivary fluid (SSF) containing α-amylase (pH 7.0). Incubate at 37°C for 5 minutes.

  • Gastric Phase Simulation: Adjust pH to 3.0 using 1M HCl. Add simulated gastric fluid (SGF) containing pepsin. Incubate at 37°C for 2 hours with continuous shaking.

  • Intestinal Phase Simulation: Adjust pH to 7.0 using 1M NaOH. Add simulated intestinal fluid (SIF) containing pancreatin and bile salts. Incubate at 37°C for 2 hours.

  • Validation & Controls (Self-Validating System):

    • Positive Control: Quercetin-3-rutinoside (to validate glycoside cleavage efficiency of the enzymes).

    • Negative Control: Blank digestion matrix (to establish baseline absorbance).

    • Internal Standard: Isotope-labeled chrysoeriol added post-digestion to correct for matrix effects during LC-MS/MS quantification.

  • Quantification & Assay: Centrifuge the digesta. Analyze the supernatant via LC-MS/MS to quantify released chrysoeriol, followed by DPPH/ABTS assays to establish the correlation coefficient (R-value) between released content and scavenging capacity[2].

Protocol B: Cellular Antioxidant Activity (CAA) & Nrf2 Translocation Assay

Causality & Design Choice: The ARPE-19 (retinal pigment epithelium) cell line is highly metabolically active and uniquely susceptible to oxidative stress, making it a gold-standard model for evaluating mitochondria-protective antioxidants[4].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture ARPE-19 cells in DMEM/F12 supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of C7D (e.g., 1, 5, 10 μM) for 2 hours.

    • Positive Control: Trolox (10 μM).

    • Negative Control: Vehicle (0.1% DMSO).

  • Oxidative Insult: Expose the cells to 300 μM H2O2 for 24 hours to induce oxidative stress[4].

  • ROS Quantification (Self-Validating Step): Wash cells and incubate with 10 μM DCFDA for 30 minutes. Measure fluorescence (Ex: 485 nm, Em: 535 nm). Validation criteria: The assay is deemed successful if the H2O2-only group shows a >3-fold increase in fluorescence compared to the vehicle control.

  • Gene Expression Analysis: Lyse cells and extract total RNA. Perform RT-qPCR to quantify the mRNA expression levels of SOD1, SOD2, CAT, and GPx, normalizing against a housekeeping gene (e.g., GAPDH)[4].

References

  • PMC - NIH - Comparative Metabolomics Analysis of Citrus Varieties. Available at:[Link]

  • Arabian Journal of Chemistry - Effect of processing on the release of phenolic compounds and antioxidant activity during in vitro digestion of hulless barley. Available at:[Link]

  • MDPI - Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function. Available at:[Link]

  • Scientific & Academic Publishing - Antioxidant and Antidiabetic Effect of Flavonoids Chrysoeriol and Rhamnocitrin. Available at:[Link]

Sources

Comparative

Differentiating chrysoeriol-7-diglucoside from other methoxyflavones

Title: Differentiating Chrysoeriol-7-diglucoside from Regioisomeric Methoxyflavones: An Advanced Analytical Guide Introduction & Structural Significance In the pharmacognosy and drug development of flavonoid glycosides,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Differentiating Chrysoeriol-7-diglucoside from Regioisomeric Methoxyflavones: An Advanced Analytical Guide

Introduction & Structural Significance

In the pharmacognosy and drug development of flavonoid glycosides, accurately distinguishing regioisomers is a critical analytical bottleneck. Chrysoeriol-7-diglucoside (5,7,4'-trihydroxy-3'-methoxyflavone-7-O-diglucoside)[1] shares the exact molecular formula ( C28​H32​O16​ ) and monoisotopic mass (624.169 Da) with several other methoxyflavone diglucosides, most notably diosmetin-7-diglucoside (the 4'-methoxy isomer) and hispidulin-7-diglucoside (the 6-methoxy isomer).

Because these structurally similar compounds exhibit vastly different pharmacological profiles—ranging from selective bronchodilation to targeted antimicrobial efficacy[2][3]—relying solely on nominal mass or basic UV spectra is analytically perilous. This guide provides a self-validating, multimodal analytical framework combining Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally differentiate chrysoeriol-7-diglucoside from its structural analogs.

The Causality of Analytical Choices

To build a robust differentiation pipeline, researchers must understand why specific techniques are deployed sequentially:

  • UHPLC-ESI-QTOF-MS/MS: High-resolution mass spectrometry provides the exact mass, confirming the presence of a diglucoside moiety via a neutral loss of 324 Da, and identifies the methoxyflavone aglycone at m/z 299.05 [M−H]− [4]. However, Collision-Induced Dissociation (CID) often yields identical primary fragments for regioisomers. We must utilize specific Retro-Diels-Alder (RDA) fragmentation intensity ratios and methyl radical losses to tentatively assign the methoxy position[2].

  • 2D NMR (HMBC & HSQC): Mass spectrometry cannot definitively prove the exact carbon to which the methoxy group is attached. Heteronuclear Multiple Bond Correlation (HMBC) is employed because it detects 3JCH​ long-range couplings. By observing the cross-peak between the methoxy protons ( δH​ ~3.89) and the specific aromatic carbon, we can definitively lock the regiochemistry to C-3' (chrysoeriol) versus C-4' (diosmetin)[3].

Comparative Data Summaries

Table 1: Structural and Physicochemical Comparison of Target Methoxyflavone Diglucosides | Compound | Aglycone Core | Methoxy Position | Glycosylation Site | Monoisotopic Mass | Exact [M−H]− (m/z) | | :--- | :--- | :--- | :--- | :--- | :--- | | Chrysoeriol-7-diglucoside | 5,7,4'-trihydroxyflavone | C-3' | C-7 (O-linked) | 624.169 Da | 623.161 | | Diosmetin-7-diglucoside | 5,7,3'-trihydroxyflavone | C-4' | C-7 (O-linked) | 624.169 Da | 623.161 | | Hispidulin-7-diglucoside | 5,7,4'-trihydroxyflavone | C-6 | C-7 (O-linked) | 624.169 Da | 623.161 |

Table 2: Diagnostic MS/MS and NMR Markers for Differentiation

Analytical Marker Chrysoeriol Derivative Diosmetin Derivative Hispidulin Derivative

| Aglycone Ion [Y0​]− | 299.05 | 299.05 | 299.05 | | Methyl Radical Loss [Y0​−CH3​]∙− | 284.03 (High intensity) | 284.03 (Low intensity) | 284.03 (Moderate) | | RDA Fragments ( 1,3A− / 1,3B− ) | 151.00 / 148.05 | 151.00 / 148.05 | 166.02 / 133.02 | | HMBC Correlation ( OCH3​ to C) | δH​ 3.89

δC​ 148.2 (C-3') | δH​ 3.85 δC​ 150.8 (C-4') | δH​ 3.78 δC​ 132.5 (C-6) |

Experimental Workflows

Protocol 1: UHPLC-ESI-QTOF-MS/MS Profiling

Self-Validating System: To ensure mass accuracy and prevent false positives from in-source fragmentation, a blank solvent injection and a reference standard (e.g., rutin) must bracket the sample runs to verify system suitability and mass calibration.

  • Sample Preparation: Dissolve 1 mg of the purified fraction in 1 mL of LC-MS grade Methanol:Water (80:20, v/v). Centrifuge at 14,000 rpm for 10 min at 4°C to remove particulates.

  • Chromatographic Separation: Inject 2 µL onto a Waters Acquity BEH C18 column (1.7 µm, 2.1 × 150 mm). Use a mobile phase gradient of (A) 0.05% formic acid in water and (B) 0.05% formic acid in acetonitrile[4].

    • Causality: The acidic modifier suppresses the ionization of the phenolic hydroxyls during chromatography, sharpening peak shape, while simultaneously promoting targeted deprotonation in the negative ESI mode.

  • MS Acquisition: Operate the QTOF in negative electrospray ionization (ESI-) mode. Set the capillary voltage to 2.5 kV.

  • Tandem MS (CID): Isolate the precursor ion m/z 623.16. Apply a collision energy (CE) ramp from 20 to 40 eV[4].

    • Causality: Ramping the CE ensures the capture of both the fragile glycosidic bond cleavage (yielding the m/z 299.05 aglycone at lower energy) and the higher-energy methyl radical loss (m/z 284.03) in a single consolidated spectrum.

MS_Workflow Precursor Precursor Ion [M-H]- m/z 623.16 Loss Neutral Loss -324 Da (Diglucoside) Precursor->Loss CE: 20 eV Aglycone Aglycone Ion [Y0]- m/z 299.05 MethylRadical [Y0 - CH3]•- m/z 284.03 Aglycone->MethylRadical CE: 40 eV (-CH3•) RDA Retro-Diels-Alder m/z 151 & 148 Aglycone->RDA C-ring cleavage Loss->Aglycone

Caption: MS/MS fragmentation pathway of chrysoeriol-7-diglucoside under ramped collision energy.

Protocol 2: 2D NMR Regiochemical Mapping

Self-Validating System: Conduct a 1D 1H NMR first to verify sample purity (>95% required) before committing to time-intensive 2D acquisitions. Residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) serve as internal chemical shift references.

  • Sample Preparation: Dissolve 5-10 mg of the isolated compound in 600 µL of DMSO-d6 (99.9% D).

    • Causality: DMSO-d6 is chosen over Methanol-d4 because it prevents the rapid exchange of phenolic hydroxyl protons, allowing observation of the hydrogen-bonded 5-OH signal (~12.9 ppm), which is strictly diagnostic for the 5,7-dihydroxyflavone core[3].

  • HSQC Acquisition: Run Heteronuclear Single Quantum Coherence to map all directly bonded 1H−13C pairs. This identifies the methoxy carbon (~56.4 ppm)[3] and distinguishes it from the sugar ring carbons.

  • HMBC Acquisition: Run Heteronuclear Multiple Bond Correlation optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Data Interpretation: Locate the methoxy proton singlet at δH​ 3.89. Trace its HMBC cross-peak to the aromatic carbon. If the cross-peak aligns with δC​ 148.2, the compound is chrysoeriol-7-diglucoside. If it aligns with δC​ 150.8, it is diosmetin-7-diglucoside[3].

HMBC_Logic Proton Methoxy Protons (δH 3.85 - 3.89 ppm) Carbon3 C-3' Carbon (δC ~148.2 ppm) Proton->Carbon3 3J HMBC Correlation Carbon4 C-4' Carbon (δC ~150.8 ppm) Proton->Carbon4 3J HMBC Correlation Chrysoeriol Chrysoeriol Derivative (3'-OCH3 Confirmed) Carbon3->Chrysoeriol Diosmetin Diosmetin Derivative (4'-OCH3 Confirmed) Carbon4->Diosmetin

Caption: HMBC NMR logic for differentiating 3'-methoxy and 4'-methoxy flavone regioisomers.

Conclusion

While LC-MS/MS provides rapid structural profiling and confirms the diglucoside substitution via neutral loss mapping[4], the absolute differentiation of chrysoeriol-7-diglucoside from its regioisomers (like diosmetin-7-diglucoside) mandates 2D NMR. By utilizing HMBC to trace the 3J coupling of the methoxy protons[3], researchers can establish a self-validating, definitive structural assignment, ensuring the integrity of downstream pharmacological assays and drug development pipelines.

References

  • Source: nih.
  • Source: d-nb.
  • Flavonoid glycosides - MassBank: (April 27 2015)
  • Source: mdpi.

Sources

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